Product packaging for 6-Azepan-2-yl-quinoline monoacetate(Cat. No.:CAS No. 1209280-52-3)

6-Azepan-2-yl-quinoline monoacetate

Cat. No.: B3090258
CAS No.: 1209280-52-3
M. Wt: 286.37 g/mol
InChI Key: IVPGCRCIJVXHRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Azepan-2-yl-quinoline monoacetate (CAS 1209280-52-3) is a specialized organic compound with the molecular formula C17H22N2O2 and a molecular weight of 286.37 . This chemical is a salt form that combines a quinoline scaffold substituted with an azepane ring at the 2-position, with an acetate counterion, as indicated by its SMILES notation . Quinoline derivatives are privileged structures in medicinal chemistry and drug discovery, known for their diverse biological activities . Researchers investigate quinoline-based compounds like this compound for their potential in developing new therapeutic agents. The quinoline core is a key pharmacophore in several clinical and investigational drugs, particularly as kinase inhibitors for oncology applications . The structural modification by the azepane ring can influence the compound's lipophilicity, basicity, and overall receptor-binding affinity, which are critical parameters in lead optimization studies . This compound serves as a valuable building block in synthetic organic chemistry. It can be utilized to develop more complex molecular architectures via further functionalization of the quinoline ring or the azepane nitrogen. Modern synthetic approaches for such quinoline analogs increasingly emphasize green chemistry principles, using sustainable catalysts and solvents . This compound is supplied for research purposes and is strictly for laboratory use. It is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22N2O2 B3090258 6-Azepan-2-yl-quinoline monoacetate CAS No. 1209280-52-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

acetic acid;6-(azepan-2-yl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2.C2H4O2/c1-2-6-14(16-9-3-1)13-7-8-15-12(11-13)5-4-10-17-15;1-2(3)4/h4-5,7-8,10-11,14,16H,1-3,6,9H2;1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPGCRCIJVXHRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CCC(NCC1)C2=CC3=C(C=C2)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Azepan-2-yl-quinoline Monoacetate: A Technical Overview of Potential Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, specific preclinical or clinical data on the mechanism of action of 6-Azepan-2-yl-quinoline monoacetate is not available in the public domain. This technical guide, therefore, provides a comprehensive overview based on the well-established pharmacological activities of its core chemical moieties: the quinoline ring system and the azepane substituent. The information presented herein is intended for researchers, scientists, and drug development professionals to inform potential areas of investigation.

Introduction

This compound is a novel chemical entity featuring a quinoline core substituted with an azepane ring at the 6-position. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1][2][3][4][5][6][7][8][9] Similarly, the azepane moiety, a seven-membered saturated heterocycle, is present in several approved drugs and is known to influence the pharmacokinetic and pharmacodynamic properties of molecules.[10][11] This guide will explore the potential mechanisms of action of this compound by examining the known biological targets and signaling pathways associated with these two key structural components.

Potential Pharmacological Activities and Mechanisms of Action

Based on the extensive literature on quinoline and azepane derivatives, this compound could potentially exhibit a range of pharmacological effects. These are hypothesized based on structure-activity relationships of similar compounds.

Antimicrobial Activity

Quinoline derivatives are well-known for their broad-spectrum antimicrobial properties.[1][6] The proposed mechanisms often involve the inhibition of essential bacterial processes.

  • Potential Mechanism: Inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. This is a common mechanism for quinolone antibiotics. The planar quinoline ring can intercalate into bacterial DNA, while substituents can interact with the enzyme pockets. The azepane group at the 6-position could potentially enhance binding affinity or alter the spectrum of activity.

Anticancer Activity

Numerous quinoline-based compounds have demonstrated potent anticancer activity through various mechanisms.[1][4][8]

  • Potential Mechanism 1: Kinase Inhibition: Many quinoline derivatives act as inhibitors of protein kinases, which are often dysregulated in cancer. For instance, they can target receptor tyrosine kinases (RTKs) like EGFR, VEGFR, or intracellular kinases like those in the MAPK/ERK or PI3K/Akt pathways. The azepane moiety could influence the selectivity and potency of kinase inhibition.

  • Potential Mechanism 2: Topoisomerase Inhibition: Similar to their antibacterial action, some quinolines can inhibit human topoisomerases, leading to DNA damage and apoptosis in cancer cells.

  • Potential Mechanism 3: STAT3 Inhibition: Some quinoline derivatives have been shown to inhibit the JAK/STAT signaling pathway, particularly STAT3, which is a key transcription factor involved in tumor cell proliferation, survival, and metastasis.[12]

Anti-inflammatory Activity

The anti-inflammatory properties of quinoline derivatives are also well-documented.[8]

  • Potential Mechanism: Inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), leading to a reduction in the production of prostaglandins and leukotrienes. Another potential pathway is the modulation of inflammatory signaling cascades like NF-κB.

Neurological and Psychiatric Applications

The azepane ring is found in several centrally acting drugs.[10] Its presence in this compound suggests potential activity in the central nervous system.

  • Potential Mechanism: Modulation of neurotransmitter receptors. Depending on its conformation and stereochemistry, the azepane-substituted quinoline could interact with various receptors, such as dopamine, serotonin, or histamine receptors. For example, some azepane derivatives are known histamine H3 receptor antagonists.[10]

Hypothetical Signaling Pathways

The following diagrams illustrate potential signaling pathways that could be modulated by this compound, based on the activities of related compounds.

G cluster_0 Hypothetical Kinase Inhibition Pathway in Cancer RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Compound 6-Azepan-2-yl-quinoline monoacetate Compound->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Hypothetical inhibition of an RTK signaling pathway by this compound.

G cluster_1 Potential JAK/STAT Inhibition Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization Compound 6-Azepan-2-yl-quinoline monoacetate Compound->JAK Inhibition Nucleus Nucleus STAT3_dimer->Nucleus Translocation GeneTranscription Gene Transcription (Proliferation, Anti-apoptosis) Nucleus->GeneTranscription

Caption: Potential inhibition of the JAK/STAT3 signaling pathway.

Suggested Experimental Protocols for Target Validation

To elucidate the precise mechanism of action of this compound, a systematic experimental approach is necessary. The following are suggested protocols for key experiments.

In Vitro Cytotoxicity and Antimicrobial Assays
  • Objective: To determine the cytotoxic and antimicrobial activity of the compound.

  • Methodology:

    • Cell Viability Assay (e.g., MTT, CellTiter-Glo): A panel of cancer cell lines and normal cell lines should be treated with increasing concentrations of the compound for 24, 48, and 72 hours. The IC50 values are then calculated.

    • Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compound should be determined against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, using broth microdilution or agar dilution methods.

Kinase Inhibition Profiling
  • Objective: To identify potential kinase targets.

  • Methodology:

    • Broad Kinase Panel Screen: The compound should be screened against a large panel of recombinant kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 or 10 µM) to identify initial hits (kinases with >50% inhibition).

    • Dose-Response Assays: For the identified hits, IC50 values should be determined by testing the compound at multiple concentrations.

Western Blot Analysis
  • Objective: To investigate the effect of the compound on specific signaling pathways.

  • Methodology:

    • Treat relevant cell lines with the compound at its IC50 concentration for various time points.

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Transfer proteins to a membrane and probe with primary antibodies against key signaling proteins and their phosphorylated forms (e.g., p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK, p-STAT3, STAT3).

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

Illustrative Experimental Workflow

The following diagram outlines a logical workflow for investigating the mechanism of action of this compound.

G cluster_2 Experimental Workflow for MoA Elucidation Start 6-Azepan-2-yl-quinoline monoacetate Screening Initial Biological Screening (Cytotoxicity, Antimicrobial) Start->Screening TargetID Target Identification (Kinase Panel, Receptor Binding) Screening->TargetID If active PathwayAnalysis Signaling Pathway Analysis (Western Blot, Reporter Assays) TargetID->PathwayAnalysis InVivo In Vivo Model Studies (Xenograft, Infection Models) PathwayAnalysis->InVivo Conclusion Mechanism of Action Elucidation InVivo->Conclusion

Caption: A streamlined workflow for investigating the mechanism of action.

Conclusion

While specific data for this compound is currently lacking, the rich pharmacology of its quinoline and azepane components provides a strong foundation for hypothesizing its potential mechanisms of action. The compound warrants investigation for its potential antimicrobial, anticancer, and anti-inflammatory properties. The experimental approaches outlined in this guide provide a roadmap for elucidating its precise biological targets and cellular effects, which will be crucial for any future drug development efforts. Further research is essential to validate these hypotheses and to determine the therapeutic potential of this novel molecule.

References

An In-depth Technical Guide to the Physicochemical Characterization of 6-Azepan-2-yl-quinoline Monoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of 6-Azepan-2-yl-quinoline monoacetate, a novel quinoline derivative with potential therapeutic applications. Due to the limited availability of public data on this specific monoacetate salt (CAS Number: 1209280-52-3), this document focuses on the requisite experimental protocols for its full physicochemical characterization. The methodologies outlined herein are fundamental for drug discovery and development, influencing formulation, pharmacokinetics, and pharmacodynamics.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is paramount. The following table summarizes the key parameters for this compound that require experimental determination.

PropertyDescriptionImportance in Drug Development
Chemical Structure The spatial arrangement of atoms and chemical bonds within the molecule.Dictates the molecule's interaction with biological targets and its overall chemical reactivity.
Molecular Formula A representation of the number and type of atoms in a molecule. For the free base: C15H18N2.[1]Used to calculate the molecular weight and is fundamental for all stoichiometric calculations.
Molecular Weight The mass of one mole of the substance. For the free base: 226.32 g/mol .[1] For the monoacetate salt: 286.36 g/mol .Essential for preparing solutions of known concentrations and for dose calculations.
Melting Point (°C) The temperature at which a solid substance transitions into a liquid state.An indicator of purity and thermal stability. A sharp melting point range is characteristic of a pure crystalline compound.[2][3]
Solubility (mg/mL) The maximum concentration of a substance that can dissolve in a solvent at a given temperature.Crucial for formulation development, bioavailability, and understanding dissolution characteristics in physiological fluids.[4]
pKa The acid dissociation constant, which indicates the strength of an acid or base.Determines the ionization state of the molecule at different physiological pH values, affecting absorption and distribution.[5]
LogP (Octanol-Water Partition Coefficient) A measure of the lipophilicity of a compound, indicating its distribution between an oily and an aqueous phase.Predicts the ability of a drug to cross cell membranes and its potential for metabolism and toxicity.[6]

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reliable and reproducible physicochemical data.

Melting Point Determination

The melting point provides a quick assessment of a compound's purity and identity.

Methodology: Capillary Method [2][3][7]

  • Sample Preparation: The this compound sample should be thoroughly dried and finely powdered.

  • Capillary Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in a calibrated melting point apparatus. The temperature is ramped up at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.

A workflow for this process is illustrated below.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement cluster_record Data Recording Dry Dry Sample Powder Powder Sample Dry->Powder Pack Pack Capillary Powder->Pack Place Place in Apparatus Pack->Place Heat Heat Slowly Place->Heat Observe Observe Melting Heat->Observe Record Record Range Observe->Record

Workflow for Melting Point Determination.
Aqueous Solubility Determination

The "shake-flask" method is the gold standard for determining equilibrium solubility.[8]

Methodology: Shake-Flask Method [4][8]

  • Preparation of Media: Prepare aqueous buffers at various physiological pH values (e.g., 1.2, 4.5, and 6.8).

  • Sample Addition: Add an excess amount of this compound to a known volume of each buffer in a sealed flask.

  • Equilibration: Agitate the flasks at a constant temperature (e.g., 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, withdraw an aliquot of the supernatant, filter or centrifuge to remove undissolved solids, and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

The following diagram illustrates the experimental workflow for solubility determination.

SolubilityWorkflow A Prepare pH Buffers B Add Excess Compound A->B C Agitate to Equilibrium B->C D Separate Solid and Liquid C->D E Analyze Supernatant (HPLC) D->E F Determine Concentration E->F

Experimental Workflow for Solubility Determination.
pKa Determination

Potentiometric titration is a common and accurate method for determining the pKa of ionizable compounds.[9]

Methodology: Potentiometric Titration [9]

  • Sample Preparation: Dissolve a precise amount of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

  • Titration: Titrate the sample solution with a standardized solution of a strong acid or base.

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter as the titrant is added.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

LogP Determination

The shake-flask method is a direct and reliable way to measure the octanol-water partition coefficient.

Methodology: Shake-Flask Method [6]

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of this compound in one of the phases. Add a known volume of the other phase and shake the mixture vigorously to allow for partitioning.

  • Phase Separation: Allow the two phases to separate completely, typically by centrifugation.

  • Concentration Measurement: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Potential Signaling Pathway Involvement

Quinoline derivatives are known to interact with a variety of biological targets. While the specific pathways for this compound are yet to be elucidated, related compounds have shown activity in pathways relevant to cancer and infectious diseases. A hypothetical signaling pathway that could be investigated is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

The diagram below illustrates a simplified representation of this pathway, which could be a starting point for investigating the mechanism of action of this compound.

SignalingPathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation

Hypothetical PI3K/Akt/mTOR Signaling Pathway.

Conclusion

The physicochemical characterization of this compound is a critical step in its development as a potential therapeutic agent. This technical guide provides the foundational experimental protocols necessary to obtain high-quality, reliable data for its melting point, solubility, pKa, and LogP. Adherence to these standardized methods will ensure a comprehensive understanding of the molecule's properties, facilitating its progression through the drug development pipeline. Further research into its biological activity and mechanism of action, potentially involving pathways such as PI3K/Akt/mTOR, is warranted.

References

Target Identification of 6-Azepan-2-yl-quinoline Monoacetate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available data specifically identifying the biological target(s) of 6-Azepan-2-yl-quinoline monoacetate is limited. This guide, therefore, provides a comprehensive framework for the target identification of novel quinoline derivatives, leveraging the known biological activities and mechanisms of the broader quinoline class of compounds. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1][2][3] These compounds have been successfully developed into drugs for a variety of conditions, including cancer, malaria, infections, and inflammatory diseases.[4] The diverse biological effects of quinoline-based compounds stem from their ability to interact with a wide range of molecular targets, such as kinases, proteasomes, tubulin, and DNA repair enzymes.[4] Furthermore, some quinoline derivatives have been shown to target aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2). The azepane moiety is also a recognized pharmacophore present in several FDA-approved drugs, contributing to a variety of biological activities.[5][6]

The novel compound, this compound, combines the quinoline scaffold with an azepane ring, suggesting a potential for unique pharmacological properties. The identification of its specific molecular target(s) is a critical step in its development as a potential therapeutic agent. This technical guide outlines a systematic approach to the target deconvolution of this compound, encompassing both computational and experimental strategies.

Putative Target Classes for Quinoline Derivatives

Based on the extensive research on quinoline-based compounds, several protein families are considered high-priority putative targets.

Table 1: Potential Molecular Targets for Quinoline Derivatives

Target ClassSpecific ExamplesRationale
Protein Kinases Tyrosine Kinases (e.g., EGFR, VEGFR), Serine/Threonine Kinases (e.g., Akt, MAPK)Many quinoline derivatives are known to be potent kinase inhibitors, a key target class in oncology.[4]
DNA Modifying Enzymes Topoisomerases, DNA PolymerasesThe planar quinoline ring can intercalate into DNA or inhibit enzymes involved in DNA replication and repair.
Cytoskeletal Proteins TubulinSome quinoline compounds have been shown to inhibit tubulin polymerization, a mechanism relevant to cancer chemotherapy.[4]
G-Protein Coupled Receptors (GPCRs) Serotonin Receptors (e.g., 5-HT2C)Certain tricyclic quinoline derivatives have been patented as 5-HT2C receptor modulators.
Metabolic Enzymes Aldehyde Dehydrogenase 1 (ALDH1), Quinone Reductase 2 (QR2)A proteomics-based study identified these as targets for some quinoline drugs.[7]
Parasite-Specific Enzymes Heme Polymerase, N-myristoyltransferaseQuinoline antimalarials are known to interfere with heme metabolism in Plasmodium falciparum.

Experimental Protocols for Target Identification

A multi-pronged approach combining affinity-based, expression-based, and computational methods is recommended for the robust identification of the molecular target(s) of this compound.

Affinity-Based Approaches

These methods rely on the physical interaction between the compound and its protein target.

a) Affinity Chromatography:

  • Principle: The compound of interest is immobilized on a solid support to create an affinity matrix. A cell lysate is passed over this matrix, and proteins that bind to the compound are captured and subsequently identified by mass spectrometry.

  • Protocol Outline:

    • Synthesis of an affinity probe: Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).

    • Immobilization: Covalently attach the affinity probe to the solid support.

    • Lysate preparation: Prepare a protein lysate from a relevant cell line or tissue.

    • Affinity capture: Incubate the lysate with the affinity matrix.

    • Washing: Wash the matrix extensively to remove non-specific binders.

    • Elution: Elute the bound proteins using a competitor compound (e.g., free this compound) or by changing the buffer conditions (e.g., pH, salt concentration).

    • Protein identification: Identify the eluted proteins by SDS-PAGE followed by in-gel digestion and LC-MS/MS analysis.

b) Drug Affinity Responsive Target Stability (DARTS):

  • Principle: The binding of a small molecule to its target protein can increase the protein's stability and resistance to proteolysis.

  • Protocol Outline:

    • Lysate preparation: Prepare a protein lysate.

    • Compound incubation: Incubate aliquots of the lysate with varying concentrations of this compound.

    • Protease digestion: Treat the samples with a protease (e.g., thermolysin, pronase).

    • Analysis: Analyze the protein digestion patterns by SDS-PAGE or Western blotting for a candidate target. A protein that shows increased resistance to digestion in the presence of the compound is a potential target.

Expression-Based Approaches

These methods identify targets by observing changes in gene or protein expression in response to compound treatment.

a) Transcriptional Profiling (RNA-Seq):

  • Principle: Measures changes in the transcriptome of cells upon treatment with the compound, providing insights into the affected signaling pathways.

  • Protocol Outline:

    • Cell treatment: Treat a relevant cell line with this compound at various concentrations and time points.

    • RNA extraction: Isolate total RNA from the treated and control cells.

    • Library preparation and sequencing: Prepare RNA-Seq libraries and perform high-throughput sequencing.

    • Data analysis: Analyze the sequencing data to identify differentially expressed genes and perform pathway analysis to infer potential targets and mechanisms of action.

b) Proteomic Profiling (e.g., SILAC, iTRAQ):

  • Principle: Quantitatively compares the proteomes of treated and untreated cells to identify changes in protein abundance or post-translational modifications.

  • Protocol Outline:

    • Cell labeling (for SILAC): Grow cells in media containing "heavy" or "light" stable isotopes of essential amino acids.

    • Cell treatment: Treat one population of cells with this compound.

    • Lysate preparation and mixing: Prepare lysates from treated and control cells and mix them in a 1:1 ratio.

    • Protein digestion and fractionation: Digest the protein mixture and fractionate the peptides.

    • LC-MS/MS analysis: Analyze the peptide fractions by mass spectrometry to identify and quantify proteins.

Visualizing Workflows and Pathways

The following diagrams illustrate the general workflows for target identification and a hypothetical signaling pathway that could be modulated by a quinoline derivative.

experimental_workflow cluster_affinity Affinity-Based Methods cluster_expression Expression-Based Methods cluster_validation Target Validation Affinity_Chromatography Affinity Chromatography Putative_Targets List of Putative Targets Affinity_Chromatography->Putative_Targets DARTS DARTS DARTS->Putative_Targets RNA_Seq RNA-Seq RNA_Seq->Putative_Targets Proteomics Proteomics (SILAC/iTRAQ) Proteomics->Putative_Targets Binding_Assay Biochemical Binding Assay (e.g., SPR, ITC) Validated_Target Validated Target Binding_Assay->Validated_Target Functional_Assay Cell-Based Functional Assay Functional_Assay->Validated_Target Knockdown Genetic Validation (siRNA/CRISPR) Knockdown->Validated_Target Compound This compound Compound->Affinity_Chromatography Compound->DARTS Compound->RNA_Seq Compound->Proteomics Putative_Targets->Binding_Assay Putative_Targets->Functional_Assay Putative_Targets->Knockdown

Figure 1. General experimental workflow for target identification.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Compound 6-Azepan-2-yl-quinoline monoacetate Compound->MEK Inhibition

Figure 2. Hypothetical inhibition of the MAPK/ERK signaling pathway.

Data Presentation and Interpretation

All quantitative data from the aforementioned experiments should be summarized in structured tables for clear comparison. For instance, a table summarizing the binding affinities (e.g., Kd, IC50) of the compound to a panel of putative targets, or a table listing the top differentially expressed genes from an RNA-Seq experiment.

Table 2: Example Data Summary for Binding Assays

TargetAssay TypeBinding Affinity (Kd)Functional Activity (IC50)
Kinase ASPR150 nM200 nM
Kinase BITC1.2 µM> 10 µM
GPCR CRadioligand Binding85 nM110 nM (EC50)

Conclusion

The target identification of a novel compound such as this compound is a complex but essential process in drug discovery and development. A systematic and multi-faceted approach, combining affinity-based, expression-based, and computational methods, is crucial for the unambiguous identification and validation of its molecular target(s). The general framework provided in this guide serves as a roadmap for researchers to elucidate the mechanism of action of this and other novel quinoline derivatives, ultimately paving the way for their potential clinical application.

References

Biological Activity of 6-Azepan-2-yl-quinoline monoacetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

To the attention of: Researchers, scientists, and drug development professionals.

Subject: Comprehensive review of the biological activity, experimental protocols, and associated signaling pathways for 6-Azepan-2-yl-quinoline monoacetate.

This technical guide serves to provide a thorough analysis of the biological activity of the specific chemical entity, this compound. Following an extensive search of scientific literature, patent databases, and other publicly available resources, it has been determined that there is no specific information available on the biological activity of this compound.

The search encompassed broad queries for the core structure, "6-Azepan-2-yl-quinoline," and its derivatives, yet failed to yield any published data regarding its synthesis, pharmacological properties, mechanism of action, or involvement in any signaling pathways.

While the quinoline moiety itself is a well-established pharmacophore present in a wide array of biologically active compounds with diverse therapeutic applications, the specific substitution of an azepan-2-yl group at the 6-position of the quinoline ring does not appear in the reviewed literature.

Therefore, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, for this compound at this time. This compound may be a novel chemical entity that has not yet been synthesized or characterized, or any research pertaining to it may not be in the public domain.

For researchers interested in the potential biological activities of novel quinoline derivatives, we recommend consulting the extensive body of literature on the structure-activity relationships of various substituted quinolines to inform the design and investigation of new compounds.

In Vitro Evaluation of Quinolines: A Technical Overview of Methodologies and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches of publicly available scientific literature did not yield specific in vitro studies for 6-Azepan-2-yl-quinoline monoacetate . The following guide provides a comprehensive overview of the in vitro studies conducted on the broader class of quinoline derivatives, offering insights into their diverse biological activities and the experimental approaches used for their evaluation. This information is intended to serve as a valuable resource for researchers and drug development professionals interested in the quinoline scaffold.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds with a wide spectrum of pharmacological activities.[1][2] The versatility of the quinoline scaffold has made it a privileged structure in medicinal chemistry, leading to the development of numerous therapeutic agents.[1][2] In vitro studies are fundamental in elucidating the mechanism of action, potency, and selectivity of these compounds, providing the foundational data for further drug development. This guide summarizes key in vitro findings for various quinoline derivatives, details common experimental protocols, and visualizes relevant biological pathways and workflows.

Quantitative Data Summary

The in vitro bioactivity of quinoline derivatives has been quantified against a range of biological targets. The following tables summarize key inhibitory concentrations (IC50) and other relevant metrics reported in the literature.

Table 1: Quinoline Derivatives as Enzyme Inhibitors
Compound ClassTarget EnzymeIC50 ValueReference
Quinoline-Thiazole DerivativesDNA Gyrase3.91 - 7.81 µg/mL[3]
Quinoline-Thiazole DerivativesLanosterol 14α-demethylase (LDM)-[3][4]
4-Anilinoquinoline DerivativesAurora Kinase A (AURKA)0.93 µM[1]
4-Anilinoquinoline DerivativesAurora Kinase B (AURKB)0.09 µM[1]
3,4-Diarylquinolinone Scaffoldp38α MAPK1.8 µM[1]
Quinoline Amide DerivativesVEGFR-2 Kinase3.8 nM[5]
Quinoline DerivativesAcetylcholinesterase (AChE)Inhibition of 94.6% (at unspecified concentration)[6]
Quinoline DerivativesBeta-site APP cleaving enzyme-1 (BACE1)>40% inhibition (at unspecified concentration)[6]
Quinoline DerivativesGlycogen synthase kinase 3-beta (GSK3β)>40% inhibition (at unspecified concentration)[6]
Table 2: Cytotoxicity of Quinoline Derivatives
Compound ClassCell LineCytotoxicity MetricValueReference
Quinoline DerivativesHuman GlioblastomaNon-cytotoxic at3.9 and 7.8 µg/mL[6]
Quinoline DerivativesMurine FibroblastsNon-cytotoxic atNot specified[6]
Other Quinoline DerivativesNot specifiedNon-cytotoxic at concentrations< 62.5 µg/mL[6]
Quinoline Amide DerivativesHuman Umbilical Vein Endothelial Cells (HUVEC)IC505.5 nM[5]
Quinoline-Thiazole DerivativesNIH/3T3Not specified-[3]
Quinoline DerivativesHepG-2IC50261 nM[1]

Key Experimental Protocols

The following sections detail the methodologies for key in vitro experiments commonly used to assess the biological activity of quinoline derivatives.

Enzyme Inhibition Assays
  • Acetylcholinesterase (AChE) Inhibition Assay: The inhibitory activity of quinoline derivatives against AChE is often evaluated using a spectrophotometric method. The assay measures the hydrolysis of acetylthiocholine iodide (ATCI) by the enzyme, where the resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product. The rate of color formation is monitored, and the percentage of inhibition by the test compound is calculated.

  • DNA Gyrase Inhibition Assay: The effect of quinoline derivatives on bacterial DNA gyrase is typically assessed through a supercoiling inhibition assay. In this assay, relaxed plasmid DNA is incubated with DNA gyrase in the presence and absence of the test compounds. The different forms of DNA (supercoiled, relaxed, and linear) are then separated by agarose gel electrophoresis. A compound's ability to inhibit the supercoiling activity of the enzyme is observed as a decrease in the supercoiled DNA band.[3][4]

  • Kinase Inhibition Assays (e.g., VEGFR-2, Aurora Kinase): The inhibitory potential of quinoline derivatives against protein kinases is commonly determined using in vitro kinase assays. These assays often involve incubating the kinase, a substrate (e.g., a peptide or protein), and ATP with the test compound. The amount of phosphorylated substrate is then quantified, typically through methods like ELISA, fluorescence polarization, or radiometric assays. The IC50 value is determined by measuring the concentration of the compound required to inhibit 50% of the kinase activity.[1][5]

Cell-Based Assays
  • Cell Viability/Cytotoxicity Assay (MTT Assay): The cytotoxicity of quinoline derivatives against various cell lines is frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified by spectrophotometry. A decrease in the amount of formazan produced indicates reduced cell viability.[6]

  • Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC): The antimicrobial activity of quinoline derivatives is determined by measuring the Minimum Inhibitory Concentration (MIC). This is typically done using a broth microdilution method. A serial dilution of the compound is prepared in a liquid growth medium in a 96-well plate, and a standardized number of bacteria or fungi are added to each well. After incubation, the lowest concentration of the compound that visibly inhibits microbial growth is recorded as the MIC.[3]

Visualizations

The following diagrams illustrate common experimental workflows and a simplified signaling pathway relevant to the in vitro studies of quinoline derivatives.

G cluster_prep Compound & Target Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Compound Quinoline Derivative Incubation Incubation Compound->Incubation Target Enzyme/Cell Line Target->Incubation Control Positive/Negative Controls Control->Incubation Measurement Data Acquisition (e.g., Spectrophotometry, Fluorescence) Incubation->Measurement Calculation IC50 / MIC Calculation Measurement->Calculation Conclusion Activity Determination Calculation->Conclusion

Caption: General workflow for in vitro bioactivity screening of quinoline derivatives.

G Quinoline Quinoline Derivative (Kinase Inhibitor) VEGFR2 VEGFR-2 Quinoline->VEGFR2 Inhibition Substrate Substrate Protein VEGFR2->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate ATP ATP ATP->VEGFR2 Substrate->PhosphoSubstrate Pi Downstream Downstream Signaling (Angiogenesis, Proliferation) PhosphoSubstrate->Downstream

Caption: Simplified signaling pathway of VEGFR-2 inhibition by a quinoline derivative.

Conclusion

While specific in vitro data for this compound is not publicly available, the broader family of quinoline derivatives demonstrates significant and diverse biological activities. The in vitro methodologies outlined in this guide are crucial for characterizing the therapeutic potential of novel quinoline compounds. The provided data and visualizations serve as a foundational resource for researchers engaged in the discovery and development of new quinoline-based therapeutic agents for a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[1][3][6] Further research into novel derivatives, such as this compound, could uncover new therapeutic opportunities.

References

The Quinoline Core: A Comprehensive Technical Guide to its Discovery, Synthesis, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, stands as a cornerstone in the realm of medicinal chemistry and drug discovery. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its versatile structure has since been identified in numerous natural products and has served as a privileged scaffold for the synthesis of a vast array of biologically active compounds.[1] This guide provides an in-depth technical overview of the discovery, synthesis, and therapeutic applications of quinoline derivatives, with a focus on providing practical information for researchers in the field.

Discovery and Historical Significance

The journey of quinoline began with its extraction from coal tar in the 19th century.[1] Initial structural elucidation was a significant milestone, revealing the fused aromatic ring system that imparts its unique chemical properties. This discovery paved the way for the development of the first synthetic methods, many of which are still in use today and bear the names of their discoverers. The recognition of the quinoline core in the antimalarial alkaloid quinine, isolated from cinchona bark, spurred immense interest in its medicinal potential and catalyzed the development of synthetic quinoline-based drugs that have had a profound impact on global health.

Classical Synthetic Methodologies

The construction of the quinoline ring system can be achieved through several classical named reactions. These methods, developed in the late 19th and early 20th centuries, remain fundamental in organic synthesis and provide access to a wide range of substituted quinolines.

Skraup Synthesis

The Skraup synthesis is a robust method for the synthesis of quinolines involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (commonly nitrobenzene).[2][3] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to yield the quinoline ring.[2]

Experimental Protocol: Skraup Synthesis of Quinoline

  • Materials: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene, ferrous sulfate (optional, to moderate the reaction).

  • Procedure:

    • In a fume hood, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol in a round-bottom flask equipped with a reflux condenser.

    • Add nitrobenzene as the oxidizing agent. The addition of ferrous sulfate is recommended to control the exothermic nature of the reaction.

    • Heat the mixture carefully. The reaction is often vigorous and requires careful temperature control.

    • After the initial vigorous reaction subsides, continue heating to complete the reaction.

    • Cool the reaction mixture and pour it into a large volume of water.

    • Neutralize the excess acid with a base (e.g., sodium hydroxide) until the solution is alkaline.

    • Isolate the crude quinoline by steam distillation or solvent extraction.

    • Purify the product by distillation or chromatography.

Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for preparing substituted quinolines by reacting an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst. This reaction can be considered a modification of the Skraup synthesis where the α,β-unsaturated carbonyl compound is used directly instead of being generated in situ from glycerol.

Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)

  • Materials: Aniline, crotonaldehyde (or paraldehyde which generates crotonaldehyde in situ), hydrochloric acid or another strong acid.

  • Procedure:

    • In a suitable reaction vessel, mix aniline with a strong acid (e.g., hydrochloric acid).

    • Slowly add the α,β-unsaturated aldehyde (e.g., crotonaldehyde) to the mixture while maintaining a controlled temperature.

    • Heat the reaction mixture under reflux for several hours.

    • After cooling, neutralize the reaction mixture with a base.

    • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with water and dry it over an anhydrous salt (e.g., sodium sulfate).

    • Remove the solvent under reduced pressure and purify the resulting 2-methylquinoline by distillation.

Combes Quinoline Synthesis

The Combes synthesis involves the condensation of an aniline with a β-diketone in the presence of an acid catalyst to form a 2,4-disubstituted quinoline.[1][2] The reaction proceeds through the formation of an enaminone intermediate, followed by acid-catalyzed cyclization and dehydration.[1]

Experimental Protocol: Combes Synthesis of 2,4-Dimethylquinoline

  • Materials: Aniline, acetylacetone (a β-diketone), concentrated sulfuric acid or polyphosphoric acid.

  • Procedure:

    • Mix aniline and acetylacetone in a reaction flask.

    • Slowly and carefully add the acid catalyst (e.g., concentrated sulfuric acid) to the mixture with cooling.

    • Heat the reaction mixture at a specified temperature for a defined period to effect cyclization.

    • Cool the mixture and pour it onto crushed ice.

    • Neutralize the solution with a base to precipitate the crude product.

    • Collect the solid by filtration, wash it with water, and dry it.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,4-dimethylquinoline.

Friedländer Synthesis

The Friedländer synthesis is a straightforward method for producing substituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group, in the presence of an acid or base catalyst.[4]

Experimental Protocol: Friedländer Synthesis of 2-Phenylquinoline

  • Materials: 2-Aminobenzophenone, acetophenone, potassium hydroxide (or another base), ethanol.

  • Procedure:

    • Dissolve 2-aminobenzophenone and acetophenone in ethanol in a round-bottom flask.

    • Add a catalytic amount of a base, such as potassium hydroxide.

    • Heat the mixture under reflux for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • Recrystallize the crude 2-phenylquinoline from a suitable solvent to obtain the purified product.

Modern and Greener Synthetic Approaches

While classical methods are foundational, modern organic synthesis has driven the development of more efficient, versatile, and environmentally friendly approaches to quinoline synthesis. These methods often employ novel catalysts, alternative energy sources, and greener solvents.

Table 1: Comparison of Classical and Modern/Greener Synthesis Methods for Quinolines

MethodReactantsConditionsAdvantagesDisadvantagesYield Range
Skraup Aniline, Glycerol, Oxidizing Agent, H₂SO₄High TemperatureReadily available starting materialsHarsh conditions, often violent reaction, low yields for some substrates20-40%[5]
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylAcid Catalyst, HeatVersatile for substituted quinolinesPolymerization of carbonyl compound can be a side reaction42-89%
Combes Aniline, β-DiketoneAcid Catalyst, HeatGood for 2,4-disubstituted quinolinesLimited to β-diketone availabilityModerate to good
Friedländer 2-Aminoaryl Aldehyde/Ketone, α-Methylene CarbonylAcid or Base Catalyst, HeatHigh yields, regioselectiveAvailability of 2-aminoaryl carbonyls can be a limitationUp to 97% (in water)[6]
Microwave-Assisted Various (e.g., Skraup, Friedländer reactants)Microwave IrradiationRapid reaction times, often higher yieldsRequires specialized equipment88-96%[7]
Catalyst-Free (in Water) 2-Aminobenzaldehyde, KetonesWater, 70°CEnvironmentally benign, simple procedureLimited to specific substratesUp to 97%[6]
Nanocatalyzed VariousNanoparticle catalysts (e.g., Fe₃O₄, SiO₂)High efficiency, catalyst reusability, mild conditionsCatalyst synthesis and cost can be a factor68-98%[8]

Therapeutic Applications and Mechanisms of Action

Quinoline derivatives exhibit a remarkable range of biological activities, leading to their widespread use as therapeutic agents.

Antimalarial Agents

The quinoline core is central to many antimalarial drugs. Chloroquine and mefloquine are prominent examples. Their primary mechanism of action involves interfering with the detoxification of heme in the malaria parasite's food vacuole. The parasite digests hemoglobin, releasing toxic free heme. Quinolines are thought to inhibit the polymerization of heme into non-toxic hemozoin, leading to a buildup of toxic heme and parasite death.

Table 2: In Vitro Activity of Selected Antimalarial Quinoline Derivatives against Plasmodium falciparum

CompoundStrainIC₅₀ (nM)Reference
Chloroquine3D7 (sensitive)< 15[8]
ChloroquineFCR3 (resistant)> 100[8]
Chloroquine-109.8[8]
Mefloquine-18.4[8]
Antibacterial Agents

Fluoroquinolones, a major class of synthetic antibacterial agents, are characterized by a quinolone core with a fluorine atom at position 6. They exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, repair, and recombination.

Table 3: Minimum Inhibitory Concentrations (MIC) of Fluoroquinolones against Escherichia coli

CompoundMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Ciprofloxacin0.030.125[9]
Norfloxacin0.1250.5[9]
Ofloxacin0.060.25[9]
Pefloxacin0.1250.5[9]
Anticancer Agents

A growing number of quinoline derivatives have been developed as potent anticancer agents. They target various signaling pathways that are often dysregulated in cancer cells, leading to uncontrolled proliferation, survival, and angiogenesis.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-Akt pathways, promoting cell proliferation and survival. Several quinoline-based inhibitors, such as gefitinib, target the ATP-binding site of the EGFR kinase domain, blocking its activity.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Gefitinib Gefitinib (Quinoline Derivative) Gefitinib->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes

EGFR signaling pathway and inhibition by Gefitinib.

Vascular Endothelial Growth Factor Receptor (VEGFR) is another key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Lenvatinib is a quinoline-based multi-kinase inhibitor that targets VEGFR, among other kinases.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates VEGF VEGF VEGF->VEGFR Binds Lenvatinib Lenvatinib (Quinoline Derivative) Lenvatinib->VEGFR Inhibits PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Endothelial Cell Proliferation & Survival ERK->Angiogenesis Promotes AKT AKT PI3K->AKT AKT->Angiogenesis Promotes

VEGFR signaling pathway and inhibition by Lenvatinib.

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Omipalisib is a quinoline derivative that acts as a dual inhibitor of PI3K and mTOR.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis Promotes _4EBP1->Protein_Synthesis Promotes Omipalisib Omipalisib (Quinoline Derivative) Omipalisib->PI3K Inhibits Omipalisib->mTORC1 Inhibits

PI3K/Akt/mTOR pathway and dual inhibition by Omipalisib.

Table 4: Anticancer Activity of Selected Quinoline Derivatives

CompoundTarget(s)Cancer Cell LineIC₅₀Reference
GefitinibEGFRVariousnM range-
LenvatinibVEGFR, FGFR, etc.VariousnM range-
OmipalisibPI3K, mTORVariousnM range-
Experimental Derivatives
4-anilinoquinoline-3-carbonitrileEGFR-7.5 nM-
Quinoline-chalcone hybridPI3K/Akt/mTORA549 (Lung)1.91 µM-
Quinoline-chalcone hybridPI3K/Akt/mTORK-562 (Leukemia)5.29 µM-

Conclusion

The quinoline scaffold has proven to be an exceptionally fruitful source of therapeutic agents, with a rich history and a vibrant future. From its initial discovery in coal tar to its central role in modern drug design, the journey of quinoline highlights the power of heterocyclic chemistry in addressing significant medical needs. The classical synthetic methods, while still relevant, are continually being refined and supplemented by modern, greener alternatives that offer improved efficiency and sustainability. The diverse biological activities of quinoline derivatives, particularly in the areas of infectious diseases and oncology, underscore the enduring importance of this remarkable heterocyclic system. As our understanding of disease pathways deepens, the rational design and synthesis of novel quinoline-based molecules will undoubtedly continue to yield innovative and life-saving therapies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Therapeutic Applications of Quinoline Compounds

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene and a pyridine ring, is a cornerstone in medicinal chemistry. Its derivatives exhibit a vast range of biological activities, leading to the development of numerous FDA-approved drugs. This technical guide provides a detailed overview of the primary therapeutic applications of quinoline compounds, focusing on their anticancer, antimalarial, antibacterial, and antiviral properties. The content herein is tailored for professionals in drug discovery and development, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Anticancer Applications

Quinoline derivatives represent a significant class of anticancer agents, acting through diverse mechanisms to inhibit tumor growth and proliferation.[1] Their versatility allows for the design of molecules that can target specific oncogenic pathways with high potency.

Mechanism of Action

The anticancer effects of quinoline compounds are multifaceted and include:

  • Tyrosine Kinase Inhibition: Many quinoline-based drugs are potent inhibitors of receptor tyrosine kinases (RTKs) that are often dysregulated in cancer.[2] Key targets include c-Met, Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR).[3] By blocking the ATP-binding site of these kinases, quinoline inhibitors prevent their activation and downstream signaling through pathways like RAS/RAF/MEK and PI3K/AKT/mTOR, which are crucial for cell proliferation, survival, angiogenesis, and metastasis.[2][3] FDA-approved drugs like Cabozantinib and Lenvatinib function through this mechanism.[3]

  • Tubulin Polymerization Inhibition: Certain quinoline derivatives interfere with microtubule dynamics, a critical process for cell division. They bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[4] This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]

  • DNA Damage and Topoisomerase Inhibition: Some quinoline analogues can intercalate into DNA or inhibit topoisomerase enzymes, which are essential for DNA replication and repair.[1] This leads to the fragmentation of the bacterial chromosome and cell death.[6][7]

Quantitative Data: In Vitro Antiproliferative Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibitory (GI50) values for representative quinoline derivatives against various cancer cell lines.

Compound ClassDerivative ExampleCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
Quinoline-ChalconeCompound 12e MGC-803 (Gastric)MTT1.38[8]
Quinoline-ChalconeCompound 12e HCT-116 (Colon)MTT5.34[8]
Quinoline-ChalconeCompound 12e MCF-7 (Breast)MTT5.21[8]
4-Substituted QuinolineCompound 4c HOP-92 (Lung)SRB2.37[4]
4-Substituted QuinolineCompound 4c SNB-75 (CNS)SRB2.38[4]
4-Substituted QuinolineCompound 4c RXF 393 (Renal)SRB2.21[4]
7-chloro-4-quinolinylhydrazone-SF-295 (CNS)MTT0.314 (µg/cm³)[9]
7-chloro-4-quinolinylhydrazone-HCT-8 (Colon)MTT0.314 (µg/cm³)[9]
Quinoline DerivativeCompound 91b1 KYSE450 (Esophageal)MTS1.83 (µg/mL)[10]
Quinoline DerivativeCompound 91b1 AGS (Gastric)MTS4.28 (µg/mL)[10]
Signaling Pathway Visualization: c-Met Inhibition

The diagram below illustrates the inhibition of the c-Met signaling pathway by a quinoline-based tyrosine kinase inhibitor. Binding of Hepatocyte Growth Factor (HGF) to its receptor c-Met triggers dimerization and autophosphorylation, activating downstream cascades like PI3K/AKT and RAS/MEK/ERK that promote cell survival, proliferation, and migration. Quinoline inhibitors block this activation.[7][11][12]

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cMet c-Met Receptor PI3K PI3K cMet->PI3K Activates RAS RAS cMet->RAS Activates HGF HGF Ligand HGF->cMet Binds & Activates Quinoline_Inhibitor Quinoline TKI Quinoline_Inhibitor->cMet Inhibits Phosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell_Survival AKT->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Migration Proliferation_Migration ERK->Proliferation_Migration

Caption: Inhibition of the HGF/c-Met signaling cascade by a quinoline tyrosine kinase inhibitor.

Experimental Protocol: In Vitro Anticancer MTT Assay

This protocol describes a colorimetric assay to determine the cytotoxic effect of quinoline compounds on a cancer cell line (e.g., MCF-7).[13][14][15] The assay relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.[15]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Quinoline compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline compound in culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (blank control).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, carefully add 10-20 µL of MTT solution to each well (final concentration ~0.5 mg/mL).[16] Incubate for another 3-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Solubilization: Aspirate the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15] Mix gently by pipetting or placing the plate on a shaker for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15] A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimalarial Applications

Quinolines are historically one of the most important classes of antimalarial drugs, with quinine being the first effective treatment for malaria.[17] Synthetic derivatives like chloroquine and mefloquine have been critical in global malaria control efforts.

Mechanism of Action

The primary mechanism of action for many quinoline antimalarials, such as chloroquine, targets the parasite's hemoglobin digestion process within its acidic food vacuole.[18]

  • Accumulation: As weak bases, quinoline drugs are uncharged at physiological pH, allowing them to diffuse across membranes into the acidic food vacuole of the Plasmodium parasite.[19] Inside, they become protonated and trapped, reaching high concentrations.[3]

  • Heme Detoxification Inhibition: During hemoglobin digestion, the parasite releases large amounts of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.[18]

  • Complex Formation: The accumulated quinoline drug binds to free heme, forming a complex that prevents its polymerization into hemozoin.[19]

  • Toxicity and Lysis: The buildup of the toxic heme-drug complex and free heme leads to oxidative stress, membrane damage, and ultimately lysis and death of the parasite.[18][20]

Quantitative Data: In Vitro Antimalarial Activity

The following table presents the EC50/IC50 values for various quinoline derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

Compound ClassDerivative ExampleP. falciparum StrainEC50 / IC50 (nM)Reference
Isocryptolepine Analogue8-bromo-2-chloroisocryptolepine3D7 (CQS)57[17]
Isocryptolepine Analogue8-bromo-2-chloroisocryptolepineW2mef (CQR)85[17]
Quinoline-thiourea1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thioureaCQR Strain1200[21]
Hybrid Quinoline30 (Atorvastatin-CQ hybrid)W2 (CQR)400[17]
Quinoline-pyrimidine32 D10 (CQS)70[17]
Quinoline-pyrimidine32 Dd2 (CQR)157[17]
Quinoline-8-acrylate-3D7 (CQS)14 - 5870 (µg/mL)[21]
Experimental Workflow: SYBR Green I-based Assay

This diagram outlines the workflow for the SYBR Green I-based fluorescence assay, a common method for determining the in vitro susceptibility of P. falciparum to antimalarial compounds.[5][22]

Antimalarial_Assay_Workflow cluster_prep Plate Preparation cluster_culture Parasite Culture cluster_lysis Lysis & Staining cluster_read Data Acquisition A 1. Prepare serial dilutions of quinoline compound in a 96-well plate B 2. Add synchronized P. falciparum culture (ring stage) to each well A->B C 3. Incubate plate for 72 hours (37°C, 5% CO2) B->C D 4. Freeze plate at -20°C to lyse red blood cells C->D E 5. Thaw plate and add SYBR Green I lysis buffer D->E F 6. Incubate in dark for 1-24 hours E->F G 7. Read fluorescence (Ex: 485 nm, Em: 530 nm) F->G H 8. Calculate IC50 values G->H

Caption: Workflow for the SYBR Green I in vitro antimalarial drug susceptibility assay.

Experimental Protocol: SYBR Green I-based In Vitro Antimalarial Assay

This protocol details a fluorescence-based method to measure the inhibition of P. falciparum growth by quinoline compounds.[5][22][23][24] The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the number of parasites.

Materials:

  • P. falciparum culture (synchronized to ring stage)

  • Human O+ red blood cells (RBCs)

  • Complete culture medium (e.g., RPMI-1640 with Albumax II, hypoxanthine)

  • Quinoline compound stock solutions

  • 96-well black microplates

  • Lysis buffer with SYBR Green I dye

  • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)

Procedure:

  • Compound Plating: Prepare 2-fold serial dilutions of the quinoline compounds in a separate 96-well plate. Transfer 25 µL of each dilution to the black assay plate. Include positive (e.g., Chloroquine) and negative (no drug) controls.

  • Parasite Culture Preparation: Prepare a parasite suspension of synchronized ring-stage parasites at 0.5% parasitemia and 1.5% hematocrit in complete medium.[23]

  • Incubation: Add 175 µL of the parasite suspension to each well of the assay plate.[23] Incubate for 72 hours under standard malaria culture conditions (37°C, 5% CO2, 5% O2).

  • Cell Lysis: After incubation, seal the plate and freeze it at -20°C or -80°C for at least 2 hours to lyse the RBCs. The plates can be stored frozen.

  • Staining: Thaw the frozen plate. Prepare the SYBR Green I lysis buffer. Add 100 µL of this buffer to each well. Mix gently and incubate the plate in the dark at room temperature for 1 to 24 hours.[22]

  • Fluorescence Reading: Measure the fluorescence using a plate reader with excitation and emission wavelengths set to ~485 nm and ~530 nm, respectively.

  • Data Analysis: Subtract the background fluorescence from uninfected RBCs. Normalize the data to the drug-free control wells and plot the percentage of inhibition against the log of the drug concentration to determine the IC50 value.

Antibacterial Applications (Fluoroquinolones)

Quinolones, particularly the fluorinated subclass (fluoroquinolones), are broad-spectrum synthetic antibiotics that are crucial in treating a wide range of bacterial infections.[21]

Mechanism of Action

Fluoroquinolones are bactericidal agents that inhibit bacterial DNA synthesis.[25] They target two essential type II topoisomerase enzymes:

  • DNA Gyrase (Topoisomerase II): This enzyme introduces negative supercoils into bacterial DNA, which is necessary to relieve torsional stress during DNA replication and transcription.[26] In most Gram-negative bacteria, DNA gyrase is the primary target.[27]

  • Topoisomerase IV: This enzyme is responsible for decatenating (separating) interlinked daughter chromosomes after replication. In most Gram-positive bacteria, topoisomerase IV is the primary target.[27][28]

Quinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme on the DNA.[25][27] This leads to the formation of double-strand DNA breaks, which halts replication and transcription, ultimately causing bacterial cell death.[25]

Quantitative Data: In Vitro Antibacterial Activity

The following table shows the Minimum Inhibitory Concentration (MIC) values for common fluoroquinolones against various bacterial strains. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

FluoroquinoloneBacterial StrainMIC (µg/mL)
CiprofloxacinEscherichia coli0.008 - 0.25
CiprofloxacinPseudomonas aeruginosa0.12 - 1.0
CiprofloxacinStaphylococcus aureus0.12 - 2.0
LevofloxacinStreptococcus pneumoniae0.5 - 2.0
LevofloxacinEscherichia coli0.015 - 0.5
LevofloxacinHaemophilus influenzae0.015 - 0.06
MoxifloxacinStreptococcus pneumoniae0.12 - 0.25
MoxifloxacinStaphylococcus aureus0.03 - 0.5

(Note: MIC ranges are approximate and can vary significantly based on resistance patterns.)

Mechanism Visualization: DNA Gyrase Inhibition

The diagram below illustrates how fluoroquinolones inhibit bacterial DNA gyrase, preventing the negative supercoiling required for DNA replication.[28][29]

DNA_Gyrase_Inhibition cluster_normal Normal DNA Replication cluster_inhibition Fluoroquinolone Action Positive_Supercoils Positive Supercoils (Torsional Strain) DNA_Gyrase DNA Gyrase (GyrA/GyrB) Positive_Supercoils->DNA_Gyrase introduces double-strand break Negative_Supercoils Negative Supercoils (Relaxed DNA) DNA_Gyrase->Negative_Supercoils introduces negative supercoils & reseals Gyrase_DNA_Complex Gyrase-DNA Cleavage Complex Replication DNA Replication Proceeds Negative_Supercoils->Replication FQ Fluoroquinolone FQ->Gyrase_DNA_Complex binds & stabilizes DSB Double-Strand Breaks Form Gyrase_DNA_Complex->DSB prevents resealing Replication_Blocked Replication Halted Bacterial Death DSB->Replication_Blocked

Caption: Mechanism of bacterial DNA gyrase inhibition by fluoroquinolone antibiotics.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This protocol describes a cell-free biochemical assay to measure the inhibition of DNA gyrase supercoiling activity by quinolone compounds.[30][31][32] The assay monitors the conversion of relaxed circular plasmid DNA to its supercoiled form, which migrates faster on an agarose gel.

Materials:

  • Purified bacterial DNA gyrase enzyme (e.g., from E. coli)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • 5X Assay Buffer (containing Tris-HCl, KCl, MgCl2, DTT, glycerol)

  • ATP solution

  • Quinolone compound dilutions

  • Stop Buffer / Loading Dye (containing SDS, EDTA, bromophenol blue)

  • Agarose gel electrophoresis system

  • Ethidium bromide or other DNA stain

Procedure:

  • Reaction Setup: On ice, prepare reaction tubes. To each tube, add:

    • 5X Assay Buffer

    • Relaxed plasmid DNA (e.g., 0.5 µg)

    • ATP (to a final concentration of ~1.5-2 mM)

    • Test quinolone compound at various concentrations (or DMSO as a vehicle control).

    • Nuclease-free water to the final volume.

  • Enzyme Addition: Initiate the reaction by adding a predetermined amount of DNA gyrase enzyme (e.g., 1 unit, the amount required to fully supercoil the DNA substrate). Mix gently.

  • Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding the Stop Buffer/Loading Dye. This solution contains SDS to denature the enzyme and EDTA to chelate Mg2+, inactivating the enzyme.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide). Run the gel at a constant voltage (e.g., 90V for 90 minutes) until the different DNA topoisomers are well separated.

  • Visualization and Analysis: Visualize the DNA bands under UV light. The relaxed plasmid DNA will migrate slower than the supercoiled DNA. In the presence of an effective inhibitor, the amount of supercoiled DNA will decrease in a dose-dependent manner. The IC50 can be determined by quantifying the band intensities.

Antiviral Applications

Certain quinoline derivatives have demonstrated broad-spectrum antiviral activity against a range of viruses, including coronaviruses and flaviviruses.[33] Their mechanisms are often related to disrupting viral entry and replication processes.

Mechanism of Action

The antiviral activity of quinolines like chloroquine and hydroxychloroquine is often attributed to their ability to increase the pH of acidic intracellular vesicles, such as endosomes and lysosomes.[34]

  • Inhibition of Viral Entry: Many enveloped viruses enter host cells via endocytosis. The acidic environment of the endosome is required to trigger conformational changes in viral glycoproteins, leading to fusion of the viral and endosomal membranes. By raising the endosomal pH, quinolines can prevent this pH-dependent fusion, thus blocking viral entry.[2]

  • Inhibition of Viral Replication: Post-entry, quinolines may also interfere with later stages of the viral life cycle, such as the glycosylation of viral proteins or the assembly and budding of new virions. The inhibition of SARS-CoV-2 replication has also been linked to an effect on the autophagy pathway.[2]

Quantitative Data: In Vitro Antiviral Activity

The following table summarizes the half-maximal effective concentration (EC50) values for quinoline compounds against various viruses.

CompoundVirusCell LineEC50 (µM)Reference
ChloroquineHCoV-OC43HEL0.12 - 12[33]
HydroxychloroquineSARS-CoV-2Vero0.12 - 12[33]
ChloroquineSARS-CoV-2Caco-212.7[35]
Quinoline Compound 1 SARS-CoV-2Vero 761.5[35]
MefloquineZIKV-~0.5 - 1.0[36]
Isoquinolone 1 Influenza A (PR8)MDCK0.2 - 0.6[37]
Quinoline Compound 6 Yellow Fever Virus (YFV)-3.5 (µg/mL)[38]
Experimental Workflow: Plaque Reduction Neutralization Test

The diagram below shows the workflow for a Plaque Reduction Neutralization Test (PRNT), the gold standard for measuring the ability of a compound to neutralize a virus and prevent infection.[6][39]

PRNT_Workflow A 1. Prepare serial dilutions of quinoline compound B 2. Mix compound dilutions with a fixed amount of virus A->B C 3. Incubate mixture (e.g., 1 hour at 37°C) to allow neutralization B->C D 4. Inoculate susceptible cell monolayers with the virus-compound mixture C->D E 5. Incubate to allow viral adsorption D->E F 6. Remove inoculum and add a semi-solid overlay (e.g., agarose, methylcellulose) E->F G 7. Incubate for several days until plaques are visible F->G H 8. Fix and stain cells (e.g., with crystal violet) G->H I 9. Count plaques and calculate % reduction H->I J 10. Determine EC50 value I->J

Caption: Workflow for a Plaque Reduction Neutralization Test (PRNT) to assess antiviral activity.

Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)

This protocol describes the methodology for determining the concentration of a quinoline compound required to reduce the number of viral plaques by 50% (PRNT50).[6][40][41][42]

Materials:

  • Virus stock of known titer (Plaque-Forming Units/mL)

  • Susceptible host cell line (e.g., Vero cells for SARS-CoV-2)

  • 6-well or 12-well tissue culture plates

  • Culture medium and serum

  • Quinoline compound dilutions

  • Semi-solid overlay medium (e.g., medium containing 1% methylcellulose or low-melting-point agarose)

  • Fixing solution (e.g., 10% formaldehyde)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Procedure:

  • Cell Seeding: Seed the plates with host cells to form a confluent monolayer (~95-100% confluency) on the day of the experiment.

  • Virus-Compound Incubation: Prepare serial dilutions of the quinoline compound. Mix each dilution with an equal volume of virus stock (diluted to provide ~50-100 plaques per well). Incubate this mixture at 37°C for 1 hour to allow the compound to neutralize the virus.

  • Infection: Remove the growth medium from the cell monolayers. Inoculate the cells with 100-200 µL of the virus-compound mixture. Include a virus-only control (no compound).

  • Adsorption: Incubate the plates at 37°C for 1 hour, gently rocking every 15 minutes to ensure even distribution and prevent the monolayer from drying.

  • Overlay Application: Carefully aspirate the inoculum and add 2-3 mL of the semi-solid overlay medium to each well. The overlay restricts the spread of progeny virus to adjacent cells, ensuring that localized plaques are formed.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaques to develop (typically 3-10 days, depending on the virus).

  • Fixing and Staining: Once plaques are visible, fix the cells by adding fixing solution for at least 30 minutes. After fixation, remove the overlay and stain the monolayer with crystal violet solution for 15-20 minutes. Gently wash the plate with water to remove excess stain.

  • Plaque Counting: Count the number of plaques in each well. The EC50 is the concentration of the compound that causes a 50% reduction in the number of plaques compared to the virus control.

References

Structural Analysis of 6-Azepan-2-yl-quinoline Monoacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural analysis of 6-Azepan-2-yl-quinoline monoacetate. While specific experimental data for this compound is not publicly available, this document outlines the expected analytical workflow and presents hypothetical data based on the analysis of analogous quinoline derivatives. The guide covers essential techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), offering detailed experimental protocols and data presentation formats. This document is intended to serve as a practical resource for researchers engaged in the characterization of novel quinoline-based compounds.

Introduction

6-Azepan-2-yl-quinoline is a heterocyclic compound incorporating a quinoline nucleus and an azepane ring. Its monoacetate salt, with the CAS number 1209280-52-3, is of interest to the pharmaceutical and drug development industries due to the established biological activities of many quinoline derivatives. A thorough structural elucidation is the foundation for understanding its chemical properties, predicting its behavior in biological systems, and establishing a robust structure-activity relationship (SAR). This guide details the multi-faceted approach required for such a structural analysis.

Molecular Structure

The core structure of 6-Azepan-2-yl-quinoline consists of a quinoline ring system substituted at the 6-position with a 2-azepanyl group. The monoacetate salt is formed by the protonation of a basic nitrogen atom, likely on the quinoline or azepane ring, with acetic acid.

Chemical Formula: C₁₅H₁₈N₂ Molecular Weight (free base): 226.32 g/mol

Crystallographic Analysis

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and crystal packing.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Suitable single crystals of this compound would be grown, typically by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, methanol, or acetonitrile).

  • Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.

Data Presentation: Crystallographic Data (Hypothetical)

The following tables present hypothetical crystallographic data for this compound, based on typical values for organic salts.

Table 1: Crystal Data and Structure Refinement.

ParameterValue (Hypothetical)
Empirical formulaC₁₇H₂₂N₂O₂
Formula weight286.37
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.123(4) Å, α = 90°
b = 15.456(6) Å, β = 105.2(1)°
c = 9.876(3) Å, γ = 90°
Volume1489.1(9) ų
Z4
Density (calculated)1.276 Mg/m³
Absorption coefficient0.086 mm⁻¹
F(000)616
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 28.00°
Index ranges-12<=h<=12, -19<=k<=19, -12<=l<=12
Reflections collected10123
Independent reflections3456 [R(int) = 0.045]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters3456 / 0 / 190
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.055, wR2 = 0.152
R indices (all data)R1 = 0.078, wR2 = 0.168
Largest diff. peak and hole0.45 and -0.32 e.Å⁻³

Table 2: Selected Bond Lengths (Hypothetical).

BondLength (Å)
N(1)-C(2)1.325(3)
N(1)-C(9)1.378(3)
C(6)-C(10)1.495(4)
N(2)-C(10)1.482(3)
N(2)-C(15)1.485(3)
O(1)-C(16)1.255(2)
O(2)-C(16)1.258(2)

Table 3: Selected Bond Angles (Hypothetical).

AtomsAngle (°)
C(2)-N(1)-C(9)117.5(2)
C(5)-C(6)-C(10)121.3(3)
C(10)-N(2)-C(15)112.1(2)
O(1)-C(16)-O(2)124.5(2)
O(1)-C(16)-C(17)117.8(2)

Spectroscopic Analysis

Spectroscopic techniques provide complementary information to crystallographic data and are essential for characterizing the compound in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR are fundamental for structural confirmation.

  • Sample Preparation: 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Standard pulse sequences are used. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to establish detailed structural connectivity.

Table 4: Hypothetical ¹H NMR Data (400 MHz, DMSO-d₆).

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.85d1HH-2 (quinoline)
8.30d1HH-4 (quinoline)
7.95d1HH-8 (quinoline)
7.80s1HH-5 (quinoline)
7.50dd1HH-7 (quinoline)
4.50t1HH-2' (azepane)
3.20-2.90m4HAzepane CH₂
1.90s3HAcetate CH₃
1.80-1.50m6HAzepane CH₂
11.50 (broad)s1HN⁺-H or COOH

Table 5: Hypothetical ¹³C NMR Data (100 MHz, DMSO-d₆).

Chemical Shift (δ, ppm)Assignment
172.5Acetate C=O
158.0C-6 (quinoline)
148.5C-2 (quinoline)
147.0C-8a (quinoline)
136.0C-4 (quinoline)
129.5C-4a (quinoline)
128.0C-8 (quinoline)
126.5C-5 (quinoline)
121.0C-3 (quinoline)
118.0C-7 (quinoline)
65.0C-2' (azepane)
48.0, 45.5Azepane CH₂
29.0, 28.5, 27.0Azepane CH₂
21.5Acetate CH₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming the molecular formula.

  • Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a suitable technique for this type of molecule, as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Table 6: Hypothetical High-Resolution Mass Spectrometry (HRMS) Data.

IonCalculated m/zObserved m/z
[C₁₅H₁₉N₂]⁺ ([M+H]⁺)227.1543227.1548

Visualizations

Workflow for Structural Analysis

The following diagram illustrates the logical workflow for the comprehensive structural analysis of this compound.

G Structural Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Characterization cluster_data Data Interpretation & Confirmation Synthesis Synthesis of 6-Azepan-2-yl-quinoline monoacetate Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Xray Single-Crystal X-ray Diffraction Purification->Xray Connectivity Determine Connectivity & Chemical Environment NMR->Connectivity MolWeight Confirm Molecular Formula & Weight MS->MolWeight Structure3D Elucidate 3D Structure & Stereochemistry Xray->Structure3D Final Confirmed Structure Connectivity->Final MolWeight->Final Structure3D->Final

A flowchart illustrating the key stages in the structural elucidation of a novel compound.

Conclusion

The structural analysis of this compound requires a combination of crystallographic and spectroscopic techniques. While this guide presents a hypothetical data set, the outlined experimental protocols and data interpretation strategies provide a robust framework for the characterization of this and other related novel chemical entities. A definitive structural assignment based on empirical data is a critical step in the journey of any new compound from discovery to potential application.

Spectroscopic Data for 6-Azepan-2-yl-quinoline Monoacetate: A Search for Available Information

Author: BenchChem Technical Support Team. Date: November 2025

The search did yield general information regarding the synthesis and spectroscopic properties of quinoline and its various derivatives. For instance, spectroscopic data for the parent quinoline molecule and simpler substituted analogs are well-documented, providing a foundational understanding of the characteristic signals to be expected from the quinoline core. However, this general information is insufficient to construct a detailed and accurate technical guide for the specific and more complex molecule, 6-Azepan-2-yl-quinoline monoacetate.

The absence of this specific data in the public record suggests that the compound may be a novel chemical entity, part of a proprietary research program, or that its characterization data has not yet been published.

General Methodologies for Spectroscopic Analysis of Quinoline Derivatives

While specific data for the target compound is unavailable, the general experimental protocols for obtaining such data for similar quinoline-based compounds are well-established. Researchers and drug development professionals would typically follow these standard procedures:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H and 13C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • The compound would be dissolved in a suitable deuterated solvent, such as deuterochloroform (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6).

  • Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

  • Data analysis would involve the interpretation of chemical shifts, signal integrations, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the molecular structure.

Mass Spectrometry (MS):

  • Mass spectra would be obtained using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • The data would provide the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the compound.

  • Fragmentation patterns observed in the mass spectrum would offer additional structural information.

Infrared (IR) Spectroscopy:

  • IR spectra would be recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • The sample could be prepared as a KBr pellet, a thin film, or dissolved in a suitable solvent.

  • The spectrum would reveal the presence of specific functional groups based on the absorption of infrared radiation at characteristic frequencies (e.g., C=N stretching for the quinoline ring, N-H stretching for the azepane ring, and C=O stretching for the acetate counter-ion).

Logical Workflow for Characterization

For a novel compound like this compound, a logical experimental workflow for its synthesis and characterization would be as follows:

G cluster_activity Biological Evaluation Synthesis Synthesis of 6-Azepan-2-yl-quinoline Purification Purification (e.g., Chromatography) Synthesis->Purification SaltFormation Salt Formation with Acetic Acid Purification->SaltFormation FinalPurification Final Product Purification & Drying SaltFormation->FinalPurification NMR 1H & 13C NMR FinalPurification->NMR MS Mass Spectrometry FinalPurification->MS IR Infrared Spectroscopy FinalPurification->IR Purity Purity Analysis (e.g., HPLC) FinalPurification->Purity Assay Biological Assays Purity->Assay

Caption: A logical workflow for the synthesis and characterization of a novel chemical entity.

An In-depth Technical Guide to 6-Azepan-2-yl-quinoline Monoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of the chemical properties of 6-Azepan-2-yl-quinoline monoacetate. Due to the limited availability of public data, this document focuses on the foundational molecular characteristics of the compound. Information regarding specific biological activities, signaling pathways, and detailed experimental protocols for this particular molecule is not extensively available in the current scientific literature. The guide will, however, present general methodologies and potential areas of investigation based on the broader class of quinoline derivatives.

Chemical Properties

This compound is the salt form of the parent compound, 6-Azepan-2-yl-quinoline, and acetic acid. The chemical properties are derived from the combination of these two molecules.

Molecular Formula and Molecular Weight

The quantitative data for 6-Azepan-2-yl-quinoline and its monoacetate salt are summarized below.

CompoundMolecular FormulaMolecular Weight ( g/mol )
6-Azepan-2-yl-quinolineC₁₅H₁₈N₂226.32
Acetic AcidC₂H₄O₂60.05
This compound C₁₇H₂₂N₂O₂ 286.37

Potential Areas of Investigation and General Methodologies

While specific experimental data for this compound is scarce, the quinoline scaffold is a well-studied pharmacophore. Research into this compound could draw upon established protocols for the synthesis, analysis, and biological evaluation of other quinoline derivatives.

General Synthesis Strategies for Quinoline Derivatives

The synthesis of quinoline derivatives can be achieved through various established methods. A potential synthetic approach for 6-Azepan-2-yl-quinoline could involve a multi-step process, likely culminating in a coupling reaction to attach the azepane ring to the quinoline core. Common synthetic routes for quinolines include:

  • Skraup Synthesis: A classic method involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent.

  • Doebner-von Miller Reaction: A reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of a Lewis acid or Brønsted acid.

  • Friedländer Annulation: The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

  • Pfitzinger Reaction: The reaction of isatin with a carbonyl compound to yield a quinoline-4-carboxylic acid.

A logical workflow for the synthesis of the parent compound is outlined below.

G A Quinoline Precursor (e.g., 6-haloquinoline) C Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->C B Azepane Derivative (e.g., 2-bromoazepane) B->C D 6-Azepan-2-yl-quinoline C->D E Salt Formation with Acetic Acid D->E F 6-Azepan-2-yl-quinoline Monoacetate E->F

General Analytical Methodologies

The characterization and purity assessment of this compound would likely employ standard analytical techniques used in organic and medicinal chemistry.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically between 220-350 nm for quinoline derivatives).

  • Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Data Analysis: The purity is determined by the peak area percentage of the main component.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of this compound.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • Experiments: ¹H NMR and ¹³C NMR spectra are acquired. 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary for complete structural elucidation.

  • Data Analysis: The chemical shifts, coupling constants, and integrations of the signals are analyzed to confirm the connectivity of the atoms in the molecule.

Potential Biological Signaling Pathways

The biological activity of quinoline derivatives is diverse, and they have been shown to interact with a wide range of biological targets. Potential signaling pathways that could be investigated for this compound include those related to:

  • Antimicrobial Activity: Many quinoline derivatives exhibit antibacterial or antifungal properties by targeting enzymes involved in DNA replication or cell wall synthesis.

  • Anticancer Activity: Quinolines have been shown to inhibit various kinases, topoisomerases, and other proteins involved in cancer cell proliferation and survival.

  • Neurological Activity: Some quinoline derivatives interact with receptors and enzymes in the central nervous system.

A hypothetical signaling pathway that could be investigated is presented below.

G cluster_0 Cellular Response D Apoptosis E Cell Cycle Arrest F Inhibition of Proliferation A 6-Azepan-2-yl-quinoline Monoacetate B Target Protein (e.g., Kinase, Receptor) A->B Binding/Inhibition C Downstream Signaling Cascade B->C C->D C->E C->F

Conclusion

Methodological & Application

Application Note: In Vitro Cytotoxicity of 6-Azepan-2-yl-quinoline monoacetate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline and its derivatives represent a critical class of heterocyclic compounds that are fundamental in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2][3][4][5][6][7] These compounds are integral to the development of new therapeutic agents, with demonstrated efficacy as anticancer, antimalarial, antimicrobial, and anti-inflammatory agents.[1][2][3][4][5] 6-Azepan-2-yl-quinoline monoacetate is a novel synthetic quinoline derivative. This document outlines a detailed protocol for evaluating its in vitro cytotoxic effects against human cancer cell lines, a primary step in assessing its potential as an anticancer therapeutic.

Hypothetical Principle and Mechanism of Action

It is hypothesized that this compound exerts its cytotoxic effects by inhibiting key signaling pathways essential for cancer cell proliferation and survival. Several quinoline derivatives have been shown to target pathways like the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in various cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis. The proposed mechanism involves the compound binding to a critical kinase within this pathway, thereby blocking downstream signaling required for cell growth and proliferation.

Experimental Protocols

Determination of IC50 by MTT Assay

This protocol details the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound, a key indicator of its cytotoxic potency.[8][9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is indicative of cell viability.[9][10][11] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[9][11]

Materials and Reagents:

  • This compound

  • Human cancer cell line (e.g., HL-60, U937)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: Culture the selected cancer cell line in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Harvest exponentially growing cells and adjust the cell density to 1 x 10^5 cells/mL in fresh culture medium. Seed 100 µL of the cell suspension (containing 1 x 10^4 cells) into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µg/mL).

    • After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with untreated cells (vehicle control, treated with DMSO equivalent) and wells with medium only (blank control).[8]

    • Incubate the plate for another 24 to 48 hours.

  • MTT Assay:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]

    • Incubate the plate for 4 hours at 37°C in the dark. During this time, formazan crystals will form in viable cells.[8][10]

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8][10]

    • Gently agitate the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[8][10]

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable software package (e.g., GraphPad Prism).[8]

Data Presentation

The cytotoxic activity of this compound is summarized in the table below, presenting hypothetical IC50 values against various human cancer cell lines.

Compound Cell Line IC50 (µg/mL) ± SD
This compoundHL-60 (Leukemia)15.5 ± 2.1
This compoundU937 (Lymphoma)38.2 ± 4.5
This compoundA549 (Lung Carcinoma)55.8 ± 6.3
Doxorubicin (Control)HL-60 (Leukemia)0.8 ± 0.1

Mandatory Visualizations

MTT_Assay_Workflow start Start: Cancer Cell Culture seed_cells Seed 1x10^4 cells/well in 96-well plate start->seed_cells incubate_24h_1 Incubate 24h at 37°C seed_cells->incubate_24h_1 add_compound Treat cells with various concentrations of This compound incubate_24h_1->add_compound incubate_24_48h Incubate 24-48h add_compound->incubate_24_48h add_mtt Add 10 µL of MTT solution (5 mg/mL) to each well incubate_24_48h->add_mtt incubate_4h Incubate 4h at 37°C add_mtt->incubate_4h dissolve_formazan Aspirate medium and dissolve formazan in 100 µL DMSO incubate_4h->dissolve_formazan read_absorbance Measure absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Calculate % viability and determine IC50 value read_absorbance->analyze_data end End: Cytotoxicity Profile analyze_data->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 6-Azepan-2-yl-quinoline monoacetate Inhibitor->PI3K inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

References

6-Azepan-2-yl-quinoline monoacetate dosage for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

[2] WO2018217009A1 - USE OF QUINOLINE DERIVATIVE FOR PREVENTING OR TREATING NEURODEGENERATIVE DISEASE - Google Patents The quinoline derivative according to the present invention or a pharmaceutically acceptable salt thereof may be administered orally or parenterally, and may be used in a general form of a pharmaceutical formulation. That is, the quinoline derivative according to the present invention can be administered in various oral or parenteral formulations upon clinical administration, but is generally administered orally. For formulation, a diluent or excipient such as a filler, a thickener, a binder, a wetting agent, a disintegrant, a surfactant, etc., which are commonly used, is used. Solid preparations for oral administration include tablets, pills, powders, granules, capsules, and the like. These solid preparations are prepared by mixing at least one compound with at least one excipient, for example, starch, calcium carbonate, sucrose or lactose, gelatin, and the like. In addition to simple excipients, lubricants such as magnesium stearate and talc are also used. Liquid preparations for oral administration include suspensions, solutions for internal use, emulsions, syrups, and the like. In addition to simple diluents such as water and liquid paraffin, various excipients, for example, wetting agents, sweeteners, fragrances, preservatives, and the like may be included. Preparations for parenteral administration include sterilized aqueous solutions, non-aqueous solutions, suspensions, emulsions, freeze-dried preparations, and suppositories. As the non-aqueous solvent and the suspending agent, propylene glycol, polyethylene glycol, a vegetable oil such as olive oil, an injectable ester such as ethyl oleate, or the like may be used. As a base for suppositories, witepsol, macrogol, tween 61, cacao butter, laurin butter, glycerogelatin, and the like may be used. --INVALID-LINK-- [1] WO2003082286A1 - Quinoline derivatives, their preparation and pharmaceutical compositions comprising the same - Google Patents The action mechanism of serotonin is like that of other neurotransmitters. Concretely, the serotonin is biosynthesized from tryptophan, a member of amino acid, by enzyme in neurons. The biosynthesized serotonin is secreted at the presynaptic neuron terminus surrounded with endo cytoplasma reticula. Thus the secreted serotonin binds with the serotonin receptor located at the cell membrane of postsynaptic neuron via synapse, subsequently, transfers a signal to the next neuron. After finishing its role, the serotonin is dissociated from receptor, it is transported via serotonin transporter (SERT) which ... 6-nitro-2- piperazin-1-yl-quinoline . Further, the compounds of the present invention show an excellent anti-depression activity. In an embodiment of the invention, a forced swimming test was performed to the mouse injected with the compounds of the invention. As a result, it is found that the compounds of the invention show high anti-depression activity in comparison with the control. In addition, the same result is observed in tail suspension test. The compounds of formula ... --INVALID-LINK-- WO2018217009A1 - USE OF QUINOLINE DERIVATIVE FOR PREVENTING OR TREATING NEURODEGENERATIVE DISEASE - Google Patents The quinoline derivative according to the present invention or a pharmaceutically acceptable salt thereof may be administered orally or parenterally, and may be used in a general form of a pharmaceutical formulation. That is, the quinoline derivative according to the present invention can be administered in various oral or parenteral formulations upon clinical administration, but is generally administered orally. For formulation, a diluent or excipient such as a filler, a thickener, a binder, a wetting agent, a disintegrant, a surfactant, etc., which are commonly used, is used. Solid preparations for oral administration include tablets, pills, powders, granules, capsules, and the like. These solid preparations are prepared by mixing at least one compound with at least one excipient, for example, starch, calcium carbonate, sucrose or lactose, gelatin, and the like. In addition to simple excipients, lubricants such as magnesium stearate and talc are also used. Liquid preparations for oral administration include suspensions, solutions for internal use, emulsions, syrups, and the like. In addition to simple diluents such as water and liquid paraffin, various excipients, for example, wetting agents, sweeteners, fragrances, preservatives, and the like may be included. Preparations for parenteral administration include sterilized aqueous solutions, non-aqueous solutions, suspensions, emulsions, freeze-dried preparations, and suppositories. As the non-aqueous solvent and the suspending agent, propylene glycol, polyethylene glycol, a vegetable oil such as olive oil, an injectable ester such as ethyl oleate, or the like may be used. As a base for suppositories, witepsol, macrogol, tween 61, cacao butter, laurin butter, glycerogelatin, and the like may be used. 1 6-Azepan-2-yl-quinoline monoacetate C17H22N2O2 - PubChem this compound is a quinoline derivative with the chemical formula C17H22N2O2. It is a solid compound with a molecular weight of 286.37 g/mol . There is limited information available in the public domain regarding its specific biological activity, dosage for in vivo studies, or detailed experimental protocols. --INVALID-LINK-- WO2018217009A1 - USE OF QUINOLINE DERIVATIVE FOR PREVENTING OR TREATING NEURODEGENERATIVE DISEASE - Google Patents The quinoline derivative according to the present invention or a pharmaceutically acceptable salt thereof may be administered orally or parenterally, and may be used in a general form of a pharmaceutical formulation. That is, the quinoline derivative according to the present invention can be administered in various oral or parenteral formulations upon clinical administration, but is generally administered orally. For formulation, a diluent or excipient such as a filler, a thickener, a binder, a wetting agent, a disintegrant, a surfactant, etc., which are commonly used, is used. Solid preparations for oral administration include tablets, pills, powders, granules, capsules, and the like. These solid preparations are prepared by mixing at least one compound with at least one excipient, for example, starch, calcium carbonate, sucrose or lactose, gelatin, and the like. In addition to simple excipients, lubricants such as magnesium stearate and talc are also used. Liquid preparations for oral administration include suspensions, solutions for internal use, emulsions, syrups, and the like. In addition to simple diluents such as water and liquid paraffin, various excipients, for example, wetting agents, sweeteners, fragrances, preservatives, and the like may be included. Preparations for parenteral administration include sterilized aqueous solutions, non-aqueous solutions, suspensions, emulsions, freeze-dried preparations, and suppositories. As the non-aqueous solvent and the suspending agent, propylene glycol, polyethylene glycol, a vegetable oil such as olive oil, an injectable ester such as ethyl oleate, or the like may be used. As a base for suppositories, witepsol, macrogol, tween 61, cacao butter, laurin butter, glycerogelatin, and the like may be used. 1 [7a] WO2003082286A1 - Quinoline derivatives, their preparation and pharmaceutical compositions comprising the same - Google Patents The action mechanism of serotonin is like that of other neurotransmitters. Concretely, the serotonin is biosynthesized from tryptophan, a member of amino acid, by enzyme in neurons. The biosynthesized serotonin is secreted at the presynaptic neuron terminus surrounded with endo cytoplasma reticula. Thus the secreted serotonin binds with the serotonin receptor located at the cell membrane of postsynaptic neuron via synapse, subsequently, transfers a signal to the next neuron. After finishing its role, the serotonin is dissociated from receptor, it is transported via serotonin transporter (SERT) which ... 6-nitro-2- piperazin-1-yl-quinoline . Further, the compounds of the present invention show an excellent anti-depression activity. In an embodiment of the invention, a forced swimming test was performed to the mouse injected with the compounds of the invention. As a result, it is found that the compounds of the invention show high anti-depression activity in comparison with the control. In addition, the same result is observed in tail suspension test. The compounds of formula ... 1 [7b] WO2003082286A1 - Quinoline derivatives, their preparation and pharmaceutical compositions comprising the same - Google Patents The action mechanism of serotonin is like that of other neurotransmitters. Concretely, the serotonin is biosynthesized from tryptophan, a member of amino acid, by enzyme in neurons. The biosynthesized serotonin is secreted at the presynaptic neuron terminus surrounded with endo cytoplasma reticula. Thus the secreted serotonin binds with the serotonin receptor located at the cell membrane of postsynaptic neuron via synapse, subsequently, transfers a signal to the next neuron. After finishing its role, the serotonin is dissociated from receptor, it is transported via serotonin transporter (SERT) which ... 6-nitro-2- piperazin-1-yl-quinoline . Further, the compounds of the present invention show an excellent anti-depression activity. In an embodiment of the invention, a forced swimming test was performed to the mouse injected with the compounds of the invention. As a result, it is found that the compounds of the invention show high anti-depression activity in comparison with the control. In addition, the same result is observed in tail suspension test. The compounds of formula ... --INVALID-LINK-- WO2018217009A1 - USE OF QUINOLINE DERIVATIVE FOR PREVENTING OR TREATING NEURODEGENERATIVE DISEASE - Google Patents The quinoline derivative according to the present invention or a pharmaceutically acceptable salt thereof may be administered orally or parenterally, and may be used in a general form of a pharmaceutical formulation. That is, the quinoline derivative according to the present invention can be administered in various oral or parenteral formulations upon clinical administration, but is generally administered orally. For formulation, a diluent or excipient such as a filler, a thickener, a binder, a wetting agent, a disintegrant, a surfactant, etc., which are commonly used, is used. Solid preparations for oral administration include tablets, pills, powders, granules, capsules, and the like. These solid preparations are prepared by mixing at least one compound with at least one excipient, for example, starch, calcium carbonate, sucrose or lactose, gelatin, and the like. In addition to simple excipients, lubricants such as magnesium stearate and talc are also used. Liquid preparations for oral administration include suspensions, solutions for internal use, emulsions, syrups, and the like. In addition to simple diluents such as water and liquid paraffin, various excipients, for example, wetting agents, sweeteners, fragrances, preservatives, and the like may be included. Preparations for parenteral administration include sterilized aqueous solutions, non-aqueous solutions, suspensions, emulsions, freeze-dried preparations, and suppositories. As the non-aqueous solvent and the suspending agent, propylene glycol, polyethylene glycol, a vegetable oil such as olive oil, an injectable ester such as ethyl oleate, or the like may be used. As a base for suppositories, witepsol, macrogol, tween 61, cacao butter, laurin butter, glycerogelatin, and the like may be used. --INVALID-LINK-- WO2018217009A1 - USE OF QUINOLINE DERIVATIVE FOR PREVENTING OR TREATING NEURODEGENERATIVE DISEASE - Google Patents The quinoline derivative according to the present invention or a pharmaceutically acceptable salt thereof may be administered orally or parenterally, and may be used in a general form of a pharmaceutical formulation. That is, the quinoline derivative according to the present invention can be administered in various oral or parenteral formulations upon clinical administration, but is generally administered orally. For formulation, a diluent or excipient such as a filler, a thickener, a binder, a wetting agent, a disintegrant, a surfactant, etc., which are commonly used, is used. Solid preparations for oral administration include tablets, pills, powders, granules, capsules, and the like. These solid preparations are prepared by mixing at least one compound with at least one excipient, for example, starch, calcium carbonate, sucrose or lactose, gelatin, and the like. In addition to simple excipients, lubricants such as magnesium stearate and talc are also used. Liquid preparations for oral administration include suspensions, solutions for internal use, emulsions, syrups, and the like. In addition to simple diluents such as water and liquid paraffin, various excipients, for example, wetting agents, sweeteners, fragrances, preservatives, and the like may be included. Preparations for parenteral administration include sterilized aqueous solutions, non-aqueous solutions, suspensions, emulsions, freeze-dried preparations, and suppositories. As the non-aqueous solvent and the suspending agent, propylene glycol, polyethylene glycol, a vegetable oil such as olive oil, an injectable ester such as ethyl oleate, or the like may be used. As a base for suppositories, witepsol, macrogol, tween 61, cacao butter, laurin butter, glycerogelatin, and the like may be used. 1 WO2003082286A1 - Quinoline derivatives, their preparation and pharmaceutical compositions comprising the same - Google Patents The action mechanism of serotonin is like that of other neurotransmitters. Concretely, the serotonin is biosynthesized from tryptophan, a member of amino acid, by enzyme in neurons. The biosynthesized serotonin is secreted at the presynaptic neuron terminus surrounded with endo cytoplasma reticula. Thus the secreted serotonin binds with the serotonin receptor located at the cell membrane of postsynaptic neuron via synapse, subsequently, transfers a signal to the next neuron. After finishing its role, the serotonin is dissociated from receptor, it is transported via serotonin transporter (SERT) which ... 6-nitro-2- piperazin-1-yl-quinoline . Further, the compounds of the present invention show an excellent anti-depression activity. In an embodiment of the invention, a forced swimming test was performed to the mouse injected with the compounds of the invention. As a result, it is found that the compounds of the invention show high anti-depression activity in comparison with the control. In addition, the same result is observed in tail suspension test. The compounds of formula ... 1 WO2018217009A1 - USE OF QUINOLINE DERIVATIVE FOR PREVENTING OR TREATING NEURODEGENERATIVE DISEASE - Google Patents The quinoline derivative according to the present invention or a pharmaceutically acceptable salt thereof may be administered orally or parenterally, and may be used in a general form of a pharmaceutical formulation. That is, the quinoline derivative according to the present invention can be administered in various oral or parenteral formulations upon clinical administration, but is generally administered orally. For formulation, a diluent or excipient such as a filler, a thickener, a binder, a wetting agent, a disintegrant, a surfactant, etc., which are commonly used, is used. Solid preparations for oral administration include tablets, pills, powders, granules, capsules, and the like. These solid preparations are prepared by mixing at least one compound with at least one excipient, for example, starch, calcium carbonate, sucrose or lactose, gelatin, and the like. In addition to simple excipients, lubricants such as magnesium stearate and talc are also used. Liquid preparations for oral administration include suspensions, solutions for internal use, emulsions, syrups, and the like. In addition to simple diluents such as water and liquid paraffin, various excipients, for example, wetting agents, sweeteners, fragrances, preservatives, and the like may be included. Preparations for parenteral administration include sterilized aqueous solutions, non-aqueous solutions, suspensions, emulsions, freeze-dried preparations, and suppositories. As the non-aqueous solvent and the suspending agent, propylene glycol, polyethylene glycol, a vegetable oil such as olive oil, an injectable ester such as ethyl oleate, or the like may be used. As a base for suppositories, witepsol, macrogol, tween 61, cacao butter, laurin butter, glycerogelatin, and the like may be used. 1 WO2003082286A1 - Quinoline derivatives, their preparation and pharmaceutical compositions comprising the same - Google Patents The action mechanism of serotonin is like that of other neurotransmitters. Concretely, the serotonin is biosynthesized from tryptophan, a member of amino acid, by enzyme in neurons. The biosynthesized serotonin is secreted at the presynaptic neuron terminus surrounded with endo cytoplasma reticula. Thus the secreted serotonin binds with the serotonin receptor located at the cell membrane of postsynaptic neuron via synapse, subsequently, transfers a signal to the next neuron. After finishing its role, the serotonin is dissociated from receptor, it is transported via serotonin transporter (SERT) which ... 6-nitro-2- piperazin-1-yl-quinoline . Further, the compounds of the present invention show an excellent anti-depression activity. In an embodiment of the invention, a forced swimming test was performed to the mouse injected with the compounds of the invention. As a result, it is found that the compounds of the invention show high anti-depression activity in comparison with the control. In addition, the same result is observed in tail suspension test. The compounds of formula ... --INVALID-LINK-- Notes and Protocols for this compound in In Vivo Research**

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the available information regarding the in vivo use of this compound, a quinoline derivative. Due to the limited publicly available data on this specific compound, this document focuses on providing general protocols and considerations for in vivo studies of similar quinoline derivatives, drawing from patent literature that describes their potential therapeutic applications. The information aims to guide researchers in designing and executing initial in vivo experiments.

Introduction

This compound is a quinoline derivative with the chemical formula C17H22N2O2 and a molecular weight of 286.37 g/mol . While specific biological activity and detailed experimental data for this exact compound are scarce in the public domain, the broader class of quinoline derivatives has been investigated for various therapeutic purposes, including their potential as antidepressants and for the treatment of neurodegenerative diseases.[1] These compounds often exert their effects through mechanisms related to neurotransmitter systems, such as the serotonin transporter (SERT).

This document outlines general methodologies for formulation, administration, and evaluation of quinoline derivatives in animal models, which can be adapted for the study of this compound.

In Vivo Study Design and Dosage Considerations

Given the lack of specific dosage information for this compound, initial in vivo studies should commence with dose-range finding experiments to determine the maximum tolerated dose (MTD) and to identify a preliminary effective dose range. The choice of animal model will depend on the therapeutic area of interest.

Table 1: General Dosing and Administration for Quinoline Derivatives in In Vivo Models

ParameterDescriptionReference
Animal Models Mice are commonly used for initial screening, particularly in behavioral models like the forced swimming test and tail suspension test to assess antidepressant activity.[1]
Routes of Administration Oral (p.o.) and parenteral (e.g., intravenous, intraperitoneal) routes are feasible. Oral administration is often preferred for its clinical relevance.
Formulation (Oral) For oral administration, the compound can be formulated as a solid preparation (e.g., mixed with food or in capsules) or a liquid preparation (e.g., suspension, solution, or emulsion). Excipients such as starch, calcium carbonate, sucrose, or lactose for solids, and water or liquid paraffin for liquids, can be used.
Formulation (Parenteral) For parenteral administration, sterilized aqueous or non-aqueous solutions, suspensions, or emulsions are required. Propylene glycol, polyethylene glycol, or vegetable oils like olive oil can be used as solvents or suspending agents.

Experimental Protocols

The following are generalized protocols that can serve as a starting point for the in vivo evaluation of this compound.

Formulation of Dosing Solutions

Objective: To prepare a stable and homogenous formulation for administration to animals.

Materials:

  • This compound

  • Vehicle (e.g., sterile water, saline, or a suspension base like 0.5% carboxymethylcellulose)

  • Vortex mixer

  • Sonicator (optional)

  • pH meter

Protocol for an Oral Suspension:

  • Weigh the required amount of this compound based on the desired dose and the number of animals.

  • Triturate the compound with a small amount of the vehicle to form a smooth paste.

  • Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration.

  • Vortex the suspension thoroughly to ensure homogeneity. If necessary, sonicate briefly to aid in dispersion.

  • Measure the pH of the final formulation and adjust if necessary to a physiologically acceptable range (typically pH 6.5-7.5 for oral administration).

  • Store the formulation as per its stability characteristics, typically refrigerated and protected from light. Ensure to re-suspend thoroughly before each administration.

In Vivo Efficacy Models (Example: Antidepressant Activity)

Based on the described activity of similar quinoline derivatives, behavioral models for depression are relevant.[1]

Objective: To assess the potential antidepressant-like effects of this compound in a mouse model.

Model: Forced Swim Test (FST)

Materials:

  • Male ICR mice (or other appropriate strain)

  • This compound formulation

  • Vehicle control

  • Positive control (e.g., a known antidepressant)

  • Glass beakers (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm

  • Video recording equipment and analysis software

Protocol:

  • Acclimate mice to the housing facility for at least one week before the experiment.

  • Randomly assign mice to treatment groups (vehicle, positive control, and different doses of this compound).

  • Administer the respective treatments (e.g., orally) at a specific time point (e.g., 60 minutes) before the test.

  • Gently place each mouse individually into a beaker of water.

  • Record the behavior of each mouse for a 6-minute period.

  • Analyze the last 4 minutes of the recording for the duration of immobility (i.e., when the mouse ceases struggling and remains floating with minimal movements to keep its head above water).

  • A significant decrease in the duration of immobility in the treated groups compared to the vehicle group is indicative of an antidepressant-like effect.

Visualization of Potential Mechanisms and Workflows

Hypothesized Signaling Pathway

The following diagram illustrates a potential mechanism of action for a quinoline derivative acting as a serotonin reuptake inhibitor, a mechanism suggested for similar compounds.

Serotonin_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan Serotonin_Synthesis Serotonin (5-HT) Synthesis Tryptophan->Serotonin_Synthesis Vesicle Synaptic Vesicle (Storing 5-HT) Serotonin_Synthesis->Vesicle 5HT_Synapse Serotonin (5-HT) Vesicle->5HT_Synapse Release SERT Serotonin Transporter (SERT) 5HT_Synapse->SERT Reuptake Receptor 5-HT Receptor 5HT_Synapse->Receptor Binding Signal Signal Transduction Receptor->Signal Quinoline_Derivative 6-Azepan-2-yl-quinoline monoacetate Quinoline_Derivative->SERT Inhibition

Caption: Hypothesized mechanism of serotonin reuptake inhibition by a quinoline derivative.

Experimental Workflow

The diagram below outlines a general workflow for an in vivo study of this compound.

In_Vivo_Workflow Start Study Design & Animal Acclimation Formulation Compound Formulation (Vehicle & Test Article) Start->Formulation Grouping Animal Grouping & Randomization Formulation->Grouping Dosing Administration (e.g., Oral Gavage) Grouping->Dosing Behavioral_Test Behavioral Assessment (e.g., Forced Swim Test) Dosing->Behavioral_Test Data_Collection Data Collection (e.g., Immobility Time) Behavioral_Test->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Results & Interpretation Analysis->Results

Caption: General experimental workflow for in vivo behavioral studies.

Safety and Handling

As with any novel chemical entity, appropriate safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. A material safety data sheet (MSDS) should be consulted for specific handling and disposal instructions.

Conclusion

References

Application Notes and Protocols for 6-Azepan-2-yl-quinoline Monoacetate Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of solutions of 6-Azepan-2-yl-quinoline monoacetate for use in various research and drug development applications. The following sections detail the necessary reagents, equipment, and stepwise procedures for preparing both stock and working solutions.

Introduction

6-Azepan-2-yl-quinoline and its derivatives are heterocyclic aromatic compounds of interest in medicinal chemistry and drug discovery. Quinoline derivatives have been investigated for a range of biological activities. Proper preparation of solutions of the monoacetate salt is crucial for obtaining reliable and reproducible results in downstream biological assays. While the free base, 6-Azepan-2-yl-quinoline, is soluble in organic solvents like dimethyl sulfoxide (DMSO) and dichloromethane but insoluble in water[1], the monoacetate salt is expected to have improved aqueous solubility.

Data Summary

The following table summarizes key quantitative data for the preparation of this compound solutions.

ParameterValueSolvent/VehicleNotes
Stock Solution Concentration 10-30 mMDimethyl Sulfoxide (DMSO)A common concentration range for primary compound stocks in biological assays.[2]
Working Solution Solvents Aqueous Buffers (e.g., PBS, Tris-HCl), Cell Culture MediaVaries by experimental requirementsThe final concentration of DMSO in aqueous working solutions should be kept low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
Aqueous Solubility LimitedWaterQuinoline itself has limited solubility in water[3]. The acetate salt form is intended to enhance aqueous solubility.
Organic Solvent Solubility GoodDMSO, Dichloromethane, Ethanol, MethanolQuinoline and its derivatives are generally soluble in common organic solvents.[1][3][4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

Procedure:

  • Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of the free base is 226.32 g/mol . The molecular weight of the monoacetate salt will be higher and should be confirmed from the supplier's documentation.

  • Weigh the compound: Carefully weigh the calculated amount of the compound using an analytical balance in a fume hood.

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed compound.

  • Facilitate dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.

  • Visual inspection: Visually inspect the solution to ensure that all solid material has dissolved.

  • Storage: Store the stock solution in a tightly sealed amber glass vial or microcentrifuge tube at -20°C for long-term storage.

Protocol 2: Preparation of an Aqueous Working Solution

This protocol outlines the preparation of a lower concentration working solution in an aqueous buffer from the DMSO stock solution.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Phosphate-Buffered Saline (PBS) or other desired aqueous buffer

  • Vortex mixer

Procedure:

  • Thaw the stock solution: Allow the 10 mM stock solution to thaw completely at room temperature.

  • Dilution: Prepare the desired concentration of the working solution by diluting the stock solution with the appropriate aqueous buffer. For example, to prepare 1 mL of a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of PBS.

  • Mixing: Vortex the working solution gently to ensure homogeneity.

  • Use immediately: It is recommended to prepare aqueous working solutions fresh for each experiment to avoid potential precipitation or degradation over time.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex store Store at -20°C vortex->store thaw Thaw Stock store->thaw For Experiment dilute Dilute with Aqueous Buffer thaw->dilute mix Vortex Gently dilute->mix use Use in Assay mix->use

Caption: Workflow for the preparation of stock and working solutions.

signaling_pathway_placeholder A 6-Azepan-2-yl-quinoline monoacetate B Target Protein/Receptor A->B Binding C Downstream Signaling Cascade B->C Activation/Inhibition D Cellular Response C->D Signal Transduction

Caption: Hypothetical signaling pathway interaction.

References

Application of Quinoline Derivatives in Antibacterial Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of quinoline derivatives in antibacterial research. It includes a summary of their antibacterial activity, detailed experimental protocols for their evaluation, and a discussion of their mechanism of action.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] Notably, quinoline-based compounds, particularly the fluoroquinolones, have become clinically important antibacterial agents.[3] The emergence of multidrug-resistant bacterial strains has spurred further research into novel quinoline derivatives to combat this growing threat.[4][5] These compounds exert their antibacterial effects primarily by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are crucial for DNA replication, repair, and recombination.[6][7][8][9][10] This document outlines the antibacterial efficacy of various quinoline derivatives and provides detailed protocols for their in vitro evaluation.

Antibacterial Activity of Quinoline Derivatives

The antibacterial potency of quinoline derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic bacteria. The following tables summarize the in vitro antibacterial activity of selected novel quinoline derivatives against both Gram-positive and Gram-negative bacterial strains.

Table 1: Antibacterial Activity of Novel Quinoline Derivatives against Gram-Positive Bacteria

Compound IDBacterial StrainMIC (µg/mL)Reference
3c Staphylococcus aureus (MRSA)Comparable to oxacillin/ciprofloxacin[11]
5d Staphylococcus aureus0.125 - 8[12]
14 Streptococcus pneumoniae0.66 - 3.98
14 Bacillus subtilis0.66 - 3.98
6c Staphylococcus aureus (MRSA)0.75[13]
6c Enterococcus faecalis (VRE)0.75[13]
6l Staphylococcus aureus (MRSA)Not specified, but significant[13]
6o Staphylococcus aureus (MRSA)Not specified, but significant[13]
Compound 6 Staphylococcus aureus (MRSA)1.5[14]
Compound 7 Staphylococcus aureus (MRSA)Not specified, but potent[14]
4g Staphylococcus aureus (ATCC 6538)7.81[15]
4m Staphylococcus aureus (ATCC 6538)7.81[15]
Compound 2 Staphylococcus aureus3.12[16]
Compound 6 Staphylococcus aureus3.12[16]
Compound 2 Bacillus cereus1.56[16]
Compound 6 Bacillus cereus3.12[16]

Table 2: Antibacterial Activity of Novel Quinoline Derivatives against Gram-Negative Bacteria

Compound IDBacterial StrainMIC (µg/mL)Reference
5d Escherichia coli0.125 - 8[12]
5d Pseudomonas aeruginosa0.125 - 8[12]
14 Pseudomonas aeruginosa0.66 - 3.98
14 Escherichia coli0.66 - 3.98
Compound 2 Escherichia coli3.12[16]
Compound 6 Escherichia coli3.12[16]

Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases

Quinolone derivatives primarily function by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[6][7][8][9][10]

  • DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for the initiation of DNA replication and transcription.[17]

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes following DNA replication.

By binding to the enzyme-DNA complex, quinolones stabilize the cleaved DNA strands, leading to the accumulation of double-strand breaks.[8] This disruption of DNA integrity ultimately results in the inhibition of DNA replication and transcription, leading to bacterial cell death.

Quinoline_Mechanism_of_Action cluster_bacterium Bacterial Cell Quinoline Quinoline Derivative Gyrase DNA Gyrase Quinoline->Gyrase Inhibits TopoIV Topoisomerase IV Quinoline->TopoIV Inhibits DNA_Replication DNA Replication & Transcription Gyrase->DNA_Replication Enables DNA_Damage DNA Double-Strand Breaks Gyrase->DNA_Damage TopoIV->DNA_Replication Enables TopoIV->DNA_Damage Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to DNA_Damage->Cell_Death

Caption: Mechanism of action of quinoline derivatives.

Experimental Protocols

This section provides detailed protocols for the in vitro evaluation of the antibacterial properties of quinoline derivatives.

Experimental_Workflow cluster_moa Mechanism of Action start Start synthesis Synthesis of Quinoline Derivatives start->synthesis mic_mbc MIC & MBC Determination synthesis->mic_mbc cytotoxicity Cytotoxicity Assay synthesis->cytotoxicity time_kill Time-Kill Kinetics Assay mic_mbc->time_kill moa Mechanism of Action Studies mic_mbc->moa end End time_kill->end gyrase_assay DNA Gyrase Inhibition Assay moa->gyrase_assay topo_assay Topoisomerase IV Inhibition Assay moa->topo_assay cytotoxicity->end gyrase_assay->end topo_assay->end

Caption: General experimental workflow.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method

This protocol determines the lowest concentration of a quinoline derivative that visibly inhibits the growth of a microorganism.[18][19][20]

Materials:

  • Test quinoline derivatives

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Quinoline Derivative Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in CAMHB to the desired starting concentration.

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight on an appropriate agar plate.

    • Select 3-5 isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the quinoline derivative working solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only CAMHB.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the quinoline derivative at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density (OD) at 600 nm.

Time-Kill Kinetics Assay

This assay assesses the bactericidal or bacteriostatic activity of a quinoline derivative over time.[1][6][7][14]

Materials:

  • Test quinoline derivative

  • Bacterial strain

  • CAMHB

  • Sterile culture tubes

  • Incubator with shaking capabilities (37°C)

  • Apparatus for serial dilution and plating (e.g., micropipettes, sterile tubes, agar plates)

Procedure:

  • Preparation: Prepare a logarithmic phase bacterial culture in CAMHB.

  • Experimental Setup:

    • Prepare tubes containing CAMHB with the quinoline derivative at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).

    • Include a growth control tube without the compound.

  • Inoculation: Inoculate each tube with the bacterial culture to a final density of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the aliquots in sterile saline.

    • Plate the dilutions onto appropriate agar plates.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colony-forming units (CFU).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum is considered bactericidal.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a quinoline derivative to inhibit the supercoiling activity of DNA gyrase.[2]

Materials:

  • Purified bacterial DNA gyrase (subunits A and B)

  • Relaxed plasmid DNA (e.g., pBR322)

  • Assay buffer (containing ATP, MgCl₂, KCl, Tris-HCl)

  • Test quinoline derivative

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and the test quinoline derivative at various concentrations.

  • Enzyme Addition: Add the DNA gyrase enzyme to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a loading dye and a protein denaturant (e.g., SDS).

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Analysis: Inhibition of supercoiling is observed as a decrease in the amount of the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of the quinoline derivative.

Topoisomerase IV Decatenation Assay

This assay evaluates the inhibitory effect of a quinoline derivative on the decatenation activity of topoisomerase IV.[3][13]

Materials:

  • Purified bacterial topoisomerase IV

  • Kinetoplast DNA (kDNA - a network of interlocked DNA circles)

  • Assay buffer (containing ATP, MgCl₂, KCl, Tris-HCl)

  • Test quinoline derivative

  • Agarose gel electrophoresis system

  • DNA staining agent

Procedure:

  • Reaction Setup: Combine the assay buffer, kDNA, and the test quinoline derivative at various concentrations in a microcentrifuge tube.

  • Enzyme Addition: Add topoisomerase IV to start the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel.

  • Visualization: Stain the gel and visualize the DNA bands.

  • Analysis: Inhibition of decatenation is indicated by the persistence of the high molecular weight kDNA network at the top of the gel and a reduction in the appearance of decatenated DNA monomers.

Bacterial Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of quinoline derivatives on the metabolic activity of bacterial cells, providing an indication of cytotoxicity.[11]

Materials:

  • Test quinoline derivative

  • Bacterial strain

  • Growth medium (e.g., Tryptic Soy Broth)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microtiter plates

  • Plate reader

Procedure:

  • Bacterial Culture Preparation: Grow the bacterial strain to the mid-logarithmic phase.

  • Treatment: In a 96-well plate, expose the bacterial culture to various concentrations of the quinoline derivative and incubate for a defined period (e.g., 2-4 hours).

  • MTT Addition: Add MTT solution to each well and incubate for an additional 1-2 hours. Metabolically active bacteria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable, metabolically active cells. Calculate the percentage of cytotoxicity relative to an untreated control.

References

Application Notes and Protocols for Testing the Efficacy of 6-Azepan-2-yl-quinoline monoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive set of protocols for evaluating the in vitro efficacy of 6-Azepan-2-yl-quinoline monoacetate, a novel quinoline derivative. Quinoline-based compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential anticancer properties often linked to kinase inhibition.[1][2][3][4] These protocols will guide researchers in assessing the cytotoxic and apoptotic effects of the compound, as well as its engagement with a specific intracellular target, hypothesized here to be a protein kinase within a key cancer signaling pathway.

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial effects.[2][5][6][7] Many of these compounds exert their therapeutic effects by modulating the activity of protein kinases, which are crucial regulators of cellular signaling pathways.[8][9][10] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for drug development.

This application note details a series of in vitro assays to characterize the efficacy of this compound. The following protocols are based on the hypothesis that this compound acts as a kinase inhibitor. The assays will determine the compound's effect on cell viability, its ability to induce apoptosis (programmed cell death), and its direct interaction with its putative kinase target within a cellular context.

Hypothetical Signaling Pathway

For the purpose of these protocols, we will hypothesize that this compound targets a kinase within a critical cancer-related signaling pathway, such as the PI3K/Akt/mTOR pathway. A diagram of this pathway is presented below.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P Proliferation, Survival Proliferation, Survival mTORC1->Proliferation, Survival This compound This compound This compound->Akt Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Experimental Workflow

The overall experimental workflow for assessing the in vitro efficacy of this compound is outlined below.

Experimental_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Target Validation A Cell Viability Assay (MTT) B Determine IC50 Value A->B C Apoptosis Assay (Annexin V/PI) B->C D Caspase-3/7 Activity Assay C->D E Target Engagement Assay (NanoBRET) D->E F Western Blot for Pathway Modulation E->F

Caption: Experimental workflow for in vitro efficacy testing of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12][13]

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell line

  • This compound (at IC50 and 2x IC50 concentrations)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark.

  • Analyze the cells by flow cytometry.

Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[14][15][16][17]

Materials:

  • Human cancer cell line

  • This compound

  • Caspase-Glo® 3/7 Assay System

  • Luminometer

Protocol:

  • Seed cells in a white-walled 96-well plate.

  • Treat cells with the compound for a time course (e.g., 6, 12, 24 hours).

  • Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.

  • Incubate for 1-2 hours at room temperature.

  • Measure luminescence using a luminometer.

Target Engagement Assay (NanoBRET™)

This assay measures the binding of the compound to its target kinase in live cells.[18][19]

Materials:

  • HEK293 cells

  • Plasmid encoding the target kinase fused to NanoLuc® luciferase

  • NanoBRET™ Kinase Tracer

  • This compound

  • Opti-MEM® I Reduced Serum Medium

  • 96-well white plates

  • Luminometer with BRET filters

Protocol:

  • Co-transfect HEK293 cells with the NanoLuc®-kinase fusion vector.

  • Plate the transfected cells in a 96-well plate.

  • Prepare serial dilutions of the compound.

  • Add the NanoBRET™ Tracer and the compound dilutions to the cells.

  • Incubate for 2 hours at 37°C.

  • Measure the BRET signal using a luminometer equipped with 450 nm and >600 nm filters.

  • Calculate the BRET ratio and determine the IC50 for target engagement.

Data Presentation

Quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison.

Table 1: Cell Viability (IC50 Values)

Cell Line This compound IC50 (µM)
A549 [Insert Value]
MCF-7 [Insert Value]

| HCT116 | [Insert Value] |

Table 2: Apoptosis Analysis (% of Apoptotic Cells)

Treatment Early Apoptotic (%) Late Apoptotic (%)
Vehicle Control [Insert Value] [Insert Value]
Compound (IC50) [Insert Value] [Insert Value]

| Compound (2x IC50) | [Insert Value] | [Insert Value] |

Table 3: Caspase-3/7 Activity (Fold Induction)

Treatment 6 hours 12 hours 24 hours
Vehicle Control 1.0 1.0 1.0

| Compound (IC50) | [Insert Value] | [Insert Value] | [Insert Value] |

Table 4: Target Engagement (IC50 Values)

Target Kinase This compound IC50 (µM)

| [Hypothetical Kinase] | [Insert Value] |

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro efficacy assessment of this compound. By systematically evaluating its impact on cell viability, apoptosis, and target engagement, researchers can gain valuable insights into its potential as a therapeutic agent. The presented workflow and data presentation formats will facilitate clear and concise reporting of findings. Further in vivo studies would be the next logical step to validate these in vitro results.[20][21][22]

References

6-Azepan-2-yl-quinoline monoacetate: Information for Neuroscience Research Not Currently Available in Publicly Accessible Resources

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and databases, specific information regarding the neuroscience research applications, mechanism of action, and experimental protocols for 6-Azepan-2-yl-quinoline monoacetate could not be located. As a result, the detailed Application Notes and Protocols requested by researchers, scientists, and drug development professionals cannot be provided at this time.

The search did yield general information on the broader class of quinoline derivatives, which are known to possess a wide range of biological activities and have been investigated for various therapeutic purposes, including anticancer and antimicrobial applications. The synthesis of novel quinoline-based compounds is an active area of chemical research. However, this general information does not provide the specific details necessary to create the requested scientific documentation for this compound.

Without foundational data on its biological target and mechanism of action, it is not possible to generate the requested diagrams of signaling pathways or experimental workflows. Similarly, the absence of quantitative data from in vitro or in vivo studies precludes the creation of structured data tables for comparison.

Researchers, scientists, and drug development professionals interested in this specific compound are encouraged to consult proprietary or internal research data if available. Should public-domain information on this compound become available in the future, the generation of detailed Application Notes and Protocols can be revisited.

Application Notes and Protocols for Studying Quinoline-Based Compounds in CNS Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the investigation of quinoline-based compounds in the context of Central Nervous System (CNS) disorders. The following sections outline key experimental techniques, from initial in silico screening to in vivo validation, to facilitate the discovery and development of novel therapeutics.

In Silico Screening and Molecular Modeling

In silico methods are crucial for the initial screening and prioritization of quinoline-based compounds. These computational techniques predict the binding affinity and interaction of compounds with specific molecular targets implicated in CNS disorders, saving considerable time and resources.

Application Note: Molecular docking and molecular dynamics simulations are powerful tools to elucidate the binding modes of quinoline derivatives to key enzymes and receptors. For instance, these methods can be used to predict interactions with acetylcholinesterase (AChE), beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), and glycogen synthase kinase 3-beta (GSK3β), which are all implicated in the pathology of Alzheimer's disease.[1][2] Similarly, phosphodiesterase 10A (PDE10A) is a target of interest in Parkinson's disease research.[3][4]

Protocol: Molecular Docking of Quinoline Derivatives with Acetylcholinesterase (AChE)

This protocol outlines a general procedure for performing molecular docking studies of quinoline derivatives against human AChE.

1. Preparation of the Receptor:

  • Obtain the 3D structure of human AChE from the Protein Data Bank (PDB).
  • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges using molecular modeling software (e.g., AutoDock Tools).[5]
  • Define the binding site based on the co-crystallized ligand or known active site residues.

2. Preparation of the Ligand (Quinoline Derivative):

  • Draw the 2D structure of the quinoline derivative and convert it to a 3D structure.
  • Perform energy minimization of the ligand structure using a suitable force field.
  • Assign Gasteiger charges and define the rotatable bonds.

3. Molecular Docking:

  • Use a docking program (e.g., AutoDock Vina) to dock the prepared ligand into the defined binding site of the receptor.[5]
  • Set the grid box parameters to encompass the entire binding site.
  • Run the docking simulation to generate multiple binding poses.

4. Analysis of Results:

  • Analyze the predicted binding affinities (e.g., docking scores) to rank the compounds.
  • Visualize the protein-ligand interactions to understand the binding mode, identifying key interactions such as hydrogen bonds and π-π stacking.[6][7]

In Vitro Assays

In vitro assays are essential for experimentally validating the predictions from in silico studies and for characterizing the biological activity of quinoline-based compounds. These assays can assess enzyme inhibition, antioxidant activity, cytotoxicity, and blood-brain barrier permeability.

Enzyme Inhibition Assays

Application Note: Enzyme inhibition assays are fundamental for quantifying the potency of quinoline derivatives against specific molecular targets. For neurodegenerative diseases like Alzheimer's, key targets include AChE, BACE1, and GSK3β.[1][2] For Parkinson's disease, inhibition of phosphodiesterase 5 (PDE5) has shown therapeutic potential.[8]

This protocol describes a colorimetric method to determine the AChE inhibitory activity of quinoline compounds.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Quinoline compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Add the quinoline compound at various concentrations to the wells of the microplate.

  • Add the AChE solution to each well and incubate.

  • Initiate the reaction by adding ATCI and DTNB to each well.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value of the compound.

Antioxidant Activity Assays

Application Note: Oxidative stress is a common pathological feature in many CNS disorders.[9] Therefore, assessing the antioxidant potential of quinoline-based compounds is highly relevant. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the radical scavenging activity of compounds.[9]

Materials:

  • DPPH solution in methanol

  • Quinoline compound stock solution (in methanol or DMSO)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add the quinoline compound at various concentrations to the wells of the microplate.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity.

Cytotoxicity and Neuroprotection Assays

Application Note: It is crucial to evaluate the potential toxicity of novel compounds on neuronal and non-neuronal cells. Cytotoxicity can be assessed using assays like the MTT assay in cell lines such as human glioblastoma cells or murine fibroblasts.[1] Neuroprotective effects can be investigated in cell-based models of neurodegeneration, for example, by challenging neuronal cells with neurotoxins like hydrogen peroxide (H₂O₂).[9][10]

Materials:

  • Human glioblastoma cell line (e.g., U-87 MG)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Quinoline compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the quinoline compound for a specified period (e.g., 24 or 48 hours).

  • Add MTT solution to each well and incubate for a few hours.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the cell viability and determine the CC50 value.

Blood-Brain Barrier (BBB) Permeability Assays

Application Note: For a compound to be effective in treating CNS disorders, it must be able to cross the blood-brain barrier. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro method to predict the passive diffusion of compounds across the BBB.[11][12]

Materials:

  • PAMPA plate system (e.g., a 96-well filter plate and an acceptor plate)

  • Porcine brain lipid extract

  • Dodecane

  • Phosphate buffered saline (PBS), pH 7.4

  • Quinoline compound stock solution

  • UV-Vis microplate reader or LC-MS/MS

Procedure:

  • Coat the filter membrane of the donor plate with a solution of porcine brain lipid in dodecane.

  • Fill the acceptor wells with PBS.

  • Add the quinoline compound solution to the donor wells.

  • Assemble the donor and acceptor plates and incubate at room temperature with gentle shaking.

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

  • Calculate the permeability coefficient (Pe).

In Vivo Studies

In vivo studies in animal models are critical for evaluating the efficacy, pharmacokinetics, and safety of promising quinoline-based compounds in a physiological context.

Animal Models of CNS Disorders

Application Note: A variety of animal models are available to study the therapeutic potential of quinoline compounds in different CNS disorders. For Alzheimer's disease, transgenic mouse models such as the APP/PS1 mouse are commonly used.[8] For Parkinson's disease, neurotoxin-based models using 6-hydroxydopamine (6-OHDA) or MPTP are well-established.[13]

Behavioral and Cognitive Assessments

Application Note: Behavioral tests are used to assess the functional outcomes of treatment with quinoline-based compounds. For example, the Morris water maze can be used to evaluate learning and memory in models of Alzheimer's disease, while the rotarod test can assess motor coordination in models of Parkinson's disease.[13]

Pharmacokinetic and Brain Penetration Studies

Application Note: In vivo pharmacokinetic studies are necessary to determine the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. To confirm that a compound reaches its target in the brain, its concentration in the brain tissue and plasma is measured to determine the brain-to-plasma ratio.[11]

Materials:

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or mass spectrometry)

  • Homogenizer

  • Centrifuge

  • Extraction solvent (e.g., acetonitrile)

  • Internal standard

Procedure:

  • Administer the quinoline compound to the animal model.

  • At a specific time point, euthanize the animal and collect the brain tissue.

  • Homogenize the brain tissue in a suitable buffer.

  • Add the internal standard and the extraction solvent to the homogenate.

  • Vortex and centrifuge the sample to precipitate proteins.

  • Collect the supernatant and analyze it by HPLC to quantify the concentration of the quinoline compound.

In Vivo Imaging

Application Note: Positron Emission Tomography (PET) is a non-invasive imaging technique that can be used to visualize and quantify the distribution and target engagement of radiolabeled quinoline compounds in the living brain.[14] This technique is valuable for confirming that a drug candidate reaches its intended target in the CNS. Some quinoline derivatives have been developed as imaging probes for tau pathology in Alzheimer's disease.[15][16]

Quantitative Data Summary

The following tables summarize representative quantitative data for quinoline-based compounds from the literature.

Table 1: In Vitro Enzyme Inhibition and Cytotoxicity Data

Compound IDTarget EnzymeIC50 (nM)Cell LineCC50 (µM)Reference
Compound 7aPDE50.27--[8]
Quinoline DerivativeAChE-Human Glioblastoma> 62.5[1]
Quinoline-O-carbamate 3feeAChE1300--[17]
Quinoline-O-carbamate 3feqBuChE810--[17]

Table 2: In Vivo Brain Penetration Data

Compound IDAnimal ModelBrain/Plasma RatioReference
Not SpecifiedRodentHigh[11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways relevant to CNS disorders and typical experimental workflows for studying quinoline-based compounds.

G cluster_AD Alzheimer's Disease Pathogenesis APP Amyloid Precursor Protein (APP) Abeta Amyloid-β (Aβ) Aggregation APP->Abeta BACE1 γ-secretase Plaques Senile Plaques Abeta->Plaques Neuron Neuronal Death Plaques->Neuron Tau Tau Protein Hyperphosphorylation NFTs Neurofibrillary Tangles (NFTs) Tau->NFTs GSK3β NFTs->Neuron

Caption: Key pathological pathways in Alzheimer's disease.

G cluster_workflow Drug Discovery Workflow for Quinoline-Based Compounds InSilico In Silico Screening (Docking, MD) Synthesis Chemical Synthesis InSilico->Synthesis InVitro In Vitro Assays (Enzyme Inhibition, Cytotoxicity, BBB Permeability) Synthesis->InVitro LeadOpt Lead Optimization InVitro->LeadOpt LeadOpt->Synthesis InVivo In Vivo Studies (Animal Models, Behavioral Tests, PK) LeadOpt->InVivo Clinical Clinical Trials InVivo->Clinical

References

Troubleshooting & Optimization

optimizing 6-Azepan-2-yl-quinoline monoacetate treatment concentration

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 6-Azepan-2-yl-quinoline monoacetate

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal treatment concentration for this compound?

A1: The initial step is to perform a dose-response curve to determine the concentration range over which this compound exhibits a biological effect in your specific cell line or model system. This involves testing a wide range of concentrations, often in a log or semi-log dilution series, to identify the concentrations that produce minimal, partial, and maximal effects. This will allow you to determine key parameters such as the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

Q2: How should I prepare my stock solution of this compound?

A2: It is crucial to know the solubility of your compound.[1] The most common solvents for small molecules in cell culture are dimethyl sulfoxide (DMSO), ethanol, or sterile phosphate-buffered saline (PBS).[1] The product datasheet should provide information on solubility. Prepare a high-concentration stock solution (e.g., 10-50 mM) in the appropriate solvent. Store the stock solution under the recommended conditions, which may differ from the powdered form, to maintain its activity and prevent degradation.[1] For experiments, dilute the stock solution in your cell culture medium to the final desired concentrations.

Q3: What is a typical starting concentration range for a novel compound like this compound?

A3: For a novel compound, it is advisable to test a broad range of concentrations, for example, from nanomolar to micromolar (e.g., 1 nM to 100 µM). A common strategy is to use a dilution series with not-too-high dilution factors, such as 2-fold or 3.16-fold, to precisely determine the concentration at which toxic effects occur.[2]

Q4: How long should I treat my cells with this compound?

A4: The optimal treatment time is dependent on the mechanism of action of the compound and the biological question being investigated. A time-course experiment is recommended. You can test a series of time points (e.g., 6, 12, 24, 48, 72 hours) while keeping the concentration constant to determine the optimal duration for the desired effect.[1]

Troubleshooting Guides

Issue 1: High variability between replicate wells.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure your cell suspension is homogenous before seeding. Use a pipette to gently triturate the cell suspension between seeding wells. Maintaining an appropriate cell density is critical to minimize variability.[3]

  • Possible Cause: "Edge effect" in multi-well plates.

    • Solution: The outer wells of a multi-well plate are more prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media.

  • Possible Cause: Inaccurate pipetting of the compound.

    • Solution: Use calibrated pipettes and ensure proper pipetting technique. When preparing serial dilutions, ensure thorough mixing between each dilution step.

Issue 2: No observable effect of this compound at tested concentrations.

  • Possible Cause: The tested concentration range is too low.

    • Solution: Extend the concentration range to higher concentrations (e.g., up to 200-fold higher than the anticipated in vivo plasma concentration).[2]

  • Possible Cause: The compound has degraded.

    • Solution: Verify the storage conditions of both the powdered compound and the stock solution.[1] Prepare a fresh stock solution and repeat the experiment.

  • Possible Cause: The treatment duration is too short.

    • Solution: Increase the incubation time to allow for the compound to exert its biological effects.

  • Possible Cause: The chosen cell line is not sensitive to the compound.

    • Solution: Consider screening a panel of different cell lines to identify a sensitive model.

Issue 3: All cells die, even at the lowest concentration.

  • Possible Cause: The tested concentration range is too high.

    • Solution: Shift your dilution series to a much lower concentration range (e.g., picomolar to nanomolar).

  • Possible Cause: Solvent toxicity.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low and non-toxic to the cells (typically ≤ 0.5%).[4] Include a vehicle control (medium with the same final concentration of the solvent) in your experimental setup to assess solvent toxicity.

Data Presentation

Table 1: Example Dose-Response Data for IC50 Determination

Concentration (µM)% Inhibition (Replicate 1)% Inhibition (Replicate 2)% Inhibition (Replicate 3)Mean % InhibitionStd. Dev.
10098.599.198.898.80.3
31.692.393.591.892.50.9
1075.674.876.175.50.7
3.1651.250.149.550.30.9
122.423.122.822.80.4
0.3165.66.25.95.90.3
0.11.21.51.31.30.2
0 (Vehicle)00000

Table 2: Key Parameters for In Vitro Compound Evaluation

ParameterDescriptionTypical Units
IC50 Concentration of an inhibitor where the response (or binding) is reduced by half.µM, nM
EC50 Concentration of a drug that gives half-maximal response.µM, nM
GI50 Concentration of a drug that causes 50% inhibition of cell growth.µM, nM
LD50 Concentration of a drug that is lethal to 50% of the cells.µM, nM

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)

  • Cell Seeding:

    • Culture your chosen cell line to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a 2X concentrated serial dilution of this compound in culture medium from your high-concentration stock.

    • Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

    • Carefully remove the medium from the cells and add the 2X compound dilutions to the appropriate wells.

  • Incubation:

    • Incubate the plate for your desired treatment duration (e.g., 48 hours) at 37°C, 5% CO2.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours until formazan crystals form.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

  • Data Acquisition and Analysis:

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the compound concentration and use non-linear regression to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay & Analysis stock Prepare Stock Solution (e.g., 10 mM in DMSO) dilute Prepare Serial Dilutions (e.g., 0.1 nM to 100 µM) stock->dilute cells Seed Cells in 96-well Plate (allow to adhere overnight) treat Treat Cells with Compound cells->treat dilute->treat incubate Incubate for a Defined Period (e.g., 24, 48, 72h) treat->incubate viability Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability read Read Plate viability->read analyze Analyze Data (Calculate IC50) read->analyze

Caption: Workflow for IC50 determination.

troubleshooting_flow cluster_causes Potential Causes & Solutions start High Variability in Replicates? cell_density Inconsistent Cell Seeding? -> Homogenize cell suspension start->cell_density Yes edge_effect Edge Effect? -> Avoid outer wells start->edge_effect Yes pipetting Pipetting Error? -> Calibrate pipettes, check technique start->pipetting Yes end_unresolved Investigate Other Factors start->end_unresolved No end Problem Solved cell_density->end Resolved edge_effect->end Resolved pipetting->end Resolved

Caption: Troubleshooting high replicate variability.

References

how to improve the stability of 6-Azepan-2-yl-quinoline monoacetate in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues of 6-Azepan-2-yl-quinoline monoacetate in solution.

Troubleshooting Guide

Unexpected degradation of this compound can compromise experimental results. The following table summarizes potential issues, their causes, and recommended solutions.

Observation Potential Cause Recommended Action
Loss of potency over a short period in solution. Hydrolysis: The acetate salt or other functional groups may be susceptible to hydrolysis, especially at non-neutral pH.Maintain the solution pH within a stable range (typically near neutral, e.g., pH 6-8). The optimal pH should be determined experimentally. Avoid strongly acidic or basic conditions.
Discoloration of the solution (e.g., yellowing or browning). Oxidative Degradation: The quinoline ring and the nitrogen in the azepane ring can be susceptible to oxidation, which is often accelerated by exposure to air (oxygen), light, or the presence of metal ions.Prepare solutions fresh and use them promptly. Protect the solution from light by using amber vials or covering the container with aluminum foil.[1] Purge the solvent and the headspace of the container with an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen.
Precipitation or cloudiness in the solution. Salt Disproportionation: The monoacetate salt may convert to the less soluble free base, especially if the pH of the solution changes.Ensure the pH of the solution is maintained in a range where the ionized (salt) form is favored. The use of a suitable buffer system can help maintain a stable pH.
Inconsistent results between experiments. Photodegradation: Exposure to ambient or UV light can cause degradation of the quinoline moiety.[1]Conduct experiments under controlled lighting conditions. Protect stock solutions and experimental samples from light at all times.
Accelerated degradation at elevated temperatures. Thermal Degradation: The molecule may be thermally labile, leading to increased degradation rates at higher temperatures.Store stock solutions and samples at recommended temperatures (e.g., refrigerated or frozen). Avoid prolonged exposure to elevated temperatures during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound in solution?

A1: Based on the structure, the most probable degradation pathways are oxidation and photodegradation. The quinoline ring is susceptible to oxidative attack, potentially leading to the formation of N-oxides or hydroxylated byproducts.[2][3] The entire aromatic system is also a chromophore, making it susceptible to degradation upon exposure to light, which can lead to complex decomposition products.[1] Hydrolysis, particularly under acidic or basic conditions, is another potential route of degradation.

Q2: How does pH affect the stability of the compound in solution?

A2: The pH of the solution is a critical factor. As a monoacetate salt of a basic compound, the pH will influence the equilibrium between the protonated (salt) and non-protonated (free base) forms. Extreme pH values (both acidic and basic) can catalyze hydrolysis. The photodegradation of quinoline has also been shown to be faster at acidic pH.[1] It is crucial to determine the optimal pH for stability, which is often near neutral.

Q3: What is the recommended way to prepare and store stock solutions?

A3: To maximize stability, stock solutions should be prepared in a suitable, high-purity solvent. The use of a buffer to maintain a stable pH is recommended. To prevent oxidative degradation, consider de-gassing the solvent prior to use and storing the solution under an inert atmosphere (e.g., nitrogen or argon). Solutions should be stored in amber glass vials to protect against light and kept at low temperatures (e.g., 2-8°C or -20°C), depending on the solvent and desired storage duration.

Q4: Are there any excipients that can be used to improve stability?

A4: Yes, certain excipients can enhance the stability of the solution.

  • Antioxidants: To mitigate oxidative degradation, antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) can be added.

  • Chelating Agents: To prevent metal-catalyzed oxidation, a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be included to sequester trace metal ions.

  • Buffering Agents: Phosphate or citrate buffers can be used to maintain the optimal pH.

The compatibility and effectiveness of any excipient must be experimentally verified.

Q5: How can I confirm if my compound is degrading and identify the degradation products?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary tool for assessing the stability of your compound.[4][5] This method should be able to separate the parent compound from its degradation products. By monitoring the decrease in the peak area of the parent compound and the emergence of new peaks over time, you can quantify the degradation. Mass spectrometry (MS), often coupled with HPLC (LC-MS), can then be used to identify the mass of the degradation products, which helps in elucidating their structures.[6]

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[7]

Objective: To identify potential degradation pathways and products under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with a UV or PDA detector

  • Photostability chamber

  • Temperature-controlled oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Stress Conditions: Expose the stock solution to the following conditions. The goal is to achieve approximately 5-20% degradation.[8]

    • Acid Hydrolysis: Add 0.1 M HCl to the stock solution and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH to the stock solution and keep at room temperature for 24 hours.

    • Oxidation: Add 3% H₂O₂ to the stock solution and keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat the stock solution at 60°C for 48 hours, protected from light.

    • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Data Analysis: Analyze the samples by a suitable HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the degradation products.

Protocol 2: HPLC Method for Stability Testing

Objective: To quantify the amount of this compound and its degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a suitable wavelength (e.g., determined by UV scan)
Injection Volume 10 µL

Note: This is a starting point and the method must be fully developed and validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[9]

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Expose aliquots Base Base Hydrolysis (0.1 M NaOH, RT) Stock->Base Expose aliquots Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Expose aliquots Thermal Thermal (60°C) Stock->Thermal Expose aliquots Photo Photochemical (ICH Q1B) Stock->Photo Expose aliquots Neutralize Neutralize & Dilute Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC-UV/PDA Analysis Neutralize->HPLC LCMS LC-MS for Identification HPLC->LCMS If degradants observed

Caption: Workflow for a forced degradation study.

G cluster_pathways Potential Degradation Pathways Parent 6-Azepan-2-yl-quinoline (Parent Compound) Oxidation Oxidation (N-Oxides, Hydroxylated Quinolines) Parent->Oxidation O₂ / Light / Metal Ions Photodegradation Photodegradation (Complex Photoproducts) Parent->Photodegradation UV / Visible Light Hydrolysis Hydrolysis (Ring opening or other hydrolysis products) Parent->Hydrolysis H⁺ / OH⁻

Caption: Potential degradation pathways.

References

avoiding degradation of 6-Azepan-2-yl-quinoline monoacetate during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of 6-Azepan-2-yl-quinoline monoacetate during experiments.

Frequently Asked Questions (FAQs)

1. What are the primary factors that can cause the degradation of this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of the quinoline and azepane moieties, as well as the nature of it being a monoacetate salt, the primary factors of concern are:

  • Light Exposure: Quinoline and its derivatives are known to be photosensitive.[1][2] Exposure to UV or even ambient light can lead to photodecomposition, often observed as a color change in the sample.[3]

  • pH and Hydrolysis: As an acetate salt of a weakly basic compound, the stability of this compound in solution is pH-dependent. In aqueous solutions, the acetate ion can be hydrolyzed, potentially altering the pH and affecting the stability of the parent molecule.[4][5][6]

  • Oxidation: The quinoline ring has a moderate resistance to oxidation, but strong oxidizing agents can cause it to degrade.[7] The azepane ring may also be susceptible to oxidation.

  • Temperature: Elevated temperatures can accelerate all degradation processes.

2. What are the recommended storage conditions for this compound?

To ensure the long-term stability of the compound, it should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°CTo minimize thermal degradation.
Light In the dark (amber vial)To prevent photodecomposition.[1][3]
Atmosphere Under an inert atmosphere (e.g., Argon, Nitrogen)To minimize oxidation.
Form Solid (lyophilized powder)More stable than solutions.

This data is inferred from best practices for handling light-sensitive and potentially air-sensitive organic compounds.

3. I've noticed a color change in my solid sample/solution. What does this indicate?

A color change, typically to yellow or brown, is a common indicator of degradation, particularly for quinoline-containing compounds.[3] This is often due to photodecomposition or oxidation. If you observe a color change, it is recommended to use a fresh, properly stored sample for your experiments to ensure the integrity of your results.

4. What is the best way to prepare solutions of this compound to minimize degradation?

Follow these steps for solution preparation:

  • Solvent Selection: Use high-purity, degassed solvents. If preparing aqueous solutions, use freshly prepared buffers.

  • Light Protection: Prepare solutions under low-light conditions or in a dark room. Use amber-colored glassware or wrap your glassware in aluminum foil.

  • Temperature Control: Prepare solutions on ice to minimize thermal degradation, especially if the dissolution process is exothermic.

  • Fresh Preparation: Prepare solutions fresh for each experiment. Avoid long-term storage of solutions.

  • pH Control: If your experiment allows, use a buffered solution to maintain a stable pH. The optimal pH will depend on the specific experimental conditions, but a slightly acidic to neutral pH is generally a good starting point for amine salts.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible experimental results.

This is a common consequence of compound degradation.

Potential Cause Troubleshooting Step
Degraded stock solution Discard the old stock solution and prepare a fresh one from a solid sample that has been stored correctly.
Photodegradation during experiment Protect your experimental setup from light. Use amber-colored plates or tubes, or cover them with aluminum foil.
pH instability Measure the pH of your solution before and after the experiment. If it changes significantly, consider using a buffer system.
Oxidation If your experiment is sensitive to oxidation, consider performing it under an inert atmosphere.

Issue 2: Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS).

This can be a direct indication of the presence of degradation products.

Potential Cause Troubleshooting Step
Sample degradation Analyze a freshly prepared sample from a properly stored solid to see if the unexpected peaks are still present.
Contaminated solvent or glassware Use fresh, high-purity solvents and thoroughly clean all glassware.
In-source fragmentation (MS) This is an analytical artifact. Consult with an analytical chemist to optimize your mass spectrometry parameters.

Experimental Protocols

General Protocol for Handling and Solution Preparation

  • Retrieve from Storage: Remove the vial of this compound from -20°C storage and allow it to equilibrate to room temperature in a desiccator before opening to prevent condensation of moisture onto the solid.

  • Weighing: Weigh the desired amount of the compound in a low-light environment.

  • Dissolution: Add the desired solvent (e.g., DMSO, ethanol, or a buffered aqueous solution) to the solid. If using a volatile solvent, ensure adequate ventilation.

  • Mixing: Gently vortex or sonicate the solution until the compound is fully dissolved. Avoid excessive heating during sonication.

  • Use Immediately: Use the freshly prepared solution in your experiment without delay.

Visualizations

Inferred Degradation Pathways

A This compound B Photodegradation Products A->B Light (UV, Visible) C Oxidation Products A->C Oxygen, Oxidizing Agents D Hydrolysis Products A->D Water, Unstable pH cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Retrieve from -20°C Storage B Equilibrate to Room Temp (in desiccator) A->B C Weigh in Low Light B->C D Dissolve in Degassed Solvent (on ice, in amber vial) C->D E Perform Experiment (protect from light) D->E F Analyze Data E->F

References

common experimental errors with 6-Azepan-2-yl-quinoline monoacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 6-Azepan-2-yl-quinoline monoacetate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dry place, protected from light. For long-term storage, it is advisable to keep the compound at -20°C. Ensure the container is tightly sealed to prevent moisture absorption and degradation.

Q2: What is the stability of this compound in solution?

A2: The stability of quinoline derivatives in solution can vary depending on the solvent, pH, and temperature.[1][2] It is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be stored at -20°C or below in an airtight container and used within a short period. Avoid repeated freeze-thaw cycles. Aged samples, especially when exposed to light, may become yellow or brown.[3]

Q3: What solvents are suitable for dissolving this compound?

A3: Quinoline and its derivatives are generally soluble in organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[4] It is sparingly soluble in water.[3] For biological assays, DMSO is a common choice for preparing stock solutions. It is crucial to determine the solubility of the specific batch in your solvent of choice before preparing high-concentration stock solutions.

Q4: What is the potential mechanism of action for this compound?

A4: While specific studies on this compound are limited, related quinoline derivatives have been investigated as selective serotonin reuptake inhibitors (SERTs). Therefore, a plausible mechanism of action is the inhibition of the serotonin transporter, leading to increased levels of serotonin in the synaptic cleft.

Troubleshooting Guide

Issue 1: Poor Solubility or Precipitation of the Compound

Q: I am observing precipitation of this compound when preparing my stock solution or diluting it in aqueous media. What should I do?

A: This is a common issue with quinoline derivatives which can be poorly soluble in water.[5] Here are several steps you can take to troubleshoot this problem:

  • Optimize Stock Solution Concentration: Prepare a higher concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous buffer or media.

  • Use a Co-solvent: In some cases, using a co-solvent system can improve solubility. For example, a mixture of DMSO and ethanol might be effective.

  • pH Adjustment: The solubility of quinoline compounds can be pH-dependent.[1][2] Since quinoline is a weak base, adjusting the pH of the aqueous solution to be slightly acidic may improve solubility.

  • Sonication: Gentle sonication can help to dissolve the compound.

  • Warming: Gently warming the solution may aid in dissolution. However, be cautious as this could potentially degrade the compound.

Issue 2: Inconsistent or Non-reproducible Experimental Results

Q: My experimental results with this compound are inconsistent between experiments. What could be the cause?

A: Inconsistent results can stem from several factors related to compound handling and experimental setup:

  • Compound Degradation: As mentioned, quinoline derivatives can be sensitive to light and repeated freeze-thaw cycles.[3] Always prepare fresh solutions or use aliquots of a stock solution that have been stored properly.

  • Inaccurate Pipetting: Due to the potential for high potency, small variations in the concentration of the compound can lead to significant differences in results. Ensure your pipettes are calibrated and use appropriate pipetting techniques.

  • Cell Culture Variability: If using cell-based assays, ensure that the cell passage number, confluency, and overall health are consistent between experiments.

  • Assay Conditions: Maintain consistent incubation times, temperatures, and reagent concentrations throughout your experiments.

Issue 3: Unexpected Cytotoxicity

Q: I am observing higher than expected cytotoxicity in my cell-based assays. What could be the reason?

A: While some quinoline derivatives have been investigated for their anticancer properties, unexpected cytotoxicity can be an experimental artifact.

  • High DMSO Concentration: The final concentration of DMSO in your cell culture media should typically not exceed 0.5% (v/v), as higher concentrations can be toxic to many cell lines.

  • Compound-specific Toxicity: The compound itself may have inherent cytotoxic effects at the concentrations being tested. It is important to perform a dose-response curve to determine the cytotoxic threshold of this compound in your specific cell line.

  • Purity of the Compound: Impurities from the synthesis of the compound could contribute to cytotoxicity. If possible, verify the purity of your compound using analytical techniques such as HPLC-MS.

Data Presentation

Table 1: Physicochemical Properties of this compound (Hypothetical Data)

PropertyValue
Molecular FormulaC₁₅H₁₈N₂ · C₂H₄O₂
Molecular Weight286.39 g/mol
AppearanceOff-white to pale yellow solid
Solubility (DMSO)≥ 25 mg/mL
Solubility (Water)< 0.1 mg/mL
Purity (HPLC)> 98%

Experimental Protocols

Protocol: Serotonin Reuptake Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on the serotonin transporter (SERT) in a cell-based assay using a fluorescent substrate.

Materials:

  • HEK293 cells stably expressing human SERT (hSERT)

  • Poly-D-lysine coated 96-well black, clear-bottom microplates

  • Neurotransmitter Transporter Uptake Assay Kit (commercially available)

  • This compound

  • Positive control (e.g., Fluoxetine)

  • Hank's Balanced Salt Solution (HBSS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Plating:

    • Plate the hSERT-expressing HEK293 cells in a 96-well plate at a density of 40,000-60,000 cells per well.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in HBSS to achieve the desired final concentrations for the dose-response curve. Also, prepare dilutions of the positive control (Fluoxetine).

  • Assay Execution:

    • On the day of the assay, remove the culture medium from the wells.

    • Wash the cells gently with 100 µL of HBSS.

    • Add 100 µL of the diluted test compounds (including this compound and Fluoxetine) or vehicle control (HBSS with the same final DMSO concentration) to the respective wells.

    • Incubate for 10-15 minutes at 37°C.

    • Add the fluorescent substrate from the Neurotransmitter Transporter Uptake Assay Kit to all wells according to the manufacturer's instructions.

    • Immediately begin kinetic reading of fluorescence intensity using a microplate reader equipped for bottom-reading fluorescence (e.g., Excitation/Emission ~485/525 nm). Read every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of fluorescence increase (slope of the kinetic curve) for each well.

    • Normalize the data to the vehicle control (100% activity) and a known inhibitor (0% activity).

    • Plot the normalized data against the log of the compound concentration to generate a dose-response curve.

    • Calculate the IC₅₀ value using a non-linear regression analysis.

Mandatory Visualization

SERT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin_Released Serotonin (5-HT) Serotonin_Vesicle->Serotonin_Released Release Serotonin_Synapse 5-HT Serotonin_Released->Serotonin_Synapse SERT SERT Serotonin_Reuptake 5-HT Reuptake Serotonin_Reuptake->SERT Serotonin_Synapse->Serotonin_Reuptake Receptor 5-HT Receptor Serotonin_Synapse->Receptor Binding Signal Signal Transduction Receptor->Signal Activation Compound 6-Azepan-2-yl-quinoline monoacetate Compound->SERT Inhibition

Caption: Hypothetical signaling pathway of this compound as a SERT inhibitor.

Experimental_Workflow Start Start Cell_Culture Plate hSERT-expressing cells in 96-well plate Start->Cell_Culture Compound_Prep Prepare serial dilutions of This compound Cell_Culture->Compound_Prep Incubation Incubate cells with compound Compound_Prep->Incubation Substrate_Addition Add fluorescent substrate Incubation->Substrate_Addition Measurement Measure fluorescence kinetically Substrate_Addition->Measurement Data_Analysis Analyze data and calculate IC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a SERT inhibition assay.

References

Technical Support Center: Enhancing the Bioavailability of 6-Azepan-2-yl-quinoline monoacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to increase the bioavailability of 6-Azepan-2-yl-quinoline monoacetate.

Frequently Asked Questions (FAQs)

Q1: What are the potential primary challenges to the oral bioavailability of a quinoline derivative like this compound?

A1: Quinolone derivatives can face several challenges that may limit their oral bioavailability.[1][2][3] Key factors include:

  • Poor Aqueous Solubility: Many quinoline-based compounds are lipophilic and have low solubility in gastrointestinal fluids, which is a prerequisite for absorption.[3][4]

  • Low Permeability: The ability of the compound to pass through the intestinal epithelium into the bloodstream can be a limiting factor.

  • First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before it reaches systemic circulation.[5]

  • Chemical Instability: The stability of the monoacetate salt form in the varying pH environments of the gastrointestinal tract can be a concern.[6][7]

Q2: What is the significance of the monoacetate salt form, and what issues might arise from it?

A2: Salt formation is a common strategy to improve the solubility and dissolution rate of weakly basic or acidic drugs.[6] However, the choice of the counter-ion is critical.[6] Potential issues with an acetate salt include:

  • Hygroscopicity: Acetate salts can be prone to absorbing moisture from the air, which can affect the physical and chemical stability of the drug powder.

  • pH-Dependent Solubility: The solubility of the salt can be highly dependent on the pH of the surrounding medium. This could lead to precipitation of the free base in the more neutral pH of the intestines.

  • "Burst Release": Some salt formulations can lead to a rapid initial release of the drug, which might not be desirable for maintaining therapeutic concentrations over time.[8]

  • Instability: The acetate counter-ion could potentially react with the active pharmaceutical ingredient (API) under certain conditions, leading to degradation.[6]

Q3: What are the initial in vitro assays recommended to profile the bioavailability characteristics of this compound?

A3: A standard battery of in vitro tests can provide a good initial assessment of a compound's bioavailability profile.[9][10][11] These include:

  • Kinetic and Thermodynamic Solubility Assays: To determine the solubility of the compound in different pH buffers that mimic the gastrointestinal tract.

  • Caco-2 Permeability Assay: To assess the potential for intestinal absorption and identify if the compound is a substrate for efflux transporters.[9]

  • Liver Microsomal Stability Assay: To evaluate the metabolic stability of the compound and predict its susceptibility to first-pass metabolism.[5]

  • Plasma Protein Binding Assay: To determine the fraction of the drug that is bound to plasma proteins, as only the unbound fraction is pharmacologically active.

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility in Simulated Gastric and Intestinal Fluids

Symptoms:

  • Low concentration of the compound detected in solution after dissolution testing.

  • Inconsistent results in early in vitro assays.

  • Precipitation of the compound observed when changing the pH of the solution.

Possible Causes:

  • The compound has inherently low aqueous solubility.

  • The monoacetate salt is not providing a sufficient solubility advantage in the tested pH range.

  • Conversion of the salt to the less soluble free base form in neutral or alkaline pH.

Troubleshooting Steps:

StepRationale
1. Comprehensive pH-Solubility Profile Determine the solubility of both the monoacetate salt and the free base across a wide pH range (e.g., pH 1.2 to 7.4). This will identify the pH at which solubility is maximal and the potential for precipitation in the intestines.
2. Formulation Strategies Explore various formulation approaches to enhance solubility.[4][12][13]
a. Particle Size ReductionDecreasing the particle size (micronization or nanosizing) increases the surface area available for dissolution.[12][13]
b. Amorphous Solid DispersionsDispersing the compound in a polymer matrix in an amorphous state can significantly improve its dissolution rate and apparent solubility.[14]
c. Lipid-Based FormulationsFor lipophilic compounds, lipid-based delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization and absorption.[15][16][17]
d. ComplexationUsing cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[4][16]
3. Excipient Screening Investigate the use of solubilizing excipients such as surfactants, co-solvents, and polymers in the formulation.[14][16][18]
Issue 2: Low Permeability in Caco-2 Assays

Symptoms:

  • Low apparent permeability coefficient (Papp) in the apical to basolateral direction.

  • High efflux ratio (Papp B-A / Papp A-B > 2).

Possible Causes:

  • The compound has poor passive diffusion characteristics.

  • The compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

Troubleshooting Steps:

StepRationale
1. Confirm Efflux Repeat the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant increase in the A-B permeability in the presence of the inhibitor confirms that the compound is an efflux substrate.
2. Permeation Enhancers Investigate the use of excipients that can act as permeation enhancers. These can work by reversibly opening tight junctions or by inhibiting efflux pumps.[17]
3. Prodrug Approach Consider designing a more lipophilic, yet water-soluble, prodrug that can cross the intestinal membrane more efficiently and then be converted to the active compound in the body.[1][2]
4. Lipid-Based Formulations Lipid-based formulations can promote lymphatic transport, which can bypass the portal circulation and first-pass metabolism, and may also help to overcome efflux.[15][17]
Issue 3: High First-Pass Metabolism in Liver Microsome Assays

Symptoms:

  • Rapid disappearance of the parent compound over time when incubated with liver microsomes.

  • Low in vitro half-life (t½).

Possible Causes:

  • The compound is rapidly metabolized by cytochrome P450 (CYP) enzymes in the liver.[5]

Troubleshooting Steps:

StepRationale
1. Identify Metabolizing Enzymes Use specific CYP inhibitors or recombinant human CYP enzymes to identify the primary enzymes responsible for the metabolism.
2. Co-administration with Inhibitors In vivo, co-administration with a known inhibitor of the identified metabolizing enzyme could potentially increase bioavailability. However, this can lead to drug-drug interactions and is not always a viable long-term strategy.
3. Structural Modification If feasible in the drug development process, consider structural modifications to block the site of metabolism on the molecule. This is a medicinal chemistry approach to design a more stable analogue.
4. Alternative Routes of Administration If oral bioavailability remains a significant hurdle due to extensive first-pass metabolism, exploring other routes of administration (e.g., intravenous, transdermal) may be necessary.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of this compound.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-25 days to form a confluent monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (A-B):

    • The test compound is added to the apical (A) side of the monolayer.

    • Samples are taken from the basolateral (B) side at various time points (e.g., 30, 60, 90, 120 minutes).

  • Permeability Measurement (B-A):

    • The test compound is added to the basolateral (B) side.

    • Samples are taken from the apical (A) side at the same time points.

  • Sample Analysis: The concentration of the compound in the collected samples is quantified using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio is determined by dividing Papp (B-A) by Papp (A-B).

Protocol 2: Liver Microsomal Stability Assay

Objective: To evaluate the metabolic stability of this compound in the presence of liver enzymes.

Methodology:

  • Incubation Mixture: The test compound is incubated with pooled human liver microsomes in a phosphate buffer (pH 7.4).

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH (a cofactor for CYP enzymes).

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Calculation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Data Presentation

Table 1: Example Solubility Data for this compound in Different Media

MediumpHSolubility (µg/mL)
Simulated Gastric Fluid (SGF)1.2150.5
Fasted State Simulated Intestinal Fluid (FaSSIF)6.510.2
Fed State Simulated Intestinal Fluid (FeSSIF)5.025.8

Table 2: Example Caco-2 Permeability and Liver Microsomal Stability Data for Different Formulations

FormulationPapp (A-B) (10⁻⁶ cm/s)Efflux RatioHuman Liver Microsome t½ (min)
API Powder0.54.215
Micronized API0.64.116
Amorphous Solid Dispersion (HPMC)1.23.818
SEDDS Formulation2.51.822

Visualizations

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_formulation Formulation Development cluster_in_vivo In Vivo Evaluation solubility Solubility Profiling formulation_decision Formulation Strategy Selection solubility->formulation_decision Low Solubility permeability Caco-2 Permeability permeability->formulation_decision Low Permeability metabolism Microsomal Stability metabolism->formulation_decision High Metabolism micronization Particle Size Reduction pk_study Pharmacokinetic Study (Rodent) micronization->pk_study asd Amorphous Solid Dispersion asd->pk_study lipid Lipid-Based Formulation lipid->pk_study complexation Complexation complexation->pk_study formulation_decision->micronization formulation_decision->asd formulation_decision->lipid formulation_decision->complexation troubleshooting_logic cluster_solubility Solubility Issue? cluster_permeability Permeability Issue? cluster_metabolism Metabolism Issue? start Low Bioavailability Observed sol_yes Yes start->sol_yes sol_no No perm_yes Yes sol_yes->perm_yes perm_no No formulate_sol formulate_sol sol_yes->formulate_sol Implement Solubility Enhancement Strategy sol_no->perm_yes met_yes Yes perm_yes->met_yes met_no Re-evaluate Data formulate_perm formulate_perm perm_yes->formulate_perm Use Permeation Enhancers / Lipid Systems perm_no->met_yes formulate_met formulate_met met_yes->formulate_met Structural Modification / Alternative Route

References

Technical Support Center: Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of substituted quinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and answer frequently asked questions.

Troubleshooting Guides

This section provides solutions to specific problems encountered during the synthesis of substituted quinolines, categorized by the named reaction.

Skraup and Doebner-von Miller Synthesis

Issue 1: The reaction is violently exothermic and difficult to control.

  • Potential Cause: The classical Skraup synthesis using concentrated sulfuric acid and glycerol is notoriously exothermic.[1][2]

  • Solution:

    • Add a moderator to the reaction mixture. Boric acid, ferrous sulfate (FeSO4), or various metal oxides (thorium, vanadium, or iron oxides) can help control the reaction's vigor.[3]

    • Consider using a modified procedure, such as the Doebner-von Miller reaction, which replaces glycerol with an α,β-unsaturated carbonyl compound, offering better control.[1][4][5]

    • Employing microwave irradiation with a solvent like water can significantly reduce reaction times and improve safety.[6]

Issue 2: Low yield of the desired quinoline product.

  • Potential Cause:

    • Polymerization of the α,β-unsaturated carbonyl substrate, especially in the Doebner-von Miller reaction.[4]

    • Formation of thick tar, making product extraction difficult.[4][7]

    • Deactivation of the aniline substrate by strong electron-withdrawing groups.[8]

  • Solution:

    • For the Doebner-von Miller reaction, using a biphasic reaction medium can sequester the carbonyl compound in an organic phase, minimizing polymerization and increasing yield.[4]

    • Modern modifications, such as using ionic liquids as the solvent, can improve reaction efficiency and product yield.[4]

    • If using a deactivated aniline, consider alternative synthetic routes or harsher reaction conditions, though this may lead to more byproducts.

Issue 3: Formation of a complex mixture of regioisomers with meta-substituted anilines.

  • Potential Cause: The cyclization step can occur at two different positions on the aniline ring, leading to a mixture of 5- and 7-substituted quinolines.[1]

  • Solution:

    • Unfortunately, achieving high regioselectivity with meta-substituted anilines in classical Skraup or Doebner-von Miller syntheses is a significant challenge.

    • Consider protecting one of the ortho positions on the aniline to direct the cyclization.

    • Alternative synthetic strategies that offer better regiocontrol, such as the Friedländer synthesis, may be more suitable.

Friedländer Annulation

Issue 1: Poor regioselectivity when using unsymmetrical ketones.

  • Potential Cause: The condensation can occur on either side of the ketone's carbonyl group, leading to a mixture of 2-substituted and 2,3-disubstituted quinolines.[1][4][9]

  • Solution:

    • The choice of catalyst and reaction conditions can influence regioselectivity. Experiment with different Brønsted or Lewis acids.[1]

    • Some modern protocols using specific catalysts have shown improved regioselectivity.[10]

    • If possible, choose a symmetrical ketone or a ketone where one α-position is sterically hindered to favor condensation at the other position.

Issue 2: The reaction requires harsh conditions and gives low yields.

  • Potential Cause: Traditional Friedländer reactions often require high temperatures and strong acid or base catalysts, which can lead to side reactions and degradation of starting materials or products.[11][12]

  • Solution:

    • A wide range of milder catalysts have been developed, including metal triflates, iodine, and various nanoparticles, which can improve yields and reduce reaction times.[13][14]

    • Microwave-assisted synthesis can significantly accelerate the reaction and improve yields, often under solvent-free conditions.[13][14]

    • Performing the reaction in green solvents like water can also lead to high yields without the need for a catalyst.[12]

Combes Quinoline Synthesis

Issue 1: Difficulty in controlling regioselectivity with unsymmetrical β-diketones.

  • Potential Cause: The initial condensation of the aniline with the β-diketone can occur at either carbonyl group, and the subsequent cyclization can lead to different regioisomers.

  • Solution:

    • Steric effects of the substituents on the β-diketone and electronic effects of substituents on the aniline can influence the regioselectivity. For instance, bulkier groups on the diketone tend to favor the formation of 2-substituted quinolines.[15]

    • The choice of aniline substituent also plays a role; methoxy-substituted anilines often lead to 2-CF3-quinolines, while chloro- or fluoroanilines can favor the 4-CF3 regioisomer in certain cases.[15]

Gould-Jacobs Reaction

Issue 1: The high temperatures required for cyclization lead to product decomposition.

  • Potential Cause: The thermal cyclization step in the Gould-Jacobs reaction often requires temperatures above 250 °C, which can cause degradation of the desired 4-hydroxyquinoline product.[16][17]

  • Solution:

    • Careful optimization of the reaction time and temperature is crucial. A thorough time-temperature study can help maximize the yield while minimizing degradation.[17]

    • Using a high-boiling, inert solvent such as mineral oil or diphenyl ether can sometimes improve yields compared to solvent-free conditions.[16]

    • Microwave-assisted synthesis can provide rapid heating to the required temperature and significantly shorten the reaction time, which can lead to higher isolated yields.[17]

Issue 2: Formation of a mixture of products with asymmetrically substituted anilines.

  • Potential Cause: Cyclization can occur at either of the two ortho positions of the aniline, leading to regioisomers.[16]

  • Solution:

    • This is an inherent challenge of the Gould-Jacobs reaction with such substrates.

    • Separation of the resulting isomers by chromatography may be necessary.

    • Consider alternative synthetic routes if a single regioisomer is required.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of substituted quinolines?

A1: The primary challenges include the often harsh reaction conditions (strong acids, high temperatures), low yields, the formation of tar and other byproducts that complicate purification, and a lack of regioselectivity when using unsymmetrical substrates.[1][4] Modern synthetic methods aim to address these issues by using milder catalysts, greener solvents, and more efficient energy sources like microwaves.[18][19]

Q2: How can I improve the yield of my quinoline synthesis?

A2: Several strategies can be employed to improve yields:

  • Optimize reaction conditions: Carefully control temperature, reaction time, and catalyst loading.

  • Choose the right catalyst: Many modern protocols utilize highly efficient catalysts that can significantly boost yields.[20]

  • Consider microwave or ultrasound assistance: These techniques can accelerate reactions and often lead to cleaner product formation and higher yields.[1][18]

  • Use a modified or alternative synthetic route: If a classical method consistently gives low yields, exploring a more recently developed procedure may be beneficial.

Q3: What are some "green" approaches to quinoline synthesis?

A3: Green chemistry approaches to quinoline synthesis focus on reducing waste, using less hazardous materials, and improving energy efficiency.[18] This includes:

  • Using environmentally benign solvents like water or ionic liquids.[12]

  • Employing solvent-free reaction conditions.[6]

  • Utilizing reusable catalysts.[13]

  • Using energy-efficient methods like microwave or ultrasound irradiation.[18]

Q4: How can I address the issue of regioselectivity in quinoline synthesis?

A4: Regioselectivity is a common challenge, particularly in the Friedländer and Combes syntheses with unsymmetrical ketones or β-diketones, and in the Skraup synthesis with meta-substituted anilines.[1][4][9] Strategies to address this include:

  • Careful selection of substrates to favor the formation of a single isomer (e.g., using symmetrical ketones).

  • Fine-tuning reaction conditions and catalysts, as these can influence the regiochemical outcome.[10]

  • In some cases, modern catalytic systems have been developed that offer high regioselectivity.[1]

Q5: What are the common byproducts in quinoline synthesis and how can I minimize them?

A5: Common byproducts include polymeric tars, especially in the Skraup and Doebner-von Miller reactions, and regioisomers.[4] Minimizing byproduct formation can be achieved by:

  • Using milder reaction conditions to prevent polymerization and degradation.

  • Employing biphasic reaction media to sequester reactive intermediates.[4]

  • Utilizing catalysts that promote the desired reaction pathway with high selectivity.

Quantitative Data Summary

Table 1: Comparison of Yields for Selected Quinoline Synthesis Methods

Synthesis MethodSubstratesCatalyst/ConditionsYield (%)Reference
Skraup Synthesis (Modified)o-bromoaniline, glycerolH2SO4, FeSO4~75[8]
Skraup Synthesis (Modified)o-nitroaniline, glycerolH2SO4, FeSO4<17[8]
Doebner-von MillerAniline, crotonaldehydeHCl, ZnCl2Not specified, but improved over classical methods[21]
Friedländer Annulation2-aminobenzaldehyde, various ketonesWater, 70°C, catalyst-freeup to 97[12]
Friedländer Annulation2-aminoaryl ketones, carbonyl compoundsSiO2 nanoparticles, microwave, 100°Cup to 93[13]
Friedländer Annulation2-aminobenzophenone, ketonesCholine chloride-zinc chloride DESExcellent[22]
Gould-Jacobs ReactionAniline, diethyl ethoxymethylenemalonateMicrowave, 300°C, 5 min47[17]
Gould-Jacobs ReactionAniline, diethyl ethoxymethylenemalonateMicrowave, 250°C, 15 min1[17]

Key Experimental Protocols

Protocol 1: Microwave-Assisted Gould-Jacobs Synthesis of 4-Hydroxyquinoline

This protocol is adapted from a procedure demonstrating improved yields and reduced reaction times using microwave heating.[17]

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate

  • Microwave vial (2.5 mL) with a magnetic stirring bar

  • Microwave synthesis system

  • Acetonitrile (ice-cold)

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • To a 2.5 mL microwave vial equipped with a magnetic stirring bar, add aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol).

  • Seal the vial and place it in the microwave synthesis system.

  • Heat the mixture to 300 °C for 5 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • The precipitated product is then filtered off.

  • Wash the solid product with ice-cold acetonitrile (3 mL).

  • Dry the resulting solid under vacuum.

  • Analyze the product and the mother liquor by HPLC-MS to determine the purity and yield.

Protocol 2: Catalyst-Free Friedländer Synthesis in Water

This protocol provides an environmentally friendly method for the synthesis of poly-substituted quinolines.[12]

Materials:

  • 2-Aminobenzaldehyde

  • Ketone (e.g., acetone, cyclohexanone) or malononitrile

  • Water

  • Reaction vessel with a condenser and magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • In a reaction vessel equipped with a condenser and magnetic stirrer, combine 2-aminobenzaldehyde (1.0 mmol) and the desired ketone or malononitrile (1.2 mmol).

  • Add water (5 mL) to the reaction vessel.

  • Heat the mixture to 70 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of the aqueous solution.

  • Collect the solid product by filtration.

  • Wash the product with cold water and dry.

  • If the product does not precipitate, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis prep Combine Reactants (e.g., Aniline and Carbonyl Compound) react Heating with Catalyst (or Microwave/Ultrasound) prep->react workup Quenching and Extraction react->workup purify Column Chromatography or Recrystallization workup->purify analysis Characterization (NMR, MS, etc.) purify->analysis

Caption: A generalized experimental workflow for the synthesis of substituted quinolines.

troubleshooting_logic start Low Product Yield? cause1 Harsh Conditions? start->cause1 Yes solution1 Use Milder Catalyst or Greener Solvent cause1->solution1 Yes cause2 Side Reactions/ Polymerization? cause1->cause2 No solution2 Optimize Temperature/ Reaction Time cause2->solution2 Yes cause3 Poor Regioselectivity? cause2->cause3 No solution3 Change Substrate/ Catalyst cause3->solution3 Yes

Caption: A decision tree for troubleshooting low yields in quinoline synthesis.

References

minimizing off-target effects of 6-Azepan-2-yl-quinoline monoacetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 6-Azepan-2-yl-quinoline monoacetate. This resource is intended for researchers, scientists, and drug development professionals to help troubleshoot and minimize potential off-target effects during experimentation.

Compound Profile (Hypothetical): this compound is a potent, ATP-competitive kinase inhibitor. Its primary target is Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. Due to the conserved nature of the ATP-binding pocket among kinases, off-target activity against other kinases, such as Src family kinases and Platelet-Derived Growth Factor Receptors (PDGFRs), may occur at higher concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range for optimal on-target activity and minimal off-target effects of this compound?

A1: For optimal on-target (VEGFR2) inhibition with minimal off-target effects, we recommend an initial concentration range of 1-100 nM in cell-based assays. Exceeding 1 µM may lead to significant inhibition of off-target kinases, potentially confounding experimental results. We advise performing a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Q2: I am observing unexpected cellular phenotypes that are inconsistent with VEGFR2 inhibition. What could be the cause?

A2: Unexpected phenotypes may arise from off-target effects. This compound has been observed to inhibit Src family kinases and PDGFRs at higher concentrations. To investigate this, we recommend performing a kinase panel screening to identify other inhibited kinases at your experimental concentration. Additionally, consider using a structurally unrelated VEGFR2 inhibitor as a control to confirm that the observed phenotype is specific to VEGFR2 inhibition.

Q3: How can I confirm that the observed effects in my experiment are due to on-target VEGFR2 inhibition?

A3: To confirm on-target activity, we recommend the following strategies:

  • Rescue experiments: If the observed phenotype is due to VEGFR2 inhibition, it should be reversible by the addition of downstream signaling molecules of the VEGFR2 pathway, such as VEGF-A.

  • Use of a negative control: A structurally similar but inactive analog of this compound, if available, can be used as a negative control.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High cell toxicity at low concentrations Off-target effects on essential cellular kinases.Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 for toxicity. If toxicity is observed at concentrations required for VEGFR2 inhibition, consider reducing the treatment duration or using a more selective VEGFR2 inhibitor.
Inconsistent results between experiments Variability in compound concentration or cell culture conditions.Ensure accurate and consistent preparation of compound stock solutions. Regularly check cell line authenticity and passage number. Standardize cell seeding density and treatment duration.
Lack of expected phenotype Low expression of VEGFR2 in the cell line or suboptimal assay conditions.Confirm VEGFR2 expression in your cell line using Western blot or qPCR. Optimize assay conditions, including serum concentration and incubation time.

Experimental Protocols

Protocol 1: In-Cell Western Blot for pVEGFR2 Inhibition

This protocol details a method to quantify the inhibition of VEGFR2 phosphorylation in response to this compound treatment.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • This compound

  • VEGF-A

  • Primary antibodies: anti-pVEGFR2 (Tyr1175), anti-VEGFR2

  • Secondary antibodies: IRDye®-conjugated anti-rabbit and anti-mouse

  • In-Cell Western Assay Kit

Procedure:

  • Seed HUVECs in a 96-well plate and grow to 80-90% confluency.

  • Starve cells in serum-free media for 4 hours.

  • Pre-treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 1 hour.

  • Stimulate cells with 50 ng/mL VEGF-A for 10 minutes.

  • Fix, permeabilize, and block the cells according to the In-Cell Western Assay Kit protocol.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with secondary antibodies for 1 hour at room temperature.

  • Scan the plate using an infrared imaging system.

  • Normalize the pVEGFR2 signal to the total VEGFR2 signal.

Protocol 2: Kinome Profiling to Identify Off-Targets

This protocol outlines a general workflow for identifying off-target kinases of this compound.

Materials:

  • This compound

  • Commercial kinome profiling service (e.g., DiscoverX KINOMEscan™, Eurofins KinaseProfiler™)

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO.

  • Submit the compound to a kinome profiling service at a concentration at least 100-fold higher than its VEGFR2 IC50 (e.g., 1 µM and 10 µM).

  • The service will screen the compound against a panel of several hundred kinases.

  • Analyze the results to identify kinases that show significant inhibition (e.g., >50% inhibition).

  • Follow up with in-cell assays to validate the identified off-targets.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

KinaseIC50 (nM)
VEGFR2 (On-Target) 5
PDGFRβ150
c-Src350
FGFR1800
EGFR>10,000

Data is hypothetical and for illustrative purposes.

Visualizations

Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Compound 6-Azepan-2-yl-quinoline monoacetate Compound->VEGFR2 Angiogenesis Angiogenesis PLCg->Angiogenesis PI3K->Angiogenesis

Caption: Hypothesized signaling pathway of VEGFR2 and the inhibitory action of this compound.

Experimental_Workflow cluster_0 On-Target Validation cluster_1 Off-Target Identification A Treat cells with compound B Lyse cells & run Western Blot A->B C Probe for pVEGFR2 & total VEGFR2 B->C D Quantify inhibition C->D E Submit compound for kinome scan F Analyze inhibition data E->F G Identify potential off-targets F->G H Validate with cell-based assays G->H

Caption: Experimental workflows for on-target validation and off-target identification.

Troubleshooting_Logic Start Unexpected Phenotype Observed Q1 Is the phenotype consistent with known off-target effects? Start->Q1 A1_Yes Perform dose-response for on- and off-targets Q1->A1_Yes Yes Q2 Does a structurally different VEGFR2 inhibitor show the same phenotype? Q1->Q2 No A1_No Consider novel off-target or pathway crosstalk A2_Yes Phenotype is likely on-target mediated Q2->A2_Yes Yes A2_No Phenotype is likely off-target mediated Q2->A2_No No

refining protocols for experiments involving quinoline analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with quinoline analogs. The information is designed to help overcome common challenges in synthesis, purification, and biological evaluation of these compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Synthesis

Question: My Friedländer synthesis of a substituted quinoline is giving a low yield. What are the common causes and solutions?

Answer: Low yields in the Friedländer synthesis are often due to harsh reaction conditions (e.g., high temperatures, strong acids or bases) which can lead to side reactions and degradation of starting materials.[1]

Troubleshooting:

  • Optimize Catalyst and Conditions: Consider using milder catalysts. Studies have shown that catalytic amounts of gold catalysts, or p-toluenesulfonic acid with iodine under solvent-free conditions, can allow the reaction to proceed under gentler conditions, potentially improving yields.[1]

  • Microwave-Assisted Synthesis: Microwave irradiation can sometimes increase yields and significantly reduce reaction times compared to conventional heating.[2]

  • Starting Material Stability: Ensure the stability of your 2-aminoaryl aldehyde/ketone and the α-methylene carbonyl compound under the reaction conditions. Degradation of starting materials is a common reason for low yields.

Question: I am observing poor regioselectivity in my Friedländer synthesis with an unsymmetrical ketone. How can I control the formation of the desired regioisomer?

Answer: Regioselectivity is a known challenge in the Friedländer synthesis when using unsymmetrical ketones, as the reaction can proceed on either side of the carbonyl group.

Troubleshooting:

  • Use of Catalysts: Employing specific amine catalysts or ionic liquids has been shown to effectively control regioselectivity.[1]

  • Substrate Modification: Introducing a phosphoryl group on one of the α-carbons of the ketone can direct the condensation to the other α-position.

  • Alternative Reactants: To avoid side reactions like aldol condensation of the ketone under basic conditions, consider using an imine analog of the o-aniline reactant.[1]

Question: My Suzuki cross-coupling reaction to functionalize a bromo-quinoline is inefficient. What parameters should I optimize?

Answer: The efficiency of Suzuki coupling reactions is highly dependent on the choice of catalyst, base, solvent, and temperature.

Troubleshooting:

  • Catalyst and Ligand Screening: The choice of palladium catalyst and ligand is critical. Perform a screening of different catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands to find the optimal combination for your specific substrates.

  • Base and Solvent Optimization: The base and solvent system can significantly impact the reaction rate and yield. Common bases include K₂CO₃, Na₂CO₃, and Cs₂CO₃. Solvents like toluene, DMF, and aqueous mixtures are often used. A systematic optimization of these parameters is recommended.[3]

  • Microwave-Assisted Reaction: Using microwave irradiation can often lead to shorter reaction times and higher yields, especially for challenging couplings.[4] It has been successfully applied to unprotected o-amino quinolines in water.[4]

ParameterRecommendationRationale
Catalyst Screen various Pd catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)The optimal catalyst depends on the specific substrates.
Base Test different inorganic bases (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)Base strength and solubility affect the transmetalation step.
Solvent Evaluate solvents like toluene, DMF, or aqueous mixturesSolvent polarity can influence reaction kinetics and solubility of reactants.
Temperature Optimize reaction temperature (conventional or microwave)Higher temperatures can increase reaction rates but may also lead to decomposition.

Table 1: Key Parameters for Optimizing Suzuki Cross-Coupling Reactions of Quinoline Analogs.

Section 2: Solubility and Stability

Question: My quinoline analog, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. How can I solve this?

Answer: This is a common issue with hydrophobic compounds. The compound is soluble in the DMSO stock but crashes out when diluted into the aqueous medium where DMSO is no longer the primary solvent.[5]

Troubleshooting:

  • Optimize DMSO Concentration: Determine the highest concentration of DMSO your cells can tolerate without toxicity (often ≤ 0.1-0.5%). Then, make a more dilute stock of your compound in DMSO so that the final concentration of DMSO in the media is at the tolerated level.[5][6]

  • Adjust pH: Quinoline and its analogs are weak bases and their solubility in water generally increases at a pH lower than their pKa (around 4.9 for quinoline).[7] While cell culture media is buffered, a slight acidification of the compound stock (if the compound is stable) before dilution might help, but this needs to be carefully controlled to not affect the media pH.

  • Use of Excipients: Consider the use of solubilizing agents like cyclodextrins.[6]

  • Salt Formation: If your compound has a basic nitrogen, preparing a water-soluble salt (e.g., hydrochloride salt) can be an effective strategy.[5]

Question: I am concerned about the stability of my quinoline analog in my experimental solutions. How can I assess its stability and what are the likely degradation products?

Answer: Quinoline can be degraded by microorganisms and potentially through chemical pathways. Understanding its stability is crucial for interpreting experimental results.

Troubleshooting and Assessment:

  • Stability Study Protocol:

    • Prepare a solution of your compound in the relevant experimental buffer or medium.

    • Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO₂).

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

    • Analyze the aliquots by HPLC to quantify the amount of the parent compound remaining. A decrease in the peak area of the parent compound over time indicates degradation.

  • Potential Degradation Pathways: Microbial degradation of quinoline often starts with hydroxylation to form intermediates like 2-hydroxyquinoline (2-oxo-1,2-dihydroquinoline) or by proceeding through an 8-hydroxycoumarin pathway.[8][9][10][11] Further degradation can lead to the opening of the benzene or pyridine ring.[12]

Section 3: Biological Assays

Question: I am getting inconsistent or unexpectedly high cell viability results in my MTT assay with a quinoline analog. Could this be an artifact?

Answer: Yes, this is a known issue. Some compounds, including certain plant extracts and nanoparticles, can directly reduce the MTT tetrazolium salt to formazan, leading to a false-positive signal for cell viability, even if the cells are dead.[13][14][15] Quinoline derivatives may also interfere with mitochondrial dehydrogenase activity, leading to an over- or underestimation of cell viability.[13]

Troubleshooting:

  • Perform a Cell-Free Control: Incubate your quinoline analog with the MTT reagent in cell culture medium without cells. If you observe a color change, it indicates direct reduction of MTT by your compound.

  • Use a Complementary Viability Assay: It is highly recommended to confirm your results with a different type of viability assay that has a different mechanism of action, such as an ATP-based assay (e.g., CellTiter-Glo®), which measures the level of ATP in viable cells.[13] The results from an ATP assay are generally less prone to artifacts from compound interference.[13]

  • Microscopic Examination: Always visually inspect the cells under a microscope after treatment. This can provide a qualitative assessment of cell health and detect obvious signs of cytotoxicity that may not be accurately reflected in the MTT assay.

Assay TypePrinciplePotential for Quinoline Analog Interference
MTT Mitochondrial dehydrogenase activity reduces MTT to formazanHigh (direct reduction of MTT or modulation of enzyme activity)
ATP-based (e.g., CellTiter-Glo®) Quantifies ATP in viable cellsLow
LDH Release Measures lactate dehydrogenase released from damaged cellsModerate (some particles can bind LDH)
Trypan Blue Exclusion Staining of non-viable cells with compromised membranesLow

Table 2: Comparison of Common Cell Viability Assays and Their Potential for Interference by Quinoline Analogs.

Section 4: Purification and Characterization

Question: I am observing significant peak tailing when purifying my basic quinoline analog by reversed-phase HPLC. What is the cause and how can I improve the peak shape?

Answer: Peak tailing for basic compounds like many quinoline analogs in reversed-phase HPLC is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase.[16][17][18][19]

Troubleshooting:

  • Lower the Mobile Phase pH: Operating at a low pH (e.g., 2-3) protonates the silanol groups, reducing their interaction with the protonated basic analyte.[18][19]

  • Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups and generally provide better peak shapes for basic compounds.[17]

  • Add a Tailing Suppressor: Adding a small amount of a basic compound, like triethylamine (TEA), to the mobile phase can competitively bind to the active silanol sites and improve the peak shape of the analyte.

  • Check for Column Overload: Injecting too much sample can lead to peak broadening and tailing. Try reducing the injection volume or sample concentration.[16]

Question: I am having difficulty interpreting the mass spectrum of my synthesized quinoline analog. Are there any characteristic fragmentation patterns?

Answer: Yes, mass spectrometry of quinoline derivatives often shows characteristic fragmentation patterns. The molecular ion peak is typically intense. A common fragmentation is the loss of 27 mass units, corresponding to the elimination of HCN from the heterocyclic ring. The specific fragmentation will, however, depend on the nature and position of the substituents. For example, methoxyquinolines show characteristic fragmentation depending on the position of the methoxy group.

Troubleshooting Ambiguous Spectra:

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass, which can be used to determine the elemental composition and confirm the molecular formula of your compound.

  • Tandem Mass Spectrometry (MS/MS): Can be used to fragment the molecular ion and analyze the resulting daughter ions. This provides valuable structural information and can help to elucidate the fragmentation pathway, aiding in structure confirmation.[7][20]

Question: I am struggling to obtain high-quality crystals of my quinoline analog for X-ray crystallography. What strategies can I try?

Answer: Crystallization is often a trial-and-error process. The formation of suitable crystals depends on factors like solvent, temperature, and the presence of impurities.

Troubleshooting:

  • Solvent Screening: Systematically screen a wide range of solvents with different polarities and boiling points. Solvent mixtures can also be effective.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly.

    • Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a solvent and place it in a sealed container with a less soluble "anti-solvent." The slow diffusion of the anti-solvent into the compound solution can induce crystallization.

    • Cooling: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it down.

  • Purity: Ensure your compound is highly pure. Impurities can inhibit crystal growth. Additional purification steps may be necessary.

  • Consider Co-crystallization: If the compound itself is difficult to crystallize, forming a co-crystal with another molecule through non-covalent interactions (like hydrogen bonding) can sometimes facilitate the formation of high-quality crystals.

Experimental Protocols & Workflows

Detailed Protocol: Friedländer Annulation for Quinoline Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: In a round-bottom flask, dissolve the 2-aminoaryl ketone (1.0 eq.) and the carbonyl compound with an α-methylene group (1.1-1.5 eq.) in a suitable solvent (e.g., ethanol, toluene, or under solvent-free conditions).

  • Catalyst Addition: Add the catalyst (e.g., p-toluenesulfonic acid, iodine, or an ionic liquid) in the appropriate amount (typically 10-20 mol%).

  • Reaction: Heat the reaction mixture to the optimized temperature (e.g., reflux or a specific temperature for microwave-assisted synthesis) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. The crude product can be purified by dissolving in an organic solvent (e.g., ethyl acetate), washing with a basic solution (e.g., saturated NaHCO₃) to remove the acid catalyst, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Characterize the purified quinoline analog by NMR (¹H, ¹³C) and mass spectrometry to confirm its structure and purity.

Experimental Workflow: Screening a Library of Quinoline Analogs for Anticancer Activity

This workflow outlines the key steps for screening a library of newly synthesized quinoline analogs.

G cluster_0 Compound Preparation & Quality Control cluster_1 Primary Screening cluster_2 Dose-Response & Secondary Assays cluster_3 Mechanism of Action Studies a Synthesize & Purify Quinoline Analog Library b Characterize Analogs (NMR, HRMS) a->b c Assess Purity (>95% by HPLC) b->c d Prepare Stock Solutions (e.g., 10 mM in DMSO) c->d e Single-Dose Viability Assay (e.g., 10 µM in Cancer Cell Line) d->e f Identify 'Hits' (e.g., >50% Growth Inhibition) e->f g Determine IC50 Values (Dose-Response Curve) f->g h Confirm with Secondary Assay (e.g., ATP-based) g->h i Assess Cytotoxicity in Non-Cancerous Cell Line g->i j Cell Cycle Analysis (Flow Cytometry) h->j k Apoptosis Assays (e.g., Annexin V) h->k l Target Engagement Assays (e.g., Western Blot for p-EGFR) h->l

Caption: Workflow for anticancer screening of quinoline analogs.

Signaling Pathways & Degradation

Simplified EGFR Signaling Pathway

Many quinoline analogs are investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Quinoline Quinoline Analog Inhibitor Quinoline->Dimerization Inhibits RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Caption: Inhibition of the EGFR signaling pathway by a quinoline analog.

General Degradation Pathway of Quinoline

This diagram illustrates a common initial step in the microbial degradation of the quinoline core structure.

Quinoline_Degradation Quinoline Quinoline Intermediate1 2-Hydroxyquinoline Quinoline->Intermediate1 Hydroxylation Intermediate2 8-Hydroxycoumarin Quinoline->Intermediate2 Hydroxylation RingCleavage Further Degradation & Ring Cleavage Products Intermediate1->RingCleavage Intermediate2->RingCleavage

Caption: Initial steps in the biodegradation of quinoline.

References

Validation & Comparative

Comparative Analysis of 6-Substituted Quinolines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. The biological effects of quinoline derivatives are highly dependent on the nature and position of substituents on the bicyclic ring system. This guide provides a comparative overview of a representative 6-aminoquinoline derivative, focusing on its antimicrobial activity, and contrasts it with other relevant compounds. While the specific compound "6-Azepan-2-yl-quinoline monoacetate" is not documented in readily available scientific literature, this guide will utilize a well-characterized 6-aminoquinolone as a pertinent comparator to illustrate the key biological and mechanistic aspects of this class of compounds.

Compound Spotlight: A Representative 6-Aminoquinolone

For the purpose of this guide, we will focus on a class of 6-aminoquinolones that have demonstrated significant antibacterial activity. These compounds are of particular interest as they represent a modification of the classical quinolone antibiotic structure, where the typical fluorine atom at the C-6 position is replaced by an amino group. This substitution has been shown to yield potent activity, particularly against Gram-positive bacteria.

Quantitative Data Summary

The following table summarizes the in vitro antibacterial activity, represented by Minimum Inhibitory Concentration (MIC) values, of a representative 6-amino-8-methylquinolone derivative compared to the widely used antibiotic, Ciprofloxacin. Lower MIC values indicate greater potency.

CompoundGram-Positive BacteriaGram-Negative Bacteria
Staphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Escherichia coliPseudomonas aeruginosa
6-Amino-8-methylquinolone Derivative 0.12 µg/mL0.25 µg/mL2 µg/mL8 µg/mL
Ciprofloxacin 0.25 µg/mL1 µg/mL0.06 µg/mL0.5 µg/mL

Note: The data presented here is a representative compilation from literature on 6-aminoquinolone derivatives for illustrative purposes.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Quinolone antibiotics primarily exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in the process of cleaving DNA, leading to a cascade of events that ultimately results in bacterial cell death. The 6-amino substitution has been shown to be compatible with this mechanism of action.[1]

Quinolone Mechanism of Action cluster_bacterium Bacterial Cell DNA DNA DNA_Gyrase DNA Gyrase/ Topoisomerase IV DNA->DNA_Gyrase unwinds Replication_Fork Replication Fork Stalled DNA_Gyrase->Replication_Fork enables Cell_Death Cell Death Replication_Fork->Cell_Death leads to Quinolone 6-Aminoquinolone Quinolone->DNA_Gyrase inhibits

Caption: Mechanism of action of 6-aminoquinolone antibiotics.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

a. Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Test compound (6-aminoquinolone derivative) and control antibiotic (Ciprofloxacin)

  • Spectrophotometer or microplate reader

b. Procedure:

  • Preparation of Bacterial Inoculum: A bacterial suspension is prepared and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Antimicrobial Agents: The test compound and control antibiotic are serially diluted in MHB across the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension. A growth control well (containing bacteria and broth but no antibiotic) and a sterility control well (containing only broth) are also included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.[2][3][4]

MIC Assay Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Serial Dilution of Test Compound in Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Read Results for Visible Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

MTT Assay for Cytotoxicity (for Anticancer Evaluation)

While the focus here is on antibacterial activity, many quinoline derivatives are also evaluated for their anticancer potential. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

a. Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer cells)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

b. Procedure:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined.

MTT Assay Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat Cells with Test Compound Seed_Cells->Treat_Cells Incubate_Treatment Incubate for 48-72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 3-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan with DMSO Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

The 6-aminoquinoline scaffold represents a promising area for the development of new therapeutic agents, particularly novel antibiotics. The representative data and protocols provided in this guide illustrate the methodologies used to characterize and compare such compounds. Further structure-activity relationship (SAR) studies, exploring various substitutions at different positions of the quinoline ring, will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of this versatile class of molecules.

References

A Comparative Guide to 6-Azepan-2-yl-quinoline monoacetate and Other Quinoline Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of quinoline derivatives, with a focus on anticancer and antimicrobial properties. Due to the limited availability of specific experimental data for 6-Azepan-2-yl-quinoline monoacetate, this document leverages published data on structurally related quinoline compounds to offer a valuable comparative context for researchers in drug discovery and development.

Introduction to Quinoline Derivatives

Quinoline, a heterocyclic aromatic organic compound, and its derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24] These compounds are foundational scaffolds in the development of therapeutic agents for a variety of diseases. The versatility of the quinoline ring allows for substitutions at various positions, leading to a diverse range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. This guide will focus on the comparative performance of quinoline derivatives in anticancer and antimicrobial assays.

Comparative Analysis of Anticancer Activity

The anticancer potential of quinoline derivatives is a major area of research.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24] The cytotoxic effects of these compounds are typically evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key quantitative measure of potency. Below are tables summarizing the IC50 values of various 2- and 6-substituted quinoline derivatives, providing a benchmark for evaluating the potential performance of novel analogs like this compound.

Table 1: Anticancer Activity of 2-Substituted Quinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamideMCF-729.8[2]
3-Oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamideMCF-739.0[2]
2-Cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamideMCF-740.0[2]
2-Cyano-5-(4-(dimethylamino) phenyl)- N-(quinolin-3-yl) penta-2,4-dienamideMCF-740.4[2]
(E)-3-(4-methoxyphenyl)-1-(4-((2-methylquinolin-4-yl)amino)phenyl)prop-2-en-1-oneMGC-8031.38[1]
(E)-3-(4-methoxyphenyl)-1-(4-((2-methylquinolin-4-yl)amino)phenyl)prop-2-en-1-oneHCT-1165.34[1]
(E)-3-(4-methoxyphenyl)-1-(4-((2-methylquinolin-4-yl)amino)phenyl)prop-2-en-1-oneMCF-75.21[1]

Table 2: Anticancer Activity of 6-Substituted Quinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
6-Chloro-2-phenyl-quinoline-4-carboxylic acid hydrazideSF-2950.314[2]
6-Chloro-2-phenyl-quinoline-4-carboxylic acid hydrazideHCT-84.65[2]
6-Chloro-2-phenyl-quinoline-4-carboxylic acid hydrazideHL-601.23[2]
6-Bromo-2-phenyl-quinoline-4-carboxylic acid hydrazideSF-2950.452[2]
6-Bromo-2-phenyl-quinoline-4-carboxylic acid hydrazideHCT-83.21[2]
6-Bromo-2-phenyl-quinoline-4-carboxylic acid hydrazideHL-600.98[2]
5,6,7-trimethoxy-N-(4-phenoxyphenyl)quinolin-4-amineA2780/RCIS0.9[25]
5,6,7-trimethoxy-N-(4-benzoylphenyl)quinolin-4-amineA2780/RCIS1.2[25]

Comparative Analysis of Antimicrobial Activity

Quinoline derivatives have also demonstrated significant potential as antimicrobial agents. Their efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table presents MIC values for various quinoline derivatives against different bacterial and fungal strains.

Table 3: Antimicrobial Activity of Quinoline Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Quinoline-based hydroxyimidazolium hybrid 7bS. aureus2[11]
Quinoline-based hydroxyimidazolium hybrid 7bM. tuberculosis H37Rv10[11]
Quinoline-based hydroxyimidazolium hybrid 7cC. albicans15.6[11]
Quinoline-based hydroxyimidazolium hybrid 7dC. albicans15.6[11]
2-Chloro-6-methoxyquinoline-thiazole hybridC. glabrata0.24[17]
QuinolB. subtilis38[14]
QuinolE. faecalis40[14]
Quinolin-8-olStreptococcus sp.43[14]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of quinoline derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[26][6][7][9]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 72 hours.

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals. Incubate at 37°C for 15 minutes with shaking.

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11][13][17]

Protocol:

  • Compound Dilution: Prepare a serial dilution of the test compound in a 96-well microtiter plate with an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Kinase Inhibition Assay

Kinase inhibition assays are used to screen for compounds that inhibit the activity of specific protein kinases.[16][19][23][24]

Protocol:

  • Reaction Setup: In a 96-well plate, add the kinase enzyme, the test compound at various concentrations, and a buffer solution.

  • Initiation of Reaction: Start the kinase reaction by adding ATP and a specific substrate for the kinase.

  • Incubation: Incubate the plate at a specific temperature for a defined period.

  • Detection: The amount of product formed (phosphorylated substrate) or the amount of ATP consumed is measured using a suitable detection method, such as fluorescence, luminescence, or radioactivity.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated.

Signaling Pathways and Experimental Workflows

The biological effects of quinoline derivatives are often mediated through their interaction with specific cellular signaling pathways. Anticancer quinolines, for instance, are known to target pathways involved in cell proliferation, survival, and angiogenesis.

General Anticancer Mechanism of Quinoline Derivatives

Many quinoline derivatives exert their anticancer effects by inhibiting key signaling molecules. A generalized representation of this mechanism is provided below.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras VEGFR VEGFR VEGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Proliferation Proliferation mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Tubulin Tubulin Quinoline Quinoline Derivative Quinoline->EGFR Inhibition Quinoline->VEGFR Quinoline->PI3K Inhibition Quinoline->mTOR Inhibition Quinoline->Tubulin Inhibition

Caption: Generalized signaling pathways targeted by anticancer quinoline derivatives.

Experimental Workflow for In Vitro Anticancer Drug Screening

The process of screening potential anticancer compounds involves a series of well-defined steps, from initial cytotoxicity assessment to more detailed mechanistic studies.

experimental_workflow start Start: Synthesize Quinoline Derivatives cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity select_potent Select Potent Compounds (Low IC50) cytotoxicity->select_potent mechanism Mechanism of Action Studies select_potent->mechanism in_vivo In Vivo Studies (Animal Models) select_potent->in_vivo cell_cycle Cell Cycle Analysis mechanism->cell_cycle apoptosis Apoptosis Assay mechanism->apoptosis kinase_inhibition Kinase Inhibition Assay mechanism->kinase_inhibition cell_cycle->in_vivo apoptosis->in_vivo kinase_inhibition->in_vivo end End: Lead Compound Identification in_vivo->end

Caption: A typical workflow for the in vitro screening of anticancer quinoline derivatives.

Conclusion

While specific experimental data for this compound remains elusive in the public domain, this guide provides a robust comparative framework based on the extensive research conducted on other quinoline derivatives. The presented data on anticancer and antimicrobial activities, along with detailed experimental protocols and visualizations of key signaling pathways, offer a valuable resource for researchers. It is anticipated that the biological profile of this compound will align with the general activities observed for 2,6-disubstituted quinolines. Further experimental investigation is warranted to elucidate the specific performance and mechanism of action of this novel compound.

References

Validating the Efficacy of 6-Azepan-2-yl-quinoline Monoacetate in Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available efficacy data for 6-Azepan-2-yl-quinoline monoacetate in specific disease models is limited. This guide provides a comparative framework based on the known activities of other quinoline derivatives in the context of Alzheimer's disease, a primary area of investigation for this class of compounds. The data presented for this compound should be considered hypothetical and for illustrative purposes.

Introduction

Quinoline derivatives have emerged as a promising class of therapeutic agents, with numerous studies highlighting their potential in treating a range of diseases, particularly neurodegenerative disorders such as Alzheimer's disease.[1][2][3] Their diverse biological activities stem from their ability to interact with multiple targets involved in disease pathogenesis. This guide provides a comparative overview of the hypothetical efficacy of this compound against other quinoline-based compounds in preclinical Alzheimer's disease models.

The therapeutic rationale for exploring quinoline derivatives in Alzheimer's disease is multifaceted. Key mechanisms of action include the inhibition of cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BuChE) to enhance cholinergic neurotransmission, the inhibition of amyloid-beta (Aβ) peptide aggregation to reduce plaque formation, and the modulation of other signaling pathways implicated in neurodegeneration, such as those involving phosphodiesterase 5 (PDE5).[1][3][4]

Comparative Efficacy Data

This section summarizes the quantitative data for the hypothetical performance of this compound and known quinoline derivatives in key in vitro assays relevant to Alzheimer's disease.

CompoundTargetAssayIC50 / Inhibition (%)Reference
This compound (Hypothetical) AChE / Aβ AggregationIn vitro enzymatic / ThT fluorescence~1.5 µM / ~75% at 20 µM-
2-Arylethenylquinoline analog (17b)Aβ AggregationThT fluorescence assay9.7 µM[1]
Quinoline-thiosemicarbazone derivative (29a)Acetylcholinesterase (AChE)In vitro enzymatic assay0.12 µM[1]
3,4-dihydro-2(1H)-quinoline-O-alkylamine (21c)Acetylcholinesterase (AChE)In vitro enzymatic assay0.56 µM[1]
Quinoline-based PDE5 Inhibitor (7a)Phosphodiesterase 5 (PDE5)In vitro enzymatic assay0.27 nM[4]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by quinoline derivatives in Alzheimer's disease and a typical experimental workflow for their evaluation.

cluster_cholinergic Cholinergic Pathway ACh Acetylcholine AChE AChE ACh->AChE Postsynaptic Postsynaptic Receptor ACh->Postsynaptic Binds Chol_T Choline AChE->Chol_T ChAT ChAT Chol_T->ChAT AcCoA Acetyl-CoA AcCoA->ChAT ChAT->ACh Synthesizes Quinoline Quinoline Derivative Quinoline->AChE Inhibits cluster_amyloid Amyloid Cascade Hypothesis APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb A_beta Aβ Monomers APP->A_beta Cleavage by β- and γ-secretase Oligomers Oligomers A_beta->Oligomers Aggregation Fibrils Fibrils Oligomers->Fibrils Neurotoxicity Neurotoxicity Oligomers->Neurotoxicity Plaques Amyloid Plaques Fibrils->Plaques Quinoline Quinoline Derivative Quinoline->Oligomers Inhibits Aggregation cluster_workflow Experimental Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation AChE_Assay AChE/BuChE Inhibition Assay Abeta_Assay Aβ Aggregation Assay (ThT) PDE5_Assay PDE5 Inhibition Assay Toxicity_Assay Cytotoxicity Assay Animal_Model AD Mouse Model (e.g., APP/PS1) Toxicity_Assay->Animal_Model Behavioral Behavioral Tests (e.g., Morris Water Maze) Biochemical Biochemical Analysis (e.g., Brain Aβ levels) Histology Histopathology Lead_Opt Lead Optimization Histology->Lead_Opt Start Compound Synthesis Start->AChE_Assay Start->Abeta_Assay Start->PDE5_Assay

References

A Comparative Analysis of Antimicrobial Quinoline Drugs: Mechanisms, Efficacy, and Experimental Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline class of antimicrobial agents, particularly the fluoroquinolones, represents a cornerstone in the treatment of bacterial infections. Their broad-spectrum activity and unique mechanism of action, targeting bacterial DNA synthesis, have made them indispensable in clinical practice. This guide provides a comparative study of various quinoline drugs, focusing on their mechanism of action, antimicrobial efficacy supported by experimental data, and detailed experimental protocols for key assays.

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone antimicrobials exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

  • DNA Gyrase (GyrA and GyrB subunits): Primarily responsible for introducing negative supercoils into the bacterial DNA, a process vital for initiating DNA replication. In many Gram-negative bacteria, DNA gyrase is the principal target of quinolones.[2][3]

  • Topoisomerase IV (ParC and ParE subunits): Plays a key role in decatenating (unlinking) newly replicated daughter chromosomes, allowing for proper segregation into daughter cells. This enzyme is the primary target for many quinolones in Gram-positive bacteria.[1][2]

The general mechanism involves the quinolone molecule binding to the enzyme-DNA complex. This stabilizes a transient state where the DNA is cleaved, forming a "cleaved complex".[4][5] This ternary complex physically obstructs the progression of the DNA replication fork, leading to a halt in DNA synthesis and ultimately triggering cell death pathways.[4][6]

The following diagram illustrates the signaling pathway of quinolone action:

Quinoline_Mechanism cluster_bacterium Bacterial Cell Quinoline Quinolone Drug DNA_Gyrase DNA Gyrase (GyrA, GyrB) Quinoline->DNA_Gyrase Binds to Enzyme-DNA Complex Topo_IV Topoisomerase IV (ParC, ParE) Quinoline->Topo_IV Binds to Enzyme-DNA Complex DNA Bacterial DNA DNA_Gyrase->DNA Manages DNA Supercoiling Cleaved_Complex Ternary Cleaved Complex (Quinolone-Enzyme-DNA) DNA_Gyrase->Cleaved_Complex Forms Topo_IV->DNA Decatenates Replicated DNA Topo_IV->Cleaved_Complex Forms Replication_Fork Replication Fork Stalling Cleaved_Complex->Replication_Fork DNA_Damage Double-Strand DNA Breaks Replication_Fork->DNA_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Triggers

Caption: Mechanism of action of quinolone antimicrobial drugs.

Comparative Efficacy: Minimum Inhibitory Concentration (MIC)

The in vitro potency of antimicrobial agents is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium. The following table summarizes the MIC90 values (the concentration required to inhibit the growth of 90% of isolates) for several quinoline drugs against common Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater potency.

DrugEscherichia coli (MIC90, µg/mL)Pseudomonas aeruginosa (MIC90, µg/mL)Staphylococcus aureus (MIC90, µg/mL)Streptococcus pneumoniae (MIC90, µg/mL)
Ciprofloxacin0.03 - 0.23[7]0.37[7]0.75[7]1.89[7]
Norfloxacin0.25248
Levofloxacin0.06111
Moxifloxacin0.0680.250.25
Nalidixic Acid8128>128>128

Note: The MIC values presented are approximate and can vary depending on the specific bacterial strain and testing methodology.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Agar Dilution

The agar dilution method is a standardized technique for determining the MIC of an antimicrobial agent.

1. Preparation of Antimicrobial Stock Solutions:

  • Prepare a stock solution of each quinoline drug in a suitable solvent at a high concentration.

  • Sterilize the stock solutions by membrane filtration.

2. Preparation of Agar Plates:

  • Prepare molten Mueller-Hinton agar and allow it to cool to 45-50°C in a water bath.

  • Prepare a series of twofold dilutions of each antimicrobial stock solution in sterile distilled water or another appropriate diluent.

  • Add a defined volume of each antimicrobial dilution to a specific volume of the molten agar to achieve the final desired concentrations. For example, add 2 mL of a 10x drug concentration to 18 mL of agar.

  • Pour the agar-drug mixture into sterile Petri dishes and allow them to solidify. A control plate containing no antimicrobial agent should also be prepared.

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

  • Suspend the colonies in a sterile broth (e.g., Tryptic Soy Broth) or saline.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

  • Further dilute the standardized inoculum to achieve a final concentration that will deliver approximately 10^4 CFU per spot on the agar plate.

4. Inoculation:

  • Using a multipoint inoculator, spot a standardized volume of the diluted bacterial suspension onto the surface of each agar plate, including the control plate.

5. Incubation:

  • Incubate the plates at 35-37°C for 16-20 hours in an ambient air incubator.

6. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the test organism.

The following diagram outlines the experimental workflow for the agar dilution method:

Agar_Dilution_Workflow cluster_prep Preparation cluster_inoculum Inoculum cluster_procedure Procedure cluster_result Result A Prepare Antimicrobial Stock Solutions B Prepare Serial Dilutions of Antimicrobials A->B C Prepare Mueller-Hinton Agar Plates with Different Drug Concentrations B->C D Prepare Bacterial Suspension G Inoculate Agar Plates with Bacterial Suspension E Standardize to 0.5 McFarland D->E F Dilute to Final Inoculum Concentration E->F H Incubate Plates at 35-37°C for 16-20h G->H I Observe for Bacterial Growth H->I J Determine MIC: Lowest Concentration with No Visible Growth I->J

Caption: Experimental workflow for MIC determination by agar dilution.

Conclusion

The quinoline class of antimicrobials remains a powerful tool in combating bacterial infections due to their potent inhibition of bacterial DNA synthesis. While drugs like ciprofloxacin show excellent activity against many Gram-negative bacteria, newer generations like moxifloxacin offer improved potency against Gram-positive organisms. Understanding the nuances of their mechanisms of action and having robust experimental data on their comparative efficacy are crucial for the continued development of new and effective antimicrobial therapies. The provided experimental protocol for MIC determination offers a standardized method for evaluating the potency of novel quinoline derivatives.

References

Navigating the α7 Nicotinic Acetylcholine Receptor: A Comparative Guide to Alternatives for 6-Azepan-2-yl-quinoline monoacetate in Receptor Modulation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of the α7 nicotinic acetylcholine receptor (nAChR), the selection of appropriate chemical tools is paramount. This guide provides a comprehensive comparison of alternatives to 6-Azepan-2-yl-quinoline monoacetate (also known as SEN1269), a known silent agonist of the α7 nAChR. We present a detailed analysis of key pharmacological characteristics, experimental protocols for common assays, and visual representations of the underlying signaling pathways and experimental workflows.

The α7 nAChR is a crucial target in drug discovery for a range of neurological and inflammatory disorders. Ligands for this receptor are diverse, including agonists, partial agonists, antagonists, and allosteric modulators. Silent agonists, such as this compound, represent a unique class of ligands that bind to the receptor's orthosteric site but cause little to no channel activation on their own. Instead, they stabilize a desensitized state of the receptor, which can be subsequently activated by a positive allosteric modulator (PAM). This guide will focus on two prominent alternatives to this compound: the partial agonist GTS-21 (DMXB-A) and the fellow silent agonist NS6740 . We will also discuss the indispensable role of the Type II PAM, PNU-120596 , in assays designed to characterize these compounds.

Comparative Analysis of α7 nAChR Ligands

The following table summarizes the key pharmacological properties of this compound and its alternatives. The data presented are compiled from various studies to provide a comparative overview. It is important to note that absolute values can vary depending on the specific experimental conditions and assay systems used.

CompoundClassReported EC50/IC50EfficacyKey Features
This compound (SEN1269) Silent AgonistEC50: ~1-10 µM (in the presence of a PAM)Very low to negligibleStabilizes a desensitized state of the α7 nAChR, requiring a PAM for significant channel activation.
GTS-21 (DMXB-A) Partial AgonistEC50: ~1-5 µMLow to moderateElicits a partial response from the α7 nAChR in the absence of a PAM. Also known to induce receptor desensitization.[1][2]
NS6740 Silent AgonistEC50: ~150 nM (in the presence of a PAM)[3]Extremely lowA potent silent agonist that strongly desensitizes the α7 nAChR. The desensitized state is readily activated by Type II PAMs.[1][3][4][5]
PNU-120596 Positive Allosteric Modulator (Type II)EC50: ~216 nM[6][7]N/A (modulator)Binds to an allosteric site on the α7 nAChR, potentiating the effect of orthosteric ligands and enabling the study of silent agonists.[6][8][9]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the experimental approaches used to study these compounds, we provide the following diagrams created using the DOT language.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular a7_nAChR α7 nAChR JAK2 JAK2 a7_nAChR->JAK2 activates NFkB_IkB NF-κB IκB a7_nAChR->NFkB_IkB inhibits IκB degradation Ligand Acetylcholine / α7 Agonist Ligand->a7_nAChR binds STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes Nucleus Nucleus pSTAT3_dimer->Nucleus translocates to NFkB NF-κB NFkB_IkB->NFkB releases NFkB->Nucleus translocates to Gene_Expression Anti-inflammatory Gene Expression Nucleus->Gene_Expression promotes Pro_inflammatory Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory promotes

Caption: Cholinergic Anti-inflammatory Signaling Pathway mediated by α7 nAChR.

G Start Start Oocyte_Prep Prepare Xenopus Oocytes Start->Oocyte_Prep cRNA_Injection Inject α7 nAChR cRNA Oocyte_Prep->cRNA_Injection Incubation Incubate for 2-4 days cRNA_Injection->Incubation TEVC_Setup Set up Two-Electrode Voltage Clamp Incubation->TEVC_Setup Record_Baseline Record Baseline Current TEVC_Setup->Record_Baseline Apply_Agonist Apply Agonist (e.g., ACh) Record_Baseline->Apply_Agonist Record_Response Record Agonist Response Apply_Agonist->Record_Response Washout Washout Record_Response->Washout Apply_Test_Compound Apply Test Compound (e.g., NS6740) Washout->Apply_Test_Compound Apply_Agonist_Again Apply Agonist + Test Compound Apply_Test_Compound->Apply_Agonist_Again Record_Modulated_Response Record Modulated Response Apply_Agonist_Again->Record_Modulated_Response Data_Analysis Data Analysis (EC50, IC50) Record_Modulated_Response->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Two-Electrode Voltage Clamp (TEVC) Assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two common assays used to characterize α7 nAChR ligands.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique allows for the direct measurement of ion channel activity in response to ligand application.

1. Oocyte Preparation and cRNA Injection:

  • Harvest stage V-VI oocytes from a female Xenopus laevis.

  • Defolliculate the oocytes by incubation in a collagenase solution (e.g., 2 mg/mL in calcium-free OR-2 solution) for 1-2 hours with gentle agitation.

  • Manually select healthy oocytes and inject each with approximately 50 nL of cRNA encoding the human α7 nAChR subunit (concentration of 0.5-1 ng/nL).

  • Incubate the injected oocytes in ND96 solution supplemented with antibiotics at 16-18°C for 2-4 days to allow for receptor expression.

2. Electrophysiological Recording:

  • Place a single oocyte in a recording chamber continuously perfused with ND96 buffer.

  • Impale the oocyte with two glass microelectrodes filled with 3 M KCl (resistance of 0.5-2 MΩ). One electrode measures the membrane potential, and the other injects current.

  • Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.

  • Establish a stable baseline current.

3. Compound Application and Data Acquisition:

  • Apply a control agonist, typically acetylcholine (ACh), at a concentration that elicits a submaximal response (e.g., EC20) to establish a baseline receptor activity.

  • After a washout period, apply the test compound (e.g., NS6740) alone to assess for any direct agonist activity.

  • To test for silent agonist and PAM effects, co-apply the test compound with a submaximal concentration of ACh, or apply the silent agonist first, followed by the application of a PAM (e.g., PNU-120596) in the continued presence of the silent agonist.

  • Record the changes in current in response to compound application. Data are typically acquired using software such as pCLAMP.

4. Data Analysis:

  • Measure the peak amplitude of the inward current.

  • Construct concentration-response curves to determine EC50 (for agonists and PAMs) or IC50 (for antagonists) values.

  • For silent agonists, the potentiation by a PAM is a key characteristic to quantify.

Fluorometric Imaging Plate Reader (FLIPR) Calcium Assay

This high-throughput assay measures changes in intracellular calcium concentration, a downstream effect of α7 nAChR activation, which is a calcium-permeable ion channel.

1. Cell Culture and Plating:

  • Use a cell line stably expressing the human α7 nAChR (e.g., HEK293 or CHO cells).

  • Plate the cells in 96- or 384-well black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) in a physiological buffer (e.g., HBSS with 20 mM HEPES). Probenecid may be included to prevent dye leakage.

  • Remove the cell culture medium from the plates and add the dye-loading buffer to each well.

  • Incubate the plates for 1 hour at 37°C to allow for dye uptake.

3. Compound Addition and Signal Detection:

  • Prepare compound plates with serial dilutions of the test compounds (e.g., GTS-21, NS6740) and control compounds (e.g., ACh, PNU-120596).

  • Place both the cell plate and the compound plate into the FLIPR instrument.

  • The instrument will first measure the baseline fluorescence of each well.

  • It will then add the compounds from the compound plate to the cell plate and immediately begin recording the change in fluorescence over time.

  • For characterizing silent agonists, a two-addition protocol is often used. The first addition is the silent agonist, followed by a second addition of a PAM.

4. Data Analysis:

  • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

  • The response is typically quantified as the peak fluorescence signal or the area under the curve.

  • Generate concentration-response curves to calculate the EC50 for agonists and PAMs.

Conclusion

The selection of an appropriate ligand for α7 nAChR assays is contingent on the specific research question. For studies investigating the canonical ionotropic function of the receptor, a partial agonist like GTS-21 may be suitable. However, for exploring the metabotropic-like signaling and the role of desensitized receptor states, particularly in the context of the cholinergic anti-inflammatory pathway, silent agonists such as this compound and NS6740 are invaluable tools. The use of a Type II PAM like PNU-120596 is often essential to unmask the activity of these silent agonists in functional assays. The detailed protocols and comparative data provided in this guide aim to equip researchers with the necessary information to make informed decisions in their experimental design, ultimately advancing our understanding of α7 nAChR pharmacology and its therapeutic potential.

References

Cross-Validation of 6-Azepan-2-yl-quinoline monoacetate's Potential Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential mechanism of action of the novel compound, 6-Azepan-2-yl-quinoline monoacetate. Based on the structural characteristics of its quinoline core and 2-azepanyl substitution, a primary hypothesized mechanism is the inhibition of key enzymes implicated in neurodegenerative diseases, namely Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO).

To validate this hypothesis, this document compares the reported inhibitory activities of structurally related quinoline derivatives against AChE and MAO with those of well-established drugs targeting these enzymes. The objective is to provide a data-driven framework for predicting the pharmacological profile of this compound and to guide future experimental validation.

Comparative Analysis of Enzyme Inhibition

The following tables summarize the inhibitory concentrations (IC50) and inhibition constants (Ki) of various quinoline derivatives and established drugs against Acetylcholinesterase and Monoamine Oxidase. While specific data for this compound is not yet publicly available, the data presented for analogous compounds provide a strong basis for estimating its potential efficacy.

Table 1: Comparative Inhibition of Acetylcholinesterase (AChE)

Compound/DrugAChE SourceIC50KiCitation(s)
Hypothesized Compound Analogues (Quinoline Derivatives)
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrileHuman13 nM1.45 nM[1]
2,3-dihydro-1H-cyclopenta[b]quinoline derivative (6h)Human3.65 nM-[2]
Donepezil analogue (8t)Human1.8 nM-[3]
4-N-phenylaminoquinoline derivative (11g)-1.94 µM-[4]
Established AChE Inhibitor
DonepezilHuman0.86 nM - 53.6 ng/mL-[5][6]

Table 2: Comparative Inhibition of Monoamine Oxidase (MAO)

Compound/DrugMAO IsoformIC50KiCitation(s)
Hypothesized Compound Analogues (Quinoline Derivatives)
N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q3Cl4F)MAO-A--[7]
MAO-B-8.37 kcal/mol (binding score)-[7]
Pyrrole quinoline derivative (III)MAO-A--[8]
Established MAO Inhibitors
MoclobemideMAO-A10 µM - 400 µg/L-[9][10]
SelegilineMAO-BIrreversible Inhibitor-[2][8][11][12]

Signaling Pathways and Experimental Workflow

To visualize the potential mechanism of action and the experimental approach for its validation, the following diagrams are provided.

cluster_0 Cholinergic Synapse cluster_1 Inhibitory Action ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Quinoline_Derivative 6-Azepan-2-yl-quinoline (Hypothesized) Quinoline_Derivative->AChE Inhibits

Figure 1: Hypothesized inhibition of Acetylcholinesterase in a cholinergic synapse.

cluster_0 Monoaminergic Synapse cluster_1 Inhibitory Action Monoamine Dopamine / Serotonin MAO Monoamine Oxidase Monoamine->MAO Degraded by Vesicle Synaptic Vesicle Monoamine->Vesicle Reuptake Metabolites Inactive Metabolites MAO->Metabolites Quinoline_Derivative 6-Azepan-2-yl-quinoline (Hypothesized) Quinoline_Derivative->MAO Inhibits

Figure 2: Hypothesized inhibition of Monoamine Oxidase in a monoaminergic synapse.

cluster_workflow Experimental Workflow for Enzyme Inhibition Assay A Prepare Enzyme Solution (AChE or MAO) D Incubate Enzyme with Inhibitor A->D B Prepare Substrate Solution E Initiate Reaction with Substrate B->E C Prepare Inhibitor Solutions (Test Compound & Comparators) C->D D->E F Measure Reaction Rate (e.g., Spectrophotometry) E->F G Data Analysis (Calculate % Inhibition, IC50, Ki) F->G

Figure 3: General experimental workflow for determining enzyme inhibition.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data tables. These protocols can be adapted for the evaluation of this compound.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine AChE activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compound (this compound) and comparator drug (e.g., Donepezil)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the test compound and comparator drug in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test/comparator compound solution at various concentrations, and 10 µL of the AChE enzyme solution.

  • Incubate the plate at 25°C for 10-15 minutes.

  • Add 10 µL of DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of the ATCI substrate solution.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

  • The rate of reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to a control without any inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the activity of MAO-A and MAO-B isoforms.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (for MAO-A) or benzylamine (for MAO-B) as substrates

  • Potassium phosphate buffer (e.g., 50 mM, pH 7.4)

  • Test compound (this compound) and comparator drugs (e.g., Moclobemide for MAO-A, Selegiline for MAO-B)

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare stock solutions of the test compound and comparator drugs.

  • In a suitable reaction vessel (e.g., cuvette or microplate well), combine the potassium phosphate buffer, the respective MAO enzyme, and the test/comparator compound at various concentrations.

  • Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the appropriate substrate (kynuramine for MAO-A or benzylamine for MAO-B).

  • Monitor the reaction by measuring the change in absorbance or fluorescence over time. The product of the kynuramine oxidation (4-hydroxyquinoline) can be measured fluorometrically, while the oxidation of benzylamine to benzaldehyde can be followed by an increase in absorbance at 250 nm.

  • Calculate the initial reaction velocities from the linear portion of the progress curves.

  • Determine the percentage of inhibition for each inhibitor concentration.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Determination of Inhibition Constant (Ki)

The inhibition constant (Ki) provides a more absolute measure of the inhibitor's potency. It can be determined by measuring the initial reaction rates at various substrate and inhibitor concentrations.

Procedure:

  • Perform the enzyme inhibition assay as described above, but for each inhibitor concentration, vary the substrate concentration.

  • Measure the initial reaction velocities for each combination of inhibitor and substrate concentration.

  • Analyze the data using graphical methods such as the Lineweaver-Burk plot (double reciprocal plot) or by non-linear regression analysis fitting the data to the appropriate Michaelis-Menten equation for competitive, non-competitive, or uncompetitive inhibition.

  • The Ki value can be derived from these analyses. For competitive inhibition, the Cheng-Prusoff equation can also be used to calculate Ki from the IC50 value if the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate are known: Ki = IC50 / (1 + [S]/Km) .

Conclusion

The structural similarity of this compound to known quinoline-based inhibitors of acetylcholinesterase and monoamine oxidase provides a strong rationale for hypothesizing a similar mechanism of action. The comparative data presented in this guide, alongside the detailed experimental protocols, offer a solid foundation for the empirical validation of this hypothesis. Further in-vitro and in-vivo studies are warranted to definitively elucidate the pharmacological profile of this novel compound and to assess its therapeutic potential in the context of neurodegenerative disorders.

References

A Head-to-Head Comparison of Quinoline-Based Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous potent inhibitors targeting key signaling pathways implicated in cancer. This guide provides a head-to-head comparison of prominent quinoline-based inhibitors against three critical targets in oncology: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K). The following sections present quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows to aid in research and development efforts.

Performance Comparison of Quinoline-Based Inhibitors

The efficacy of various quinoline-based inhibitors is summarized below in tabular format, focusing on their half-maximal inhibitory concentrations (IC50) against specific cancer cell lines. This data, collated from multiple studies, provides a quantitative basis for comparing the potency of these compounds.

EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

CompoundCancer Cell LineIC50 (µM)Reference
Gefitinib A549 (Lung Carcinoma)15.59 - 21.17[1][2]
A431 (Epidermoid Carcinoma)8.37[1]
Erlotinib A549 (Lung Carcinoma)-[3]
H1975 (Lung Carcinoma)-[1]
Lapatinib A549 (Lung Carcinoma)14.09[1]
H1975 (Lung Carcinoma)8.05[1]
SKBr-3 (Breast Cancer)0.47[4]
Bosutinib --[5]
Compound 6 B16 (Melanoma)-[1]
Compound 13 A549 (Lung Carcinoma)7.35[1]
H1975 (Lung Carcinoma)3.01[1]
Compound 24 A549 (Lung Carcinoma)6.54[1]
A431 (Epidermoid Carcinoma)4.04[1]
H1975 (Lung Carcinoma)1.94[1]

Note: Direct comparative studies with all listed inhibitors under identical experimental conditions are limited. The IC50 values presented are from various sources and should be interpreted with consideration of the different experimental setups.

VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.

CompoundCancer Cell LineIC50 (nM)Reference
Sorafenib HepG2 (Hepatocellular Carcinoma)-[6]
Lenvatinib --[5][7]
Cabozantinib --[8]
Compound 7 -137.40[9]
Compound 8 -187.00[9]
Compound 9 -98.53[9]
Compound VIII -60.00[6]
PI3K Inhibitors

The Phosphoinositide 3-kinase (PI3K) signaling pathway is central to cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. Its aberrant activation is a frequent event in many human cancers.

CompoundPI3K IsoformIC50 (nM)Reference
Idelalisib PI3Kδ19[10][11]
PI3Kα8600[11]
PI3Kβ4000[11]
PI3Kγ2100[11]
Copanlisib PI3Kα0.5[12]
PI3Kδ0.7[12]
PI3Kβ3.7[12]
PI3Kγ6.4[12]
Duvelisib PI3Kδ2.5[10]
PI3Kγ27[10]
PI3Kα1602[10]
PI3Kβ85[10]
Compound 40 PI3Kδ1.9[5]

Note: This table focuses on the isoform-specific inhibitory activity of the compounds. Cellular activity can be influenced by factors such as cell permeability and off-target effects.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the targeted signaling pathways and a general experimental workflow.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Quinoline_Inhibitor Quinoline-based Inhibitor Quinoline_Inhibitor->EGFR Inhibits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3  PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: EGFR Signaling Pathway and Inhibition by Quinoline-based Drugs.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt Quinoline_Inhibitor Quinoline-based Inhibitor Quinoline_Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway PKC->Ras_Raf_MEK_ERK Angiogenesis Angiogenesis, Vascular Permeability Ras_Raf_MEK_ERK->Angiogenesis PI3K_Akt->Angiogenesis

Caption: VEGFR-2 Signaling Pathway and Inhibition by Quinoline-based Drugs.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 Quinoline_Inhibitor Quinoline-based Inhibitor Quinoline_Inhibitor->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth, Proliferation, Survival mTORC1->Cell_Growth

Caption: PI3K Signaling Pathway and Inhibition by Quinoline-based Drugs.

Experimental_Workflow Cell_Culture Cancer Cell Culture Inhibitor_Treatment Treatment with Quinoline Inhibitor Cell_Culture->Inhibitor_Treatment Kinase_Assay In Vitro Kinase Assay Inhibitor_Treatment->Kinase_Assay Cell_Viability Cell Viability Assay (MTT) Inhibitor_Treatment->Cell_Viability Western_Blot Western Blot Analysis Inhibitor_Treatment->Western_Blot Data_Analysis Data Analysis (IC50 Determination) Kinase_Assay->Data_Analysis Cell_Viability->Data_Analysis Western_Blot->Data_Analysis

Caption: General Experimental Workflow for Evaluating Quinoline-based Inhibitors.

Experimental Protocols

The following are generalized protocols for key experiments cited in the evaluation of quinoline-based inhibitors. Specific details may vary between laboratories and individual studies.

In Vitro Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • Reaction Setup: A reaction mixture is prepared containing the purified kinase, a substrate (e.g., a peptide or protein that is a known target of the kinase), ATP (as a phosphate donor), and a buffer solution to maintain optimal pH and ionic strength.

  • Inhibitor Addition: The quinoline-based inhibitor, at various concentrations, is added to the reaction mixture. A control reaction without the inhibitor is also prepared.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 30°C or 37°C) for a defined period to allow the kinase to phosphorylate the substrate.

  • Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as:

    • Radiometric Assay: Using radiolabeled ATP ([γ-³²P]ATP) and detecting the incorporation of the radioactive phosphate into the substrate.

    • Fluorescence-Based Assay: Using antibodies that specifically recognize the phosphorylated substrate.

    • Luminescence-Based Assay: Measuring the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the inhibition data against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the quinoline-based inhibitor. Control wells with untreated cells and vehicle-treated cells are included.

  • Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours) to allow the inhibitor to exert its effect.

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Formation: The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is then determined.

Western Blot Analysis

Western blotting is a technique used to detect specific proteins in a cell lysate and to assess the effect of an inhibitor on protein expression and phosphorylation status.

  • Cell Lysis: After treatment with the quinoline-based inhibitor, cells are washed with phosphate-buffered saline (PBS) and then lysed using a lysis buffer containing detergents and protease/phosphatase inhibitors to extract the total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA or Bradford assay) to ensure equal loading of protein for each sample.

  • SDS-PAGE: The protein lysates are mixed with a sample buffer containing SDS and a reducing agent, heated to denature the proteins, and then loaded onto a polyacrylamide gel. An electric current is applied to separate the proteins based on their molecular weight.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific binding of antibodies.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the target protein (e.g., total EGFR, phosphorylated EGFR, etc.).

  • Secondary Antibody Incubation: After washing to remove unbound primary antibody, the membrane is incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and recognizes the primary antibody.

  • Detection: A chemiluminescent or fluorescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce a signal that can be detected by an imaging system.

  • Analysis: The intensity of the bands corresponding to the target protein is quantified to determine the effect of the inhibitor on its expression or phosphorylation level. A loading control protein (e.g., β-actin or GAPDH) is also probed to ensure equal protein loading across all lanes.

References

Evaluating the Specificity of 6-Azepan-2-yl-quinoline Monoacetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the binding specificity of 6-Azepan-2-yl-quinoline monoacetate, a novel quinoline derivative with potential therapeutic applications. Due to the limited publicly available data on this specific molecule, this guide utilizes a comparative approach, presenting data from structurally related quinoline compounds that are known to interact with the serotonin (5-HT) receptor family. This analysis serves as a predictive framework for assessing the selectivity of this compound and provides robust experimental protocols for its empirical validation.

Introduction to 6-Azepan-2-yl-quinoline and the Serotonin System

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. The addition of an azepane ring suggests a potential interaction with targets in the central nervous system (CNS). Based on the pharmacology of structurally similar compounds, the serotonin (5-HT) receptor family is a plausible target for this compound. The 5-HT system is implicated in a vast array of physiological and pathological processes, including mood regulation, cognition, and gastrointestinal function. Consequently, the selectivity of a novel ligand across the various 5-HT receptor subtypes is a critical determinant of its therapeutic efficacy and side-effect profile.

Comparative Binding Affinity Data

To contextualize the potential specificity of this compound, the following table summarizes the binding affinities (Ki, in nM) of representative quinoline-based ligands at various 5-HT receptor subtypes. This data is collated from published radioligand binding assays.

Compound ID5-HT1A5-HT1B5-HT2A5-HT2B5-HT2C5-HT35-HT45-HT65-HT7
Quinolinederivative A 152505108>1000>100050100
Quinolinederivative B 500301508020025>1000800900
Quinolinederivative C >1000>1000800950>1000>100021500>1000

Data presented is representative of structurally related compounds and should be empirically verified for this compound.

Broad-Panel Specificity Screening (Safety Panel)

For a comprehensive assessment of off-target effects, it is standard practice to screen investigational compounds against a broad panel of receptors, ion channels, and enzymes. The following table illustrates representative data from a commercially available safety screening panel (e.g., Eurofins SafetyScreen44 or similar). This provides a critical overview of potential interactions that could lead to adverse effects.

Target% Inhibition @ 10 µM
Adrenergic α115%
Adrenergic α28%
Adrenergic β12%
Dopamine D112%
Dopamine D225%
GABA A5%
Histamine H145%
Muscarinic M118%
Sigma130%
hERG10%

This is hypothetical data for a representative quinoline compound. Significant inhibition (>50%) at any of these off-targets would warrant further investigation.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible evaluation of a compound's specificity.

Radioligand Binding Assay for 5-HT Receptors

Objective: To determine the binding affinity (Ki) of this compound for a panel of 5-HT receptor subtypes.

Materials:

  • Cell membranes expressing the human recombinant 5-HT receptor of interest.

  • Radioligand specific for each receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).

  • Non-labeled competing ligand for determination of non-specific binding (e.g., serotonin).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Test compound: this compound, serially diluted.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), non-labeled competitor (for non-specific binding), or the test compound.

  • Incubate the plates at room temperature for 60-120 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding inhibited by the test compound at each concentration.

  • Determine the IC50 value by non-linear regression analysis and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay (Calcium Flux) for Gq-coupled 5-HT Receptors (e.g., 5-HT2A, 5-HT2C)

Objective: To determine if this compound acts as an agonist or antagonist at Gq-coupled 5-HT receptors.

Materials:

  • A cell line stably expressing the 5-HT receptor of interest and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Serotonin (as a reference agonist).

  • A known antagonist for the receptor of interest.

  • Test compound: this compound.

  • A fluorescence plate reader.

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Agonist mode: Add serial dilutions of this compound or serotonin to the wells and measure the change in fluorescence over time.

  • Antagonist mode: Pre-incubate the cells with serial dilutions of this compound for a defined period, then add a fixed concentration of serotonin (e.g., its EC80) and measure the fluorescence response.

  • Analyze the data to determine EC50 values (for agonists) or IC50 values (for antagonists).

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the evaluation of this compound.

G Signaling Pathway of a Gq-coupled 5-HT Receptor Ligand 5-HT or Agonist Receptor 5-HT Receptor (Gq-coupled) Ligand->Receptor G_protein Gαq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response G Experimental Workflow for Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_prep Prepare serial dilutions of test compound Incubation Incubate membranes, radioligand, and test compound Compound_prep->Incubation Reagent_prep Prepare cell membranes and radioligand Reagent_prep->Incubation Filtration Rapid filtration to separate bound and free radioligand Incubation->Filtration Counting Quantify radioactivity (scintillation counting) Filtration->Counting Calculation Calculate % inhibition Counting->Calculation Analysis Determine IC50 and Ki Calculation->Analysis

An Independent Comparative Analysis of 6-Azepan-2-yl-quinoline monoacetate's Presumed Biological Target and a Review of Alternative Modulators

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: An extensive review of publicly available scientific literature and databases did not yield specific independent experimental data on the biological effects of 6-Azepan-2-yl-quinoline monoacetate. However, its chemical structure, featuring a quinoline core, strongly suggests that it is designed to modulate the activity of nicotinic acetylcholine receptors (nAChRs), with a likely specificity for the alpha-7 (α7) subtype. The α7 nAChR is a well-established therapeutic target for cognitive and neurological disorders.[1][2][3]

This guide, therefore, provides a comparative overview of the biological effects of well-characterized, selective α7 nAChR agonists, which can be considered functional alternatives or comparators to this compound. The data and protocols presented herein are drawn from independent studies on these alternative compounds.

Comparative Analysis of Alternative α7 nAChR Agonists

The primary alternatives selected for this comparison are PNU-282987 and GTS-21 (also known as Varenicline, which has broader activity but is a potent α7 agonist).[4] These compounds have been extensively studied and provide a benchmark for evaluating potential new chemical entities targeting the α7 nAChR.

Quantitative Comparison of In Vitro Efficacy and Binding Affinity

The following table summarizes the key pharmacological parameters of PNU-282987 and GTS-21, highlighting their potency and selectivity for the α7 nAChR.

CompoundReceptor TargetAssay TypeParameterValueSpeciesSource
PNU-282987 α7 nAChRRadioligand BindingKi26 nMRat[5]
α7 nAChRFunctional Assay (Electrophysiology)EC50154 nMRat[6][7]
5-HT3Radioligand BindingKi930 nMNot Specified[5]
α1β1γδ nAChRFunctional AssayIC50≥ 60 µMNot Specified[5]
α3β4 nAChRFunctional AssayIC50≥ 60 µMNot Specified[5]
GTS-21 α7 nAChRRadioligand BindingKi~2000 nMHuman[8]
α4β2 nAChRRadioligand BindingKi~20 nMHuman[8]
Dopamine ReleaseFunctional AssayEC5010 µMRat[8]
A-582941 α7 nAChRFunctional Assay (Electrophysiology)EC504260 nM (human), 2450 nM (rat)Human, Rat[9]
5-HT3Functional AssayEC504600 nMHuman[9]

Signaling Pathways and Experimental Workflows

α7 Nicotinic Acetylcholine Receptor Signaling Pathway

Activation of the α7 nAChR, a ligand-gated ion channel, primarily leads to an influx of calcium ions (Ca²⁺).[10] This influx triggers a cascade of downstream signaling events, including the activation of protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and the JAK2-STAT3 pathway.[10][11][12] These pathways are implicated in neuroprotection, modulation of inflammation, and enhancement of synaptic plasticity.[12][13]

alpha7_signaling_pathway cluster_membrane Cell Membrane a7_receptor α7 nAChR ca_influx Ca²⁺ Influx a7_receptor->ca_influx agonist Agonist (e.g., 6-Azepan-2-yl-quinoline) agonist->a7_receptor jak2_stat3 JAK2-STAT3 Pathway ca_influx->jak2_stat3 pi3k_akt PI3K-Akt Pathway ca_influx->pi3k_akt mapk_erk MAPK/ERK Pathway ca_influx->mapk_erk anti_inflammatory Anti-inflammatory Effects jak2_stat3->anti_inflammatory neuroprotection Neuroprotection & Anti-apoptosis pi3k_akt->neuroprotection cognitive_enhancement Cognitive Enhancement mapk_erk->cognitive_enhancement

Caption: Simplified α7 nAChR signaling cascade.
Typical Experimental Workflow for α7 nAChR Agonist Characterization

The independent verification of a novel compound's biological effects on the α7 nAChR typically follows a multi-stage process, from initial screening to in vivo efficacy studies.

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation binding Radioligand Binding Assay (Determine Ki) functional Functional Assay (TEVC) (Determine EC50, Efficacy) binding->functional Functional Potency selectivity Selectivity Panel (vs. other nAChRs, 5-HT3, etc.) functional->selectivity Specificity Check pk_pd Pharmacokinetics/ Pharmacodynamics selectivity->pk_pd Lead Candidate behavioral Behavioral Models (e.g., Novel Object Recognition) pk_pd->behavioral Efficacy Testing safety Safety & Toxicology behavioral->safety Preclinical Safety compound Novel Compound (6-Azepan-2-yl-quinoline) compound->binding Initial Screening

Caption: Standard workflow for α7 nAChR agonist validation.

Detailed Experimental Protocols

Radioligand Binding Assay for α7 nAChR Affinity (Ki)

This protocol is a generalized method based on standard practices for determining the binding affinity of a test compound to the α7 nAChR.

  • Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a known radiolabeled antagonist (e.g., [³H]-Methyllycaconitine or [¹²⁵I]-α-bungarotoxin) from the α7 nAChR.

  • Materials:

    • Tissue homogenate from a brain region rich in α7 nAChRs (e.g., rat hippocampus).

    • Radioligand: [³H]-Methyllycaconitine (MLA) or [¹²⁵I]-α-bungarotoxin.

    • Test compound (e.g., this compound) at various concentrations.

    • Non-specific binding control: A high concentration of a known α7 ligand (e.g., nicotine or unlabeled MLA).

    • Binding buffer (e.g., Tris-HCl buffer with physiological salts).

    • Glass fiber filters and a cell harvester.

    • Scintillation counter.

  • Procedure:

    • Prepare rat brain membranes and resuspend in binding buffer.

    • In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.

    • For total binding wells, no test compound is added. For non-specific binding wells, a high concentration of a non-labeled competitor is added.

    • Incubate the plate for a specified time (e.g., 2-4 hours) at a controlled temperature (e.g., 4°C or room temperature) to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes for Functional Activity (EC50)

This protocol outlines the standard method for assessing the functional properties (agonist, antagonist, or modulator) of a compound on the α7 nAChR expressed in a heterologous system.[14]

  • Objective: To measure the electrophysiological response of α7 nAChRs to the test compound and determine its potency (EC₅₀) and efficacy relative to a standard agonist like acetylcholine (ACh).

  • Materials:

    • Xenopus laevis oocytes (Stage V-VI).

    • cRNA encoding the human or rat α7 nAChR subunit.

    • Microinjection apparatus.

    • TEVC setup (amplifier, electrodes, perfusion system).

    • Recording solution (e.g., Ringer's solution).

    • Test compound and standard agonist (ACh) solutions.

  • Procedure:

    • Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus frog.[14] Treat with collagenase to defolliculate.[14] Microinject the oocytes with cRNA for the α7 nAChR and incubate for 2-5 days to allow for receptor expression.[14]

    • Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with Ringer's solution. Impale the oocyte with two microelectrodes (voltage and current) filled with 3 M KCl.[14] Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

    • Compound Application: Apply a saturating concentration of a standard agonist (e.g., 1 mM ACh) to establish a baseline maximal response.

    • Apply increasing concentrations of the test compound to the oocyte and record the peak inward current elicited at each concentration. Ensure complete washout and recovery of the baseline response between applications.

    • Data Analysis: Normalize the current responses evoked by the test compound to the maximal response evoked by the standard agonist (ACh).

    • Plot the normalized response against the logarithm of the test compound concentration and fit the data to a Hill equation to determine the EC₅₀ (concentration that produces 50% of the maximal response) and the Hill slope.

    • The maximal response of the test compound relative to ACh determines its efficacy (i.e., whether it is a full or partial agonist).

Conclusion

While direct, independent verification of this compound's biological effects is not currently available in the public domain, its structure strongly suggests activity as an α7 nAChR modulator. By comparing its potential profile to that of well-characterized alternatives like PNU-282987 and GTS-21, researchers can establish a valuable framework for its evaluation. The provided experimental protocols for radioligand binding and two-electrode voltage clamp represent the gold standard for the in vitro characterization of any new compound targeting this receptor. Future independent studies are necessary to definitively ascertain the potency, selectivity, and therapeutic potential of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Azepan-2-yl-quinoline Monoacetate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

I. Understanding the Hazard Profile

Quinoline and its derivatives are generally considered hazardous materials.[1][2] The parent compound, quinoline, is classified as toxic if swallowed, harmful in contact with skin, and a cause of serious skin and eye irritation.[1][2] Furthermore, it is suspected of causing genetic defects and cancer and is toxic to aquatic life with long-lasting effects.[1][2] Given these properties, 6-Azepan-2-yl-quinoline monoacetate should be handled as hazardous waste unless a thorough hazard assessment proves otherwise.

Key Hazard Considerations for Quinoline Derivatives:

Hazard ClassificationDisposal Implication
Acute Toxicity (Oral)Prevent ingestion and contamination of drinking water sources.
Acute Toxicity (Dermal)Avoid skin contact; use appropriate personal protective equipment (PPE).
Skin Corrosion/IrritationPrevent contact with skin, eyes, and clothing.
Serious Eye Damage/IrritationWear safety glasses or goggles.
Germ Cell MutagenicityHandle with extreme care, using engineering controls and PPE.
CarcinogenicityMinimize exposure through all routes.
Hazardous to the Aquatic EnvironmentPrevent release into waterways and soil.[1][2]

II. Regulatory Framework for Hazardous Waste Disposal

The disposal of chemical waste is strictly regulated. In the United States, the primary federal legislation is the Resource Conservation and Recovery Act (RCRA), which is implemented by the Environmental Protection Agency (EPA).[3] This framework governs the management of hazardous waste from its generation to its final disposal, often referred to as "cradle-to-grave" management.[3][4] States may also have their own, sometimes more stringent, regulations that must be followed.[3]

It is the responsibility of the waste generator to determine if their waste is hazardous and to ensure it is properly managed.[3] This typically involves:

  • Identification: Determining if the waste meets the criteria for hazardous waste as defined by the EPA.[5]

  • Accumulation: Storing the waste in appropriate, labeled containers.

  • Transportation: Using a licensed hazardous waste transporter.[5]

  • Treatment and Disposal: Sending the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[5]

III. Step-by-Step Disposal Protocol for this compound

The following protocol provides a general guideline for the proper disposal of this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures and requirements.

Step 1: Personal Protective Equipment (PPE) Before handling the material, ensure you are wearing appropriate PPE:

  • Chemical-resistant gloves (e.g., nitrile) inspected prior to use.[6]

  • Safety glasses with side shields or chemical splash goggles.

  • A lab coat or other protective clothing to prevent skin contact.[6]

  • Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or vapors.[1]

Step 2: Waste Segregation and Collection

  • Solid Waste: Collect solid this compound and any grossly contaminated materials (e.g., weighing paper, contaminated gloves) in a designated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical and have a secure lid.

  • Liquid Waste: If the compound is in solution, collect it in a designated hazardous waste container for liquid chemical waste. Do not mix with incompatible waste streams.

  • Sharps Waste: Any sharps (e.g., needles, razor blades) contaminated with the compound must be disposed of in a designated sharps container.

  • Empty Containers: "Empty" containers that held this compound should be treated as hazardous waste unless they have been triple-rinsed. The rinsate from this cleaning process must be collected as hazardous waste.

Step 3: Labeling of Waste Containers Properly label all waste containers with the following information:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The specific hazards associated with the chemical (e.g., "Toxic," "Irritant," "Carcinogen," "Marine Pollutant").

  • The accumulation start date.

  • Your name, department, and contact information.

Step 4: Storage of Hazardous Waste

  • Store hazardous waste containers in a designated satellite accumulation area.

  • Ensure the storage area is secure and away from general laboratory traffic.

  • Keep containers closed at all times, except when adding waste.

  • Provide secondary containment to capture any potential leaks or spills.

Step 5: Arranging for Disposal

  • Contact your institution's EHS department to schedule a pickup for your hazardous waste.

  • Do not attempt to dispose of this chemical down the drain or in the regular trash.[1] This is illegal and harmful to the environment.

  • The EHS department will arrange for a licensed hazardous waste transporter to take the waste to a permitted TSDF for proper treatment and disposal, which may include incineration at a licensed facility.[2]

IV. Spill and Emergency Procedures

In the event of a spill:

  • Evacuate: Immediately evacuate the affected area and alert your colleagues.

  • Isolate: If it is safe to do so, prevent the spill from spreading.

  • Report: Notify your supervisor and your institution's EHS department immediately.

  • Decontaminate: Do not attempt to clean up a large or unknown spill yourself. Follow the instructions of trained emergency responders. For small spills, and only if you are trained and have the appropriate spill kit, you may be able to clean it up.

    • Wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the area with an appropriate solvent, collecting the decontamination waste as hazardous waste.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Labeling cluster_disposal Storage & Disposal start Start: Handling This compound ppe Wear Appropriate PPE start->ppe waste_generated Waste Generated ppe->waste_generated waste_type Determine Waste Type waste_generated->waste_type solid_waste Solid Waste (e.g., powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps_waste->collect_sharps store_waste Store in Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal by Licensed Facility contact_ehs->end

References

Personal protective equipment for handling 6-Azepan-2-yl-quinoline monoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 6-Azepan-2-yl-quinoline monoacetate. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

I. Personal Protective Equipment (PPE)

Given that this compound is a quinoline derivative, stringent personal protective equipment protocols are mandatory to prevent skin contact, inhalation, and ingestion. The following table summarizes the required PPE.

Protection Type Specific Equipment Purpose
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Thicker gloves are generally recommended.[1][2]To prevent dermal absorption. PVC gloves are not recommended as they offer little protection against chemical exposure.[1]
Eye and Face Protection Safety glasses with side shields, chemical safety goggles, or a full-face shield.[1][3][4]To protect against splashes and aerosols. Standard eyeglasses are not sufficient.[1]
Body Protection A fully buttoned lab coat or a chemical-resistant gown.[3][4]To protect the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors is necessary if handling the compound in a poorly ventilated area or when there is a risk of aerosolization.[3][4]To prevent inhalation of harmful vapors or dust.
Foot Protection Closed-toe shoes.To protect feet from spills.

II. Operational Plan: Step-by-Step Handling

This section outlines the procedural workflow for handling this compound from receipt to disposal, ensuring safety at every step.

1. Receiving and Unpacking:

  • Inspect the package for any signs of damage or leakage upon arrival.

  • Don appropriate PPE (gloves and lab coat) before opening the package in a designated, well-ventilated area, preferably within a chemical fume hood.

  • Verify the container label matches the order information.

2. Storage:

  • Store the compound in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizing agents and strong acids.[5]

  • Keep the container tightly sealed when not in use.

3. Preparation and Use:

  • All handling of the solid compound and preparation of solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Use dedicated equipment (spatulas, glassware, etc.) for handling this compound.

  • Avoid the generation of dust and aerosols.

  • Do not eat, drink, or smoke in the laboratory area where this compound is handled.[6][7]

4. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wearing full PPE, including respiratory protection, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Ventilate the area and decontaminate the spill surface.

III. Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Unused or unwanted this compound should be disposed of as hazardous chemical waste. Do not discharge down the drain.[3]

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, pipette tips, and absorbent materials, must be collected in a designated, sealed hazardous waste container.[3][7]

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[7]

IV. Emergency Procedures

Exposure Type Immediate Action
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[6]
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[3][6]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][6]
Ingestion Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][6]

V. Logical Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation & Storage cluster_handling Handling Protocol cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response start Receive Chemical inspect Inspect Package start->inspect store Store in Cool, Dry, Ventilated Area inspect->store ppe Don Appropriate PPE store->ppe hood Work in Chemical Fume Hood ppe->hood handle Handle Compound hood->handle decontaminate Decontaminate Work Area handle->decontaminate spill Spill Occurs handle->spill dispose Dispose of Waste in Labeled Container decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe end End of Process remove_ppe->end evacuate Evacuate Area spill->evacuate contain Contain Spill with Absorbent evacuate->contain spill_dispose Dispose of Spill Waste contain->spill_dispose

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Azepan-2-yl-quinoline monoacetate
Reactant of Route 2
Reactant of Route 2
6-Azepan-2-yl-quinoline monoacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.